Deulinoleic acid
Description
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Structure
2D Structure
Properties
CAS No. |
31447-29-7 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
(9Z,12Z)-11,11-dideuteriooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i8D2 |
InChI Key |
OYHQOLUKZRVURQ-ZVDPVMROSA-N |
Isomeric SMILES |
[2H]C([2H])(/C=C\CCCCC)/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Deulinoleic Acid: A Technical Guide to its Neuroprotective Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Parkinson's, Alzheimer's, and Friedreich's ataxia, present a significant and growing challenge to global health.[1][2][3] These disorders are characterized by the progressive loss of neuronal structure and function, leading to debilitating cognitive and motor impairments.[1][2] A key pathological feature in many of these diseases is oxidative stress and subsequent lipid peroxidation, which damages cellular membranes and organelles, ultimately leading to cell death.
Deulinoleic acid, a deuterated form of linoleic acid (also referred to as D4-Lnn or RT001), has emerged as a promising neuroprotective agent. By strategically replacing hydrogen atoms with the heavier isotope deuterium at positions susceptible to oxidation, this compound inhibits the chain reaction of lipid peroxidation. This guide provides an in-depth technical overview of the core mechanisms through which this compound exerts its neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.
Core Mechanisms of Neuroprotection
The neuroprotective effects of this compound are multifaceted, primarily revolving around its ability to mitigate oxidative stress, prevent apoptosis, modulate intracellular signaling pathways, and reduce inflammation.
Inhibition of Oxidative Stress and Lipid Peroxidation
The fundamental mechanism of this compound's neuroprotective action lies in its resistance to oxidative damage. In natural polyunsaturated fatty acids like linoleic acid, reactive oxygen species (ROS) can abstract a hydrogen atom from a methylene group, initiating a chain reaction of lipid peroxidation that leads to the formation of toxic byproducts and cellular damage. In this compound, the carbon-deuterium bond is significantly stronger than the carbon-hydrogen bond, making it more difficult for ROS to abstract the isotope and thereby terminating the self-oxidation process.
Studies have shown that pre-incubation of primary neuron-glia co-cultures with deuterated linoleic acid leads to a decrease in the rate of ROS formation in both neurons and astrocytes under conditions of oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemia. This reduction in oxidative stress is a cornerstone of its neuroprotective capacity.
Anti-Apoptotic Effects
This compound and its derivatives have demonstrated potent anti-apoptotic properties in neuronal cells. In cultured rat cerebral cortical neurons subjected to oxidative stress, a linoleic acid derivative, DCP-LA, significantly prevented cell death in a concentration-dependent manner. This protective effect is achieved through the inhibition of key executioner enzymes in the apoptotic cascade. Specifically, DCP-LA has been shown to abolish the activation of caspase-3 and caspase-9, which are critical mediators of apoptosis. Furthermore, in an in vivo model of Parkinson's disease, linoleic acid strongly reduced apoptotic neuron signals.
Modulation of Calcium Signaling
Ischemia and other neuronal insults often lead to a massive influx of calcium ions (Ca2+) into the cytosol, triggering a cascade of detrimental events that culminate in cell death. Deuterated linoleic acid has been shown to counteract this pathological increase in intracellular calcium. In in vitro models of ischemia, it completely suppresses the global increase in cytosolic Ca2+ in both neurons and astrocytes.
Interestingly, this compound also appears to selectively activate the phosphoinositide calcium signaling system in astrocytes. This activation leads to the generation of Ca2+ signals within astrocytes, which is correlated with a general cytoprotective effect on both cortical neurons and astrocytes.
Anti-Inflammatory Action
Neuroinflammation is a common feature of neurodegenerative diseases, contributing to neuronal damage. This compound and related compounds exhibit anti-inflammatory properties. In microglial cells, the primary immune cells of the brain, linoleic acid can reverse inflammatory responses induced by saturated fatty acids. Furthermore, dietary supplementation with conjugated linoleic acid (CLA), a related compound, has been shown to reduce intestinal inflammation and ameliorate central nervous system autoimmunity in a mouse model, suggesting a modulation of the gut-brain axis. This anti-inflammatory effect may be mediated through the interaction with peroxisome proliferator-activated receptors (PPARs) and the enhanced production of the anti-inflammatory cytokine IL-10. In a murine model of Parkinson's disease, alpha-linolenic acid, another related fatty acid, significantly reduced the expression of inflammatory mediators such as TNF-α, IL-1β, and NF-κB.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the neuroprotective effects of this compound and its derivatives.
| Parameter | Experimental Model | Treatment | Concentration | Effect | Reference |
| Cell Viability | Cultured rat cerebral cortical neurons | DCP-LA | 1-100 nM | Significantly prevented SNP-induced reduction in viability | |
| Cell Viability | SH-SY5Y cells (in vitro Parkinson's model) | Linoleic Acid | 15, 25, and 35 µM | Significantly prevents the decrease in cell viability caused by 6-OHDA | |
| Necrosis | Cerebral cortex cells (OGD/R model) | D4-Lnn | 10 and 30 µg/mL | Pronounced decrease in the number of cells with necrosis | |
| Early Apoptosis | Cerebral cortex cells (OGD/R model) | D4-Lnn | 1 and 3 µg/mL | Increased the number of cells in early stages of apoptosis by ~50% compared to OGD/R | |
| Caspase-3 Activation | Cultured rat cerebral cortical neurons | DCP-LA | 100 nM | Abolished SNP-induced activation | |
| Caspase-9 Activation | Cultured rat cerebral cortical neurons | DCP-LA | 100 nM | Abolished SNP-induced activation | |
| ROS Formation | Neurons and astrocytes (OGD/R model) | D4-Lnn | - | Decrease in the rate of ROS formation | |
| Gene Expression | Cortical cells | Lnn (Linoleic Acid) | 10 µg/mL | Decrease in the basal expression of 12 out of 13 studied genes (including BDNF, GDNF, IL-10) | |
| OGD-induced Ca2+ signals | Neurons and astrocytes | D4-Lnn | - | Complete inhibition after 24h incubation |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to investigate the neuroprotective mechanisms of this compound.
Cell Culture and Treatment
-
Primary Cortical Neurons: Cerebral cortices are dissected from embryonic rats (E16-E18). The tissue is mechanically minced and enzymatically dissociated using trypsin/EDTA. The resulting cell suspension is plated on culture dishes coated with a suitable substrate like poly-L-lysine. Neurons are maintained in a specific neural medium, often containing supplements like B27.
-
SH-SY5Y Cell Line: This human neuroblastoma cell line is a common in vitro model for Parkinson's disease. Cells are cultured in a standard medium such as DMEM/F12 supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are often differentiated into a more neuron-like phenotype using agents like retinoic acid.
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This in vitro model mimics the conditions of ischemia-reperfusion injury.
-
Cells are washed with a glucose-free balanced salt solution.
-
The culture medium is replaced with a deoxygenated, glucose-free medium.
-
The cells are placed in a hypoxic chamber (typically with an atmosphere of 95% N2 and 5% CO2) for a defined period (e.g., 3 hours).
-
Reoxygenation is initiated by returning the cells to a normoxic incubator and replacing the OGD medium with a standard, glucose-containing culture medium.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance indicates reduced cell viability.
-
Apoptosis Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Fixed and permeabilized cells are incubated with a reaction mixture containing TdT and fluorescently labeled dUTPs.
-
TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Apoptotic cells are visualized using fluorescence microscopy.
-
-
Caspase Activity Assays: These assays measure the activity of specific caspases using a substrate that becomes fluorescent or colorimetric upon cleavage by the active enzyme.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Cells are loaded with DCF-DA.
-
Inside the cell, DCF-DA is deacetylated to DCF, which is then oxidized by ROS to the highly fluorescent DCF.
-
The fluorescence intensity is measured using a fluorometer or fluorescence microscope and is proportional to the amount of ROS.
Calcium Imaging
Intracellular calcium concentrations are monitored using fluorescent Ca2+ indicators such as Fura-2 AM.
-
Cells are loaded with the Ca2+ indicator.
-
The dye's fluorescence properties change upon binding to Ca2+.
-
Changes in fluorescence intensity, often measured as a ratio at different excitation or emission wavelengths, are used to quantify changes in intracellular Ca2+ concentration over time.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Anti-apoptotic mechanism of a this compound derivative.
Caption: Modulation of calcium signaling by deuterated linoleic acid.
Caption: In vitro neuroprotection experimental workflow.
References
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterated linoleic acid, a critical tool in metabolism research, drug development, and advanced analytical studies. The controlled introduction of deuterium into linoleic acid enables precise tracking and quantification in biological systems, offering valuable insights into lipid metabolism, pharmacokinetics, and the mechanisms of disease.
Introduction to Deuterated Linoleic Acid
Linoleic acid is an essential omega-6 polyunsaturated fatty acid (PUFA) that plays a crucial role in numerous physiological processes. Deuterium-labeled linoleic acid, in which one or more hydrogen atoms are replaced by its heavy isotope, deuterium, serves as a stable isotope tracer. This substitution allows for the differentiation of the labeled molecule from its endogenous counterparts using mass spectrometry (MS) and other analytical techniques. The applications of deuterated linoleic acid are extensive, ranging from metabolic flux analysis and lipidomic studies to the development of novel therapeutic agents with potentially improved pharmacokinetic profiles.[1][2]
Synthetic Strategies for Deuterated Linoleic Acid
The synthesis of deuterated linoleic acid can be achieved through various chemical and biosynthetic methods, each offering distinct advantages in terms of labeling patterns and scalability. Key approaches include chemical synthesis for producing perdeuterated or site-specifically labeled molecules and biosynthetic methods utilizing deuterated precursors.
Chemical Synthesis of Perdeuterated Linoleic Acid (Linoleic Acid-d31)
A robust and scalable synthesis for producing gram quantities of perdeuterated linoleic acid-d31 has been developed, which is crucial for a wide range of in vivo and in vitro studies.[3][4] This method utilizes deuterated saturated fatty acids as starting materials, which are then coupled and modified to introduce the characteristic cis,cis-diene system of linoleic acid.
Experimental Protocol: Gram-Scale Synthesis of Perdeuterated Linoleic Acid-d31 [5]
This protocol is adapted from the work of Moir et al. (2022).
1. Preparation of Deuterated Precursors:
- Perdeuterated Azelaic Acid-d14 and Pentanoic Acid-d9: These starting materials are obtained through metal-catalyzed hydrothermal hydrogen-deuterium exchange of their non-deuterated counterparts in D2O. This process typically achieves high levels of deuteration (>98%).
2. Synthesis of Terminal Alkyne and Propargyl Bromide Derivatives:
- The deuterated azelaic and pentanoic acids are converted into key intermediates: a terminal alkyne and a propargyl bromide derivative. This involves a series of functional group transformations.
3. Decarboxylative Coupling and Diyne Formation:
- A copper-catalyzed decarboxylative coupling reaction is employed to join the terminal alkyne and propargyl bromide derivatives, forming a skipped diyne structure.
4. Stereoselective Reduction to cis,cis-Diene:
- The resulting diyne is reduced to the desired cis,cis-diene using P-2 nickel catalyst. This step is critical for establishing the correct geometry of the double bonds found in natural linoleic acid.
5. Final Hydrolysis:
- The final step involves the hydrolysis of the ester group to yield the free fatty acid, perdeuterated linoleic acid-d31.
Quantitative Data for Perdeuterated Linoleic Acid-d31 Synthesis
| Step | Product | Yield (%) | Isotopic Purity (%) |
| H/D Exchange | Azelaic acid-d14 | - | >98 |
| H/D Exchange | Pentanoic acid-d9 | - | >98 |
| Coupling | Skipped Diyne Intermediate | 61 | - |
| Reduction | cis,cis-Diene Ester | 86 | - |
| Hydrolysis | Linoleic Acid-d31 | 96 | ~97 |
Table 1: Summary of yields and isotopic purity for the synthesis of perdeuterated linoleic acid-d31. Data extracted from Moir et al. (2022).
Site-Specific Deuteration: Controlled Tetradeuteration
For studies requiring more specific labeling, a method for the controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions has been developed. This approach allows for persistent and quantitative tracking by LC-MS/MS analysis.
Experimental Protocol: α,β-Tetradeuteration of Linoleic Acid
This protocol is based on the work of Yamashita et al. (2019).
1. Amide Formation:
- Linoleic acid is first converted to its 8-aminoquinoline amide derivative.
2. Palladium-Catalyzed α,β-Deuteration:
- The amide is then subjected to a palladium-catalyzed hydrogen-isotope exchange reaction using a deuterium source to introduce deuterium atoms at the α- and β-positions.
3. Conversion to Desired Form:
- The deuterated amide can then be converted back to the corresponding carboxylic acid (linoleic acid-d4) or its methyl ester.
Quantitative Data for Tetradeuterated Linoleic Acid Synthesis
| Substrate | Product | Yield (%) | Deuterium Incorporation (%) |
| Linoleic acid 8-aminoquinoline amide | α,β-d4-Linoleic acid 8-aminoquinoline amide | 85 | >95 |
| α,β-d4-Linoleic acid 8-aminoquinoline amide | α,β-d4-Linoleic acid | Good | High |
Table 2: Summary of yield and deuterium incorporation for the controlled tetradeuteration of linoleic acid. Data from Yamashita et al. (2019).
Biosynthetic Labeling using Deuterated Water (D2O)
Deuterated water (D2O) can be used to label fatty acids in vivo or in cell culture. The deuterium from D2O is incorporated into the growing fatty acid chain primarily via NADPH. This method is useful for studying de novo fatty acid synthesis.
Experimental Protocol: D2O Labeling of Fatty Acids
1. Administration of D2O:
- For in vivo studies, animals are provided with drinking water enriched with a specific percentage of D2O.
- For in vitro studies, cells are cultured in a medium containing a known concentration of D2O.
2. Sample Collection and Lipid Extraction:
- Tissues or cells are harvested at desired time points.
- Total lipids are extracted using standard methods (e.g., Folch or Bligh-Dyer).
3. Fatty Acid Analysis:
- The extracted lipids are saponified to release the fatty acids, which are then esterified (e.g., to fatty acid methyl esters - FAMEs).
- The isotopic enrichment of the fatty acids is determined by GC-MS.
Signaling Pathway: Deuterium Incorporation from D2O into Fatty Acids
Caption: Pathway of deuterium incorporation from D2O into fatty acids.
Purification and Analysis of Deuterated Linoleic Acid
Following synthesis or extraction, deuterated linoleic acid must be purified and analyzed to ensure its identity, purity, and isotopic enrichment.
Purification Techniques
Several methods can be employed for the purification of deuterated linoleic acid, often in combination.
-
Urea Complexation: This technique is effective for separating polyunsaturated fatty acids (PUFAs) from saturated and monounsaturated fatty acids.
-
Low-Temperature Crystallization: This method fractionates fatty acids based on their different melting points.
-
Chromatography:
-
Gas Chromatography (GC): Primarily used for the analysis and purification of volatile derivatives of fatty acids, such as FAMEs.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation of fatty acids.
-
Thin-Layer Chromatography (TLC): A common method for the separation of lipid classes.
-
Experimental Workflow: General Purification Strategy
References
The Dual Role of Linoleic and Conjugated Linoleic Acids in Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The influence of polyunsaturated fatty acids on oxidative stress is a complex and multifaceted area of research with significant implications for health and disease. This technical guide provides an in-depth analysis of the roles of linoleic acid (LA) and its isomer, conjugated linoleic acid (CLA), in modulating oxidative stress. It has been noted that "deulinoleic acid" is not a standard term in scientific literature; therefore, this guide focuses on the well-researched linoleic and conjugated linoleic acids. Evidence suggests a dual role for these fatty acids, acting as both pro-oxidants and antioxidants depending on the specific molecular context, isomer, and concentration. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the intricate signaling pathways involved to provide a comprehensive resource for the scientific community.
Introduction: The Linoleic Acid Paradox
Linoleic acid, an essential omega-6 fatty acid, and its conjugated isomers are integral components of cellular membranes and precursors to a variety of signaling molecules. Their impact on the delicate balance of cellular redox homeostasis is a subject of ongoing investigation and debate. While some studies indicate that high levels of linoleic acid can exacerbate oxidative stress, others have demonstrated protective, antioxidant effects. Similarly, different isomers of CLA have been shown to elicit opposing effects on oxidative stress markers. This guide aims to dissect these paradoxical findings by presenting the current state of knowledge, including the underlying molecular mechanisms, quantitative data from key studies, and the methodologies used to derive these findings.
Mechanisms of Action: A Tale of Two Pathways
The divergent effects of linoleic and conjugated linoleic acids on oxidative stress can be attributed to their engagement with distinct and sometimes opposing signaling pathways.
The Pro-Oxidant Face: 5-Lipoxygenase and Oxidized Metabolites
Excessive levels of linoleic acid can serve as a substrate for the enzyme 5-lipoxygenase (5-LOX), leading to the production of volatile aldehydes and other oxidized linoleic acid metabolites (OXLAMs). These byproducts are potent inducers of oxidative stress and can contribute to cellular damage. The activation of the cyclic adenosine monophosphate (cAMP)-protein kinase A (PKA) pathway can further promote the translocation of 5-LOX, amplifying the generation of these harmful aldehydes and leading to muscle oxidative stress[1].
The Antioxidant Shield: Nrf2 Activation
In contrast to its pro-oxidant potential, linoleic acid has also been shown to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2]. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a suite of antioxidant and cytoprotective genes. The c9,t11 isomer of CLA, in particular, has been demonstrated to exert protective effects through the activation of this Nrf2 pathway[3].
The CLA Isomer Conundrum: Divergent Signaling
The specific isomer of CLA is a critical determinant of its effect on oxidative stress. The trans-10, cis-12 (t10,c12) CLA isomer has been associated with increased oxidative stress and apoptosis. This is mediated through pathways involving G protein-coupled receptors (GPCR) and the mitogen-activated protein kinase (MAPK) signaling cascade[4][5]. Conversely, the cis-9, trans-11 (c9,t11) isomer is often associated with antioxidant and anti-inflammatory properties, partly through its activation of the Nrf2 pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of linoleic acid and conjugated linoleic acid on markers of oxidative stress.
Table 1: Effects of Linoleic Acid on Oxidative Stress Markers
| Study System | Linoleic Acid Concentration/Dose | Oxidative Stress Marker | Result | Reference |
| Human | High-LA Diet | Urinary 8-iso-PGF2α | Increased | |
| C2C12 Myoblasts | 0-200 µM | Intracellular ROS (H2O2-induced) | Decreased | |
| Crab Muscle | Excessive Dietary LA | Volatile Aldehydes | Increased | |
| Mouse Liver (LPS-induced injury) | Not specified | MDA | Decreased | |
| Mouse Liver (LPS-induced injury) | Not specified | SOD, CAT, GSH, GSH-PX | Increased |
Table 2: Effects of Conjugated Linoleic Acid (Mixed Isomers) on Oxidative Stress Markers
| Study Population | CLA Dose | Duration | Oxidative Stress Marker | Result | Reference |
| Atherosclerotic Patients | 3 g/day | 2 months | hs-CRP | Decreased | |
| Atherosclerotic Patients | 3 g/day | 2 months | MDA | Decreased | |
| Atherosclerotic Patients | 3 g/day | 2 months | GPx | Increased | |
| Healthy Subjects | 4.2 g/day | 12 weeks | Plasma CRP | Increased | |
| Meta-analysis (11 RCTs) | Various | Various | 8-iso-PGF2α | Significantly Increased | |
| Meta-analysis (11 RCTs) | Various | Various | MDA | No Significant Change | |
| Meta-analysis (11 RCTs) | Various | Various | GPx | No Significant Change |
Table 3: Isomer-Specific Effects of Conjugated Linoleic Acid on Oxidative Stress
| Study Population | CLA Isomer and Dose | Duration | Oxidative Stress Marker | Result | Reference |
| Obese Men | t10,c12 CLA | 12 weeks | Urinary 8-iso-PGF2α | Markedly Increased (578%) | |
| Obese Men | t10,c12 CLA | 12 weeks | C-Reactive Protein | Increased (110%) | |
| Rat Liver (diet-induced steatosis) | c9,t11-CLA | Not specified | Oxidative Stress Markers | Downregulated |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the effects of linoleic and conjugated linoleic acids on oxidative stress.
Measurement of Malondialdehyde (MDA) using the TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA).
Materials:
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
1,1,3,3-Tetramethoxypropane (MDA standard)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
Protocol:
-
Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer containing BHT to prevent auto-oxidation during the assay.
-
Protein Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge to collect the supernatant.
-
Reaction with TBA: Add TBA solution to the supernatant and incubate at 95-100°C for a specified time (e.g., 60 minutes). This reaction forms a pink-colored MDA-TBA adduct.
-
Measurement: Cool the samples and measure the absorbance of the MDA-TBA adduct at 532 nm using a spectrophotometer.
-
Quantification: Calculate the MDA concentration in the samples by comparing their absorbance to a standard curve generated using known concentrations of 1,1,3,3-tetramethoxypropane.
Assessment of Nrf2 Activation by Western Blot
Western blotting is a standard technique to determine the nuclear translocation of Nrf2, a key indicator of its activation.
Materials:
-
Cell lysis buffer for nuclear and cytoplasmic fractionation
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of linoleic acid or CLA isomers for the specified duration.
-
Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against Nrf2. Also, probe for a nuclear marker (Lamin B1) and a cytoplasmic marker (GAPDH) to ensure proper fractionation.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear fraction compared to the control.
5-Lipoxygenase (5-LOX) Activity Assay
This assay measures the activity of 5-LOX by monitoring the formation of its product from linoleic acid.
Materials:
-
Linoleic acid substrate solution
-
Enzyme source (cell lysate or purified 5-LOX)
-
Reaction buffer (e.g., Tris-HCl)
-
Spectrophotometer
Protocol:
-
Substrate Preparation: Prepare a stock solution of linoleic acid in an appropriate solvent and then dilute it in the reaction buffer to the desired final concentration.
-
Enzyme Reaction: In a cuvette, mix the reaction buffer and the enzyme source.
-
Initiate Reaction: Add the linoleic acid substrate to the cuvette to start the reaction.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm. The formation of conjugated dienes as a product of 5-LOX activity results in an increase in absorbance at this wavelength.
-
Calculate Activity: Determine the rate of the reaction from the linear portion of the absorbance versus time plot. One unit of 5-LOX activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the effects of linoleic and conjugated linoleic acids on oxidative stress.
Caption: Pro-oxidant signaling pathway of linoleic acid.
Caption: Antioxidant signaling pathway involving Nrf2.
Caption: Pro-apoptotic pathway of t10,c12-CLA.
Caption: General experimental workflow.
Conclusion
The role of linoleic and conjugated linoleic acids in oxidative stress is not a simple narrative of good versus bad. Instead, it is a nuanced story of context, concentration, and molecular configuration. High concentrations of linoleic acid and the t10,c12 isomer of CLA can clearly promote oxidative stress through specific enzymatic and signaling pathways. Conversely, linoleic acid and the c9,t11 isomer of CLA can bolster the cell's antioxidant defenses, primarily through the activation of the Nrf2 pathway. For researchers and professionals in drug development, a thorough understanding of these dual roles is paramount. Future research should continue to unravel the precise conditions under which these fatty acids switch from being friend to foe, a critical step in harnessing their therapeutic potential and mitigating their risks. This guide provides a foundational resource for these ongoing endeavors.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. benchchem.com [benchchem.com]
- 3. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. Effect of conjugated linoleic acid and omega-3 fatty acid supplementation on inflammatory and oxidative stress markers in atherosclerotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of conjugated linoleic acids on inflammation, oxidative stress, body composition and physical performance: a comprehensive review of putative molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Deuterated Linoleic Acid: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Emerging evidence highlights the significant neuroprotective potential of deuterated linoleic acid (D-LA), a stabilized form of the essential omega-6 fatty acid. By substituting hydrogen atoms with deuterium at the bis-allylic positions, D-LA exhibits a profound resistance to lipid peroxidation, a key pathological process in a range of neurodegenerative disorders. This technical guide provides a comprehensive overview of the current state of research into the neuroprotective effects of D-LA, with a focus on its therapeutic potential in Alzheimer's disease, Parkinson's disease, Huntington's disease, and ischemic stroke. Detailed experimental protocols, quantitative data from preclinical studies, and elucidated signaling pathways are presented to facilitate further investigation and drug development in this promising area.
Introduction: The Rationale for Deuterating Linoleic Acid
Linoleic acid is an essential polyunsaturated fatty acid (PUFA) that is a vital component of neuronal cell membranes. However, its susceptibility to oxidation by reactive oxygen species (ROS) makes it a key player in the initiation and propagation of lipid peroxidation cascades. This process leads to the formation of toxic byproducts, such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), which contribute to cellular damage, mitochondrial dysfunction, and ultimately, neuronal cell death. This cascade of events is a well-established pathological feature in numerous neurodegenerative diseases.
Deuteration of linoleic acid at the metabolically active bis-allylic sites (C11) creates a molecule, often referred to as D4-linoleic acid (D4-Lnn), with a stronger carbon-deuterium bond compared to the native carbon-hydrogen bond. This isotopic reinforcement significantly slows down the rate of hydrogen abstraction by ROS, thereby inhibiting the initiation of lipid peroxidation. This simple yet elegant modification offers a novel therapeutic strategy to mitigate oxidative stress-induced neurodegeneration.
Neuroprotective Effects in Preclinical Models
Ischemic Stroke
In vitro studies using an oxygen-glucose deprivation/reoxygenation (OGD/R) model, which mimics the conditions of ischemic stroke, have demonstrated the potent neuroprotective effects of D-LA. Treatment with D-LA has been shown to inhibit necrosis and significantly reduce apoptotic cell death in cerebral cortex cells.[1]
The proposed mechanism of action in this context involves the activation of the phosphoinositide calcium signaling system in astrocytes.[1] D-LA appears to suppress the OGD-induced increase in cytosolic calcium ions and the overproduction of reactive oxygen species (ROS).[1] Furthermore, it modulates the expression of genes involved in apoptosis and inflammation, promoting a pro-survival cellular environment.[1]
Parkinson's Disease
In preclinical models of Parkinson's disease, D-LA has shown promise in protecting dopaminergic neurons from degeneration. Studies utilizing neurotoxins like 6-hydroxydopamine (6-OHDA) and MPTP to induce Parkinson's-like pathology have reported beneficial effects of deuterated PUFAs.[2] Chronic dietary supplementation with deuterated PUFAs has been shown to mitigate motor deficits, reduce synaptic pathology, and protect against mitochondrial dysfunction and neuronal loss.
Alzheimer's Disease
In a mouse model of Alzheimer's disease (APP/PS1 double mutant transgenic mice), dietary supplementation with D-LA for five months led to a significant reduction in the levels of amyloid-β peptides (Aβ40 and Aβ38) in the hippocampus. Furthermore, the treatment decreased the concentration of lipid peroxidation products in the brain.
Huntington's Disease
A study using the Q140 knock-in mouse model of Huntington's disease demonstrated that a diet enriched with D-LA for five months significantly improved performance in novel object recognition tests. This cognitive improvement was accompanied by a remarkable, approximately 80%, decrease in the levels of F2-isoprostanes, a marker of lipid peroxidation, in the striatum.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of deuterated linoleic acid.
| Disease Model | Animal/Cell Model | Treatment Details | Key Quantitative Outcome | Reference |
| Huntington's Disease | Q140 knock-in mice | 5-month dietary supplementation with D-LA | ~80% decrease in F2-isoprostanes in the striatum | |
| Alzheimer's Disease | Aldh2-/- mice (sporadic AD model) | 18-week dietary supplementation with D-PUFAs | ~55% decrease in F2-isoprostanes in cortex and hippocampus | |
| Alzheimer's Disease | APP/PS1 double mutant transgenic mice | 5-month dietary supplementation with D-PUFAs | Significant reduction in hippocampal Aβ40 and Aβ38 levels | |
| Ischemic Stroke (in vitro) | Primary cortical cell culture (OGD/R model) | 24-hour incubation with 10 µg/mL D4-Lnn | Complete suppression of OGD-induced Ca2+ signals in neurons and astrocytes |
Experimental Protocols
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This protocol is adapted from studies investigating the neuroprotective effects of D-LA in a model of ischemia-reperfusion injury.
Objective: To assess the cytoprotective effects of deuterated linoleic acid against ischemia-like conditions in primary cortical neurons.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in a suitable medium.
-
D-LA Treatment: Cells are pre-incubated with varying concentrations of D4-linoleic acid (e.g., 1, 3, 10, 30, 100 µg/mL) for a specified duration (e.g., 24 hours).
-
Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with a glucose-free medium, and the cells are transferred to a hypoxic chamber (e.g., 95% N2, 5% CO2, <0.2% O2) for a defined period (e.g., 40 minutes to 3 hours).
-
Reoxygenation: The OGD medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a further period (e.g., 24 hours).
-
Assessment of Cell Viability and Apoptosis: Cell death is quantified using methods such as lactate dehydrogenase (LDH) assay for necrosis and TUNEL staining or Annexin V/Propidium Iodide flow cytometry for apoptosis.
-
Measurement of Intracellular Calcium and ROS: Intracellular calcium levels are monitored using fluorescent indicators like Fura-2 AM. ROS production is assessed using probes such as DCFDA.
In Vivo Animal Models of Neurodegenerative Diseases
The following provides a general framework for in vivo studies based on published research.
Objective: To evaluate the therapeutic efficacy of deuterated linoleic acid in animal models of neurodegenerative diseases.
Methodology:
-
Animal Models:
-
Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) induced models in mice or rats.
-
Alzheimer's Disease: Transgenic mouse models such as APP/PS1 or 5xFAD, or the Aldh2-/- mouse model of sporadic AD.
-
Huntington's Disease: Knock-in mouse models like the Q140 model.
-
-
D-LA Administration: Deuterated linoleic acid is typically administered as a dietary supplement, mixed into the animal chow at a specific percentage, for a defined period (e.g., several weeks to months).
-
Behavioral Testing: A battery of behavioral tests is conducted to assess motor function (e.g., rotarod, open field) and cognitive performance (e.g., Morris water maze, novel object recognition).
-
Biochemical and Histological Analysis:
-
Lipid Peroxidation Markers: Levels of F2-isoprostanes, neuroprostanes, 4-HNE, and MDA are measured in brain tissue homogenates using techniques like GC-MS or ELISA.
-
Neurotransmitter Levels: Dopamine and its metabolites are quantified in the striatum for Parkinson's disease models.
-
Amyloid-β and Tau Pathology: Aβ plaque load and hyperphosphorylated tau levels are assessed in Alzheimer's disease models using immunohistochemistry and ELISA.
-
Neuronal Viability: Stereological counting of specific neuronal populations (e.g., dopaminergic neurons in the substantia nigra) is performed.
-
Neuroinflammation: Markers of microglial and astrocyte activation (e.g., Iba1, GFAP) are evaluated.
-
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Mechanism of Deuterated Linoleic Acid
Caption: Inhibition of Lipid Peroxidation by Deuterated Linoleic Acid.
Experimental Workflow for In Vivo Efficacy Testing
References
A Technical Guide to the Comparative Stability of Deulinoleic Acid versus Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substitution of hydrogen with deuterium at the bis-allylic positions of linoleic acid, creating deulinoleic acid (D-LA), profoundly enhances its stability against oxidation. This technical guide provides an in-depth comparison of the stability of this compound and linoleic acid, detailing the underlying mechanisms, quantitative differences in oxidative stability, and the downstream effects on cellular signaling pathways. The increased stability of this compound is attributed to the kinetic isotope effect (KIE), which significantly slows the rate-limiting step of lipid peroxidation. This guide summarizes key quantitative data, provides detailed experimental protocols for assessing stability, and visualizes the relevant biochemical pathways and experimental workflows.
The Chemical Basis of Enhanced Stability: The Kinetic Isotope Effect
Linoleic acid (LA) is a polyunsaturated fatty acid that is particularly susceptible to oxidation due to the two bis-allylic C-H bonds at the C-11 position. These bonds have a lower bond dissociation energy, making them prone to hydrogen abstraction by free radicals, which initiates a chain reaction of lipid peroxidation.[1]
This compound (D-LA), specifically 11,11-dideutero-linoleic acid, is structurally identical to linoleic acid except for the replacement of the two hydrogen atoms at the C-11 position with deuterium atoms. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which significantly slows down the rate of hydrogen (or in this case, deuterium) abstraction. This phenomenon is known as the kinetic isotope effect (KIE).[1][2]
The KIE for the autoxidation of this compound has been quantified, demonstrating a substantial reduction in the rate of oxidation compared to linoleic acid. In in vitro autoxidation experiments, the KIE for 11,11-D2-Lin autoxidation was found to be 12.8 ± 0.6.[1] In a micellar system, an even higher KIE of 23.6 has been reported for the oxidation of a deuterated linoleic acid ester.[2] This intrinsic molecular stability is the foundation of this compound's protective effects against oxidative stress.
Quantitative Comparison of Oxidative Stability
The enhanced stability of this compound has been demonstrated in various experimental settings, from in vitro autoxidation to in vivo studies. The following tables summarize the key quantitative data comparing the oxidative stability of this compound and linoleic acid.
| Parameter | This compound (D-LA) | Linoleic Acid (LA) | Fold Difference (LA/D-LA) | Reference |
| Kinetic Isotope Effect (KIE) in Autoxidation | 1 | 12.8 ± 0.6 | ~13x slower oxidation | |
| Kinetic Isotope Effect (KIE) in Micelles | 1 | 23.6 | ~24x slower oxidation |
Table 1: In Vitro Oxidative Stability of this compound vs. Linoleic Acid
| Biomarker | D-LA Treatment Group | H-PUFA (Linoleic Acid) Control Group | % Reduction with D-LA | Study System | Reference |
| F2-Isoprostanes | Significantly decreased | Control levels | ~80% | Striatum of Q140 knock-in mice (Huntington's disease model) | |
| Malondialdehyde (MDA) | Reduced levels | Control levels | Not specified | Ocular fibroblasts from glaucoma patients | |
| Lipid Peroxidation | Reduced levels | Control levels | Not specified | C. elegans |
Table 2: In Vivo and Ex Vivo Effects of this compound on Lipid Peroxidation
Experimental Protocols for Assessing Stability
Accurate assessment of the oxidative stability of fatty acids is crucial. The following are detailed methodologies for key experiments used to compare the stability of this compound and linoleic acid.
Peroxide Value (PV) Determination
The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.
Protocol:
-
Sample Preparation: Accurately weigh approximately 5 g of the fatty acid sample (this compound or linoleic acid) into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 30 mL of a 3:2 acetic acid:chloroform solvent mixture to the flask and swirl to dissolve the sample.
-
Potassium Iodide Addition: Add 0.5 mL of a saturated potassium iodide (KI) solution. Stopper the flask and swirl for exactly one minute.
-
Water Addition: Immediately add 30 mL of distilled water.
-
Titration: Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution, swirling continuously. The endpoint is reached when the yellow iodine color almost disappears.
-
Indicator Addition: Add 0.5 mL of a 1% starch indicator solution, which will turn the solution blue.
-
Final Titration: Continue the titration with sodium thiosulfate until the blue color disappears completely.
-
Blank Determination: Perform a blank titration using the same procedure but without the fatty acid sample.
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay measures malondialdehyde (MDA) and other reactive aldehydes, which are secondary products of lipid peroxidation.
Protocol:
-
Sample Preparation: Prepare an emulsion of the fatty acid (this compound or linoleic acid) in a suitable buffer (e.g., phosphate-buffered saline). Induce oxidation if required (e.g., by adding a pro-oxidant like ferrous sulfate and ascorbic acid).
-
Reaction Mixture: To 100 µL of the sample, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins and other interfering substances.
-
Incubation and Centrifugation: Incubate on ice for 15 minutes, then centrifuge at 2200 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect 200 µL of the supernatant and transfer it to a new tube.
-
TBA Addition: Add an equal volume (200 µL) of 0.67% (w/v) thiobarbituric acid (TBA).
-
Heating: Incubate the mixture in a boiling water bath for 10 minutes to allow the color reaction to occur.
-
Cooling: Cool the samples to room temperature.
-
Spectrophotometry: Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantification: Calculate the concentration of TBARS using a standard curve prepared with a malondialdehyde standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Oxidation Products
GC-MS is a powerful technique for identifying and quantifying specific oxidation products of linoleic acid, such as various hydroperoxides and aldehydes.
Protocol:
-
Lipid Extraction: Extract the lipids from the sample using a suitable solvent system (e.g., a modified Folch method with chloroform and methanol).
-
Saponification and Methylation: Saponify the lipid extract to release the fatty acids from their esterified forms. Then, methylate the fatty acids to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.
-
Derivatization (Optional): For certain oxidation products, derivatization (e.g., silylation) may be necessary to improve their thermal stability and chromatographic behavior.
-
GC-MS Analysis:
-
Injection: Inject the prepared sample into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., a polar column for separating FAMEs) to separate the different fatty acid derivatives.
-
Detection: As the compounds elute from the GC column, they are ionized and detected by the mass spectrometer.
-
-
Data Analysis: Identify the oxidation products by comparing their mass spectra and retention times to those of known standards. Quantify the products using internal standards.
Visualization of Pathways and Workflows
Signaling Pathways Affected by this compound Stability
The increased stability of this compound leads to a reduction in lipid peroxidation products, which in turn modulates downstream signaling pathways involved in oxidative stress, inflammation, and cell death.
Caption: Protective signaling cascade of this compound.
Experimental Workflow for Comparative Stability Analysis
The following diagram illustrates a typical workflow for comparing the oxidative stability of this compound and linoleic acid.
Caption: Experimental workflow for stability comparison.
Conclusion
The deuteration of linoleic acid at its bis-allylic positions confers a significant and quantifiable increase in its stability against oxidation. This enhanced stability, rooted in the kinetic isotope effect, translates into a marked reduction in the formation of lipid peroxidation products. As a consequence, this compound has the potential to mitigate the detrimental downstream effects of oxidative stress on cellular signaling pathways, including those involved in inflammation, apoptosis, and ferroptosis. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and leverage the therapeutic potential of this compound in conditions associated with oxidative stress.
References
An In-depth Technical Guide to the Biochemical and Biophysical Properties of Deulinoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deulinoleic acid, with the IUPAC name (9Z,12Z)-11,11-dideuteriooctadeca-9,12-dienoic acid, is a deuterated isotopologue of the essential omega-6 fatty acid, linoleic acid.[1] This targeted substitution of hydrogen with deuterium atoms at the bis-allylic position provides a powerful tool for researchers to trace the metabolic fate of linoleic acid and to investigate its complex roles in various physiological and pathological processes. The increased mass of deuterium allows for the differentiation of this compound and its metabolites from their endogenous, non-deuterated counterparts using mass spectrometry-based techniques.[2] This guide provides a comprehensive overview of the biochemical and biophysical properties of this compound, its applications in research, detailed experimental protocols, and its influence on key signaling pathways.
Biochemical and Biophysical Properties
The primary biochemical significance of this compound lies in its utility as a stable isotope tracer for linoleic acid. This allows for precise quantitative analysis of the absorption, distribution, metabolism, and excretion of linoleic acid in vivo.[3][4] A key biophysical alteration resulting from deuteration is the kinetic isotope effect, which makes the C-D bond significantly more resistant to cleavage than a C-H bond. This property makes this compound a valuable tool for studying lipid peroxidation, as the deuteration at the oxidatively sensitive bis-allylic position slows down the rate of oxidation.[5]
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (9Z,12Z)-11,11-dideuteriooctadeca-9,12-dienoic acid | PubChem |
| Molecular Formula | C18H32D2O2 | PubChem |
| Molecular Weight | 282.46 g/mol | GSRS |
| Synonyms | Linoleic acid-d2, 11,11-d2-Linoleic acid | PubChem |
Table 2: Comparative Metabolism of Deuterated Fatty Acids in Humans
| Parameter | Deuterated 18:3(n-3) | Deuterated 18:2(n-6) (this compound) | Source |
| Total % Conversion to Metabolites | 11-18.5% | 1.0-2.2% | Emken et al., 1994 |
| Metabolites in Plasma (SAT diet) | 116 +/- 4.3 µg/ml | 34.6 +/- 12.2 µg/ml | Emken et al., 1994 |
| Metabolites in Plasma (PUFA diet) | 41.6 +/- 12.4 µg/ml | 9.8 +/- 5.9 µg/ml | Emken et al., 1994 |
Experimental Protocols
The use of this compound as a tracer necessitates sensitive and specific analytical methods to differentiate and quantify it and its metabolites from the endogenous pool of linoleic acid. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.
Protocol: Analysis of this compound and its Metabolites using GC-MS
This protocol provides a generalized workflow for the extraction and analysis of fatty acids from biological samples, such as plasma, tissues, or cells, using this compound as a tracer.
1. Sample Preparation and Lipid Extraction:
-
For plasma or serum samples, an aliquot is typically used. For tissues, homogenization is required.
-
An internal standard, such as a deuterated fatty acid not expected to be a metabolite of this compound (e.g., deuterated palmitic acid), is added to the sample to correct for extraction efficiency and instrument variability.
-
Lipids are extracted using a solvent system, most commonly the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh-Dyer method. The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The lower organic phase containing the lipids is collected.
2. Saponification and Derivatization:
-
To analyze total fatty acid composition (including those in esters), the extracted lipids are saponified by heating with a strong base (e.g., NaOH in methanol) to release the fatty acids from triglycerides and phospholipids.
-
The fatty acids are then derivatized to form volatile esters, typically fatty acid methyl esters (FAMEs), by heating with a reagent like boron trifluoride in methanol. This step is crucial for making the fatty acids suitable for GC analysis.
3. GC-MS Analysis:
-
The FAMEs are reconstituted in a non-polar solvent (e.g., hexane) and an aliquot is injected into the GC-MS system.
-
Gas Chromatography (GC): The FAMEs are separated based on their boiling points and polarity on a capillary column. The temperature program of the GC oven is optimized to achieve good separation of the different fatty acid esters.
-
Mass Spectrometry (MS): As the separated FAMEs elute from the GC column, they are ionized (commonly by electron ionization) and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z).
-
Quantification is achieved by selected ion monitoring (SIM), where the instrument is set to detect specific ions characteristic of this compound-derived FAMEs and the internal standard. The abundance of these ions is proportional to the concentration of the respective fatty acids in the sample.
Experimental Workflow for Fatty Acid Analysis using GC-MS
Signaling Pathways
Linoleic acid and its metabolites are known to modulate various signaling pathways, influencing processes such as inflammation, cell proliferation, and apoptosis. The use of this compound as a tracer can help to elucidate the specific roles of exogenous linoleic acid in these pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Linoleic acid has been shown to activate this pathway in various cell types, including vascular endothelial cells and breast cancer cells.
ERK1/2 Signaling Pathway
The Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is involved in the regulation of cell proliferation, differentiation, and survival. Linoleic acid can induce the activation of the ERK1/2 pathway in endothelial and cancer cells.
Astrocyte Calcium Signaling
Recent studies have shown that deuterated linoleic acid (D4-Lnn) can activate the phosphoinositide calcium signaling system in astrocytes. This activation leads to astrocyte reactivation and has a cytoprotective effect on both neurons and astrocytes, particularly under ischemic conditions.
References
- 1. This compound | C18H32O2 | CID 59373194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole body distribution of deuterated linoleic and alpha-linolenic acids and their metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism in vivo of deuterium-labelled linolenic and linoleic acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Deulinoleic Acid on Lipid Peroxidation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipid peroxidation, a key driver of cellular damage in a range of pathologies, involves the oxidative degradation of lipids. Polyunsaturated fatty acids (PUFAs), with their susceptible bis-allylic hydrogen atoms, are particularly prone to this damaging cascade. Deulinoleic acid, a deuterated form of linoleic acid, represents a novel therapeutic strategy to mitigate lipid peroxidation. By reinforcing PUFAs with deuterium at these vulnerable positions, the kinetic isotope effect significantly slows the rate-limiting step of hydrogen abstraction, thereby inhibiting the lipid peroxidation chain reaction. This guide provides an in-depth analysis of the mechanism of action of this compound, summarizes key quantitative findings from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Introduction: The Challenge of Lipid Peroxidation
Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) that attack polyunsaturated fatty acids in cellular membranes. This process leads to the formation of lipid hydroperoxides and a variety of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can damage cellular macromolecules and disrupt cellular function. This cascade is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and ferroptosis, a form of iron-dependent programmed cell death.[1][2][3][4]
This compound: A Novel Protective Mechanism
This compound is an isotopically-reinforced version of linoleic acid where deuterium atoms replace hydrogen atoms at the bis-allylic sites, the positions most susceptible to hydrogen abstraction by free radicals.[5] This substitution does not alter the chemical properties of the fatty acid but significantly impacts the kinetics of lipid peroxidation.
The protective mechanism of this compound is rooted in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, the abstraction of a deuterium atom requires more energy, slowing down the initiation and propagation steps of lipid peroxidation. This non-antioxidant-based mechanism offers a unique advantage by directly reinforcing the molecules most vulnerable to oxidative damage.
Quantitative Impact of this compound on Lipid Peroxidation and Related Biomarkers
Preclinical studies have demonstrated the potent effects of dietary supplementation with deuterated polyunsaturated fatty acids (D-PUFAs), including this compound, in various disease models. The following tables summarize the key quantitative findings.
| Model System | Treatment | Biomarker | Organ/Tissue | Percentage Change | Reference |
| APP/PS1 Mouse Model of Alzheimer's Disease | D-PUFA diet for 5 months | F2-isoprostanes and neuroprostanes | Brain | Reduced concentrations | |
| Aβ40 and Aβ38 | Hippocampus | Significantly lower | |||
| APOE*3-Leiden.CETP Mouse Model of Atherosclerosis | D-PUFA diet (1.2% w/w) for 12 weeks | Hepatic and plasma F2-isoprostanes | Liver and Plasma | ~80% decrease | |
| Prostaglandin F2α | Liver and Plasma | ~40% decrease | |||
| Body weight gain | - | 54% reduction | |||
| Body fat mass gain | - | 87% reduction | |||
| Plasma total cholesterol | Plasma | ~25% reduction | |||
| Non-HDL-cholesterol | Plasma | 28% reduction | |||
| Hepatic cholesterol content | Liver | 21% reduction | |||
| Atherosclerotic lesion area | Aortic root | 26% reduction | |||
| Q140 Knock-in Mouse Model of Huntington's Disease | D-PUFA diet for 5 months | F2-isoprostanes | Striatum | ~80% decrease |
Signaling Pathways and Experimental Workflows
The Lipid Peroxidation Cascade and the Protective Role of this compound
The following diagram illustrates the chain reaction of lipid peroxidation and the point of intervention for this compound.
Caption: Lipid peroxidation cascade and the inhibitory action of this compound.
This compound and the Ferroptosis Pathway
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. This compound, by preventing the accumulation of lipid peroxides, can inhibit ferroptosis.
Caption: Inhibition of the ferroptosis pathway by this compound.
Experimental Protocols
Induction of Lipid Peroxidation in a Trilinolein Model
This protocol describes a method for inducing lipid peroxidation in a model system using trilinolein, a triglyceride of linoleic acid.
Materials:
-
High-purity trilinolein
-
Glass tubes
-
Heating block or oil bath
-
Nitrogen gas
Procedure:
-
Accurately weigh approximately 1 g of high-purity trilinolein into a glass tube.
-
Place the tube in a heating block or oil bath preheated to the desired temperature (e.g., 120-220 °C).
-
Incubate the sample for a specified duration (e.g., 5 hours).
-
At the end of the incubation, cool the sample and flush with nitrogen gas before sealing to prevent further oxidation.
-
Analyze the sample for lipid peroxidation products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Peroxidation of linoleic acid and its relation to aging and age dependent diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linoleic acid peroxidation--the dominant lipid peroxidation process in low density lipoprotein--and its relationship to chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reinforced lipids - Wikipedia [en.wikipedia.org]
The Discovery and Preclinical Development of Deulinoleic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Deulinoleic acid, a deuterated form of the essential omega-6 fatty acid linoleic acid, represents a novel therapeutic strategy centered on mitigating cellular damage caused by lipid peroxidation. Developed under the investigational name RT001 by Retrotope, Inc., this molecule is designed to be more resistant to oxidative stress than its natural counterpart. By replacing hydrogen atoms with deuterium at the bis-allylic position, the carbon-deuterium bond's higher activation energy slows down the chain reaction of lipid peroxidation, a key pathological process in a range of neurodegenerative and other diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Introduction: The Rationale for Deuterated Polyunsaturated Fatty Acids
Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and play crucial roles in cell signaling. However, their chemical structure, characterized by multiple double bonds, makes them highly susceptible to damage from reactive oxygen species (ROS). This process, known as lipid peroxidation, is a chain reaction that can lead to cellular dysfunction and death, and is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders.
The core innovation behind this compound lies in the "kinetic isotope effect." By strategically replacing hydrogen atoms with their heavier, stable isotope, deuterium, at positions vulnerable to hydrogen abstraction by ROS, the rate of lipid peroxidation can be significantly reduced. This compound, specifically (9Z,12Z)-11,11-dideuteriooctadeca-9,12-dienoic acid, was developed to leverage this principle to protect cells from oxidative damage.
Discovery and Synthesis
The therapeutic application of deuterated PUFAs was pioneered by Dr. Mikhail S. Shchepinov. The concept is based on the understanding that the abstraction of a hydrogen atom from a bis-allylic position is the rate-limiting step in the initiation of lipid peroxidation. The increased mass of deuterium strengthens the carbon-deuterium bond compared to the carbon-hydrogen bond, thus increasing the energy required for this initial step and slowing down the entire peroxidation cascade.
While a detailed, publicly available step-by-step synthesis protocol for this compound is proprietary, the general approach involves the chemical synthesis of linoleic acid with the specific introduction of deuterium at the C-11 position.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of lipid peroxidation via the kinetic isotope effect. When incorporated into cellular membranes, this compound replaces endogenous linoleic acid. The presence of the C-D bonds at the bis-allylic position makes the fatty acid more resistant to abstraction of an atom by free radicals, thereby disrupting the propagation of the lipid peroxidation chain reaction. This protective effect helps to maintain membrane integrity and function, and reduces the formation of toxic downstream products of lipid peroxidation, such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), which can damage proteins and DNA.
Signaling Pathway of Lipid Peroxidation and its Inhibition by this compound
Caption: Lipid peroxidation pathway and its inhibition by this compound.
Preclinical Development
This compound, as the active component of RT001, has been evaluated in several preclinical models of neurodegenerative diseases. These studies have primarily focused on its ability to reduce markers of oxidative stress and improve disease-related phenotypes.
In Vivo Studies
In a mouse model of sporadic Alzheimer's disease (Aldh2-/- mice), dietary supplementation with deuterated PUFAs, including the ethyl ester of this compound, was investigated.
-
Experimental Protocol:
-
Animal Model: Aldehyde dehydrogenase 2 null (Aldh2-/-) mice, which exhibit age-related cognitive impairment and AD-like pathologies.
-
Diet: Mice were fed a Western-type diet containing either deuterated PUFAs (D-PUFAs), including 11,11-D2-linoleic acid ethyl ester, or a control diet with hydrogenated PUFAs (H-PUFAs) for 18 weeks.
-
Behavioral Testing: Cognitive function was assessed using a battery of behavioral tests, including the Morris water maze and novel object recognition test.
-
Biochemical Analysis: Brain tissues (cortex and hippocampus) were analyzed for levels of lipid peroxidation markers, specifically F2-isoprostanes and prostaglandin F2α, using mass spectrometry.
-
-
Quantitative Data Summary:
| Parameter | Control Group (H-PUFA) | Treatment Group (D-PUFA) | Percentage Change | p-value | Reference |
| Cortex F2-isoprostanes | - | - | ~55% reduction | <0.05 | [1] |
| Hippocampus F2-isoprostanes | - | - | ~55% reduction | <0.05 | [1] |
| Cortex Prostaglandin F2α | - | - | ~20-25% reduction | <0.05 | [1] |
| Hippocampus Prostaglandin F2α | - | - | ~20-25% reduction | <0.05 | [1] |
| Cognitive Performance | Impaired | Significantly Improved | - | <0.05 | [1] |
The therapeutic potential of this compound was also assessed in a knock-in mouse model of Huntington's disease (Q140).
-
Experimental Protocol:
-
Animal Model: Q140 knock-in mice, which express a mutant huntingtin protein and develop progressive motor and cognitive deficits.
-
Diet: Mice were fed a diet containing either deuterated PUFAs (including 11,11-D2 linoleic acid ethyl ester) or a control H-PUFA diet for 5 months, starting at 1 month of age.
-
Behavioral Testing: Cognitive function was evaluated using the novel object recognition test. Motor function was also assessed.
-
Biochemical Analysis: Striatal tissue was analyzed for F2-isoprostane levels.
-
-
Quantitative Data Summary:
| Parameter | Control Group (H-PUFA) | Treatment Group (D-PUFA) | Percentage Change | p-value | Reference |
| Striatal F2-isoprostanes | - | - | ~80% reduction | <0.05 | |
| Novel Object Recognition | Impaired | Significantly Improved | - | <0.05 | |
| Motor Deficits | Progressive decline | No significant change | - | - |
In Vitro Studies
The neuroprotective effects of a deuterated linoleic acid (D4-Lnn) were investigated in an in vitro model of ischemia.
-
Experimental Protocol:
-
Cell Model: Primary co-cultures of neurons and astrocytes from the rat cerebral cortex.
-
Ischemia Model: Oxygen-glucose deprivation (OGD) followed by reoxygenation (OGD/R) to mimic ischemic and reperfusion injury.
-
Treatment: Cells were pre-incubated with various concentrations of D4-Lnn for 24 hours before OGD/R.
-
Assays: Cell viability (necrosis and apoptosis) was assessed using fluorescent dyes. Intracellular calcium levels and ROS production were measured using fluorescent probes.
-
-
Quantitative Data Summary:
| Parameter (at 1-3 µg/mL D4-Lnn) | OGD/R Control | D4-Lnn Treatment | Percentage Change | p-value | Reference |
| Necrotic Cells | Increased | Reduced | >30-40% reduction | <0.05 | |
| OGD-induced Ca2+ signals | Increased | Inhibited | - | <0.001 | |
| OGD-induced ROS formation | Increased | Suppressed | - | <0.05 |
Experimental Workflows and Logical Relationships
Preclinical Development Workflow for this compound
Caption: Preclinical development workflow for this compound.
Conclusion
The preclinical development of this compound (RT001) provides a strong rationale for its investigation as a therapeutic agent for diseases associated with oxidative stress. The foundational principle of leveraging the kinetic isotope effect to inhibit lipid peroxidation is supported by robust in vivo and in vitro data. Preclinical studies in models of Alzheimer's and Huntington's disease have demonstrated significant reductions in key biomarkers of lipid peroxidation and corresponding improvements in cognitive function. Further research into the downstream signaling effects and continued clinical evaluation will be crucial in determining the full therapeutic potential of this innovative approach to cytoprotection.
References
Deulinoleic acid as a potential therapeutic for Friedreich's ataxia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Friedreich's ataxia (FA) is a debilitating neurodegenerative disease characterized by progressive ataxia, muscle weakness, and cardiomyopathy. The underlying pathology is a deficiency of the mitochondrial protein frataxin, leading to mitochondrial iron overload, increased oxidative stress, and subsequent cellular damage. A key mechanism of this damage is lipid peroxidation of polyunsaturated fatty acids (PUFAs) in mitochondrial membranes. Deulinoleic acid (also known as RT001), a deuterated form of linoleic acid, has been investigated as a potential therapeutic agent. By reinforcing the bis-allylic sites of linoleic acid with deuterium, this compound is designed to be more resistant to lipid peroxidation, thereby protecting mitochondrial membranes from oxidative damage and preserving their function. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound for the treatment of Friedreich's ataxia.
Mechanism of Action
Friedreich's ataxia is initiated by a GAA trinucleotide repeat expansion in the FXN gene, which leads to reduced expression of frataxin.[1] Frataxin is crucial for the assembly of iron-sulfur clusters, which are essential components of the mitochondrial electron transport chain.[1] Frataxin deficiency results in mitochondrial iron accumulation and a pro-oxidant state, leading to increased production of reactive oxygen species (ROS).[1] These ROS readily attack PUFAs in mitochondrial membranes, initiating a chain reaction of lipid peroxidation that damages the membranes and impairs mitochondrial function.
This compound is an isotopically stabilized form of linoleic acid, an essential omega-6 fatty acid. The hydrogen atoms at the bis-allylic positions of linoleic acid, which are the most susceptible to abstraction by ROS, are replaced with deuterium. This substitution creates a stronger carbon-deuterium bond, which significantly slows down the rate of hydrogen abstraction and subsequent lipid peroxidation. The proposed mechanism of action is that orally administered this compound is incorporated into cellular and mitochondrial membranes, replacing endogenous linoleic acid. This enrichment of membranes with the more robust deuterated PUFA is hypothesized to protect them from oxidative damage, thereby preserving mitochondrial function and mitigating the downstream pathological effects of frataxin deficiency.
Preclinical Studies
Preclinical investigations in cell models of Friedreich's ataxia have provided foundational evidence for the potential therapeutic efficacy of this compound.
Experimental Protocols
Cell Models:
-
Yeast Model: A yeast strain with a knockout of the YFH1 gene, the yeast homolog of the human FXN gene.
-
Murine Fibroblast Model: Murine fibroblasts with an I154F missense mutation in the Fxn gene.
-
Human Fibroblast Model: Primary human fibroblasts derived from patients with Friedreich's ataxia (Coriell designation GM3665).[1]
Oxidative Stress Induction: To mimic the pro-oxidant state of Friedreich's ataxia, the cell models were challenged with oxidative stressors:
-
Ferric Ammonium Citrate (FAC): To induce iron overload.
-
Buthionine Sulfoximine (BSO): To inhibit glutathione synthesis, thereby depleting a key intracellular antioxidant.
Treatment: Cells were treated with either standard (non-deuterated) linoleic acid or this compound at various concentrations.
Outcome Measures:
-
Cell Viability: Assessed by measuring intracellular ATP levels using a chemiluminescence assay.
-
Lipid Peroxidation: Measured using the fluorescent fatty acid analog C11-BODIPY(581/591) probe. An increase in fluorescence indicates a higher level of lipid peroxidation.[1]
Quantitative Data
| Cell Model | Condition | Treatment | Outcome | Result |
| Yeast (yfh1 knockout) | Standard Media | Linoleic Acid | Cell Viability | Toxic in the micromolar range |
| Yeast (yfh1 knockout) | Standard Media | This compound | Cell Viability | Eliminated the toxicity observed with linoleic acid |
| Murine Fibroblasts (I154F) | FAC + BSO | This compound (16 µM) | Cell Viability | Rescued cells from loss of viability (p<0.001) |
| Human FA Fibroblasts (GM3665) | FAC + BSO | This compound | Lipid Peroxidation | Decreased lipid peroxidation |
Data synthesized from Cotticelli et al., Redox Biology, 2013.
Clinical Trials
This compound has been evaluated in two key clinical trials in patients with Friedreich's ataxia.
Phase 1/2 Clinical Trial (NCT02445794)
A randomized, double-blind, comparator-controlled, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with Friedreich's ataxia.
Study Design:
-
19 patients were enrolled and randomized in a 2:1 ratio to receive either this compound or a matching non-deuterated ethyl linoleate comparator.
-
Two dose cohorts were studied: 1.8 g/day and 9.0 g/day .
-
The treatment duration was 28 days.
Inclusion Criteria:
-
Confirmed diagnosis of Friedreich's ataxia.
Exclusion Criteria:
-
Not detailed in the available abstract.
Primary Endpoints:
-
Safety and tolerability, assessed by monitoring adverse events.
-
Pharmacokinetics of this compound and its metabolites in plasma.
Secondary Endpoints:
-
Cardiopulmonary exercise testing (CPET) to assess peak workload and peak oxygen consumption (VO2 max).
-
Timed 25-foot walk (T25FW).
-
Friedreich's Ataxia Rating Scale (FARS-Neuro).
References
The Dichotomous Influence of Linoleic Acid on Mitochondrial Respiratory Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, plays a multifaceted and often contradictory role in the regulation of mitochondrial respiratory function. While it is a critical component of the mitochondrial inner membrane and can promote mitochondrial biogenesis, an excess of linoleic acid and its oxidized metabolites can lead to mitochondrial dysfunction, a key factor in a variety of pathologies. This technical guide provides an in-depth analysis of the current understanding of linoleic acid's impact on mitochondrial respiration, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular metabolism and energy production through the process of oxidative phosphorylation (OXPHOS). The integrity and function of the mitochondrial respiratory chain are paramount for cellular health. Linoleic acid (LA), obtained through dietary sources, is a key structural component of mitochondrial membranes, particularly in the form of cardiolipin, a phospholipid essential for the optimal function of respiratory chain complexes. However, the high degree of unsaturation in LA also makes it susceptible to oxidation, leading to the formation of oxidized linoleic acid metabolites (OXLAMs) that can impair mitochondrial function. This guide explores the dual nature of linoleic acid's influence on mitochondrial respiration, providing a detailed overview of its mechanisms of action.
Quantitative Effects of Linoleic Acid on Mitochondrial Respiration
The impact of linoleic acid on mitochondrial respiration is concentration-dependent and varies with the specific metabolic state of the mitochondria. The following tables summarize the quantitative data from various studies.
Table 1: Effects of Linoleic Acid on Mitochondrial Respiration States
| Parameter | Cell/Tissue Type | Linoleic Acid Concentration | Effect | Reference |
| State 3 Respiration (ADP-stimulated) | Human Trophoblast-Like Cells | 100 - 500 µM | Decreased | [1] |
| State 4 Respiration (Resting) | Plant Mitochondria | Not specified | Stimulated | [2] |
| Routine Mitochondrial Respiration | Human Trophoblast-Like Cells | 300 and 500 µM | Decreased | [1] |
| Maximal Respiration | Human Trophoblast-Like Cells | 100 - 500 µM | Decreased | [1] |
| Spare Respiratory Capacity | Human Trophoblast-Like Cells | 100 - 500 µM | Decreased | [1] |
| Oxygen Consumption | Intact Lymphocytes | Not specified | Stimulated | |
| Oxygen Consumption Rate | Mouse Liver | Not specified | Increased in uncoupled mitochondria |
Table 2: Effects of Linoleic Acid and its Metabolites on Electron Transport Chain Complexes
| Complex | Compound | Cell/Tissue Type | Effect | Reference |
| Complex I | Oxidized Linoleic Acid Metabolites (OXLAMs) | Mouse Liver | Reduced protein levels | |
| Complex I, IV, V | Docosahexaenoic Acid (replacing Linoleic Acid) | Mouse Cardiac Mitochondria | Lowered enzyme activities | |
| OXPHOS Complexes II and III | Linoleic Acid-Enriched Diet | Mouse Brown Adipose Tissue | Increased protein levels |
Table 3: Effects of Linoleic Acid on Other Mitochondrial Parameters
| Parameter | Cell/Tissue Type | Linoleic Acid Concentration | Effect | Reference |
| Mitochondrial Membrane Potential | Intact Lymphocytes | Not specified | Decreased | |
| Cellular ATP Level | Intact Lymphocytes | Not specified | Decreased | |
| Reactive Oxygen Species (ROS) Generation | Human Trophoblasts | 300 and 500 µM | Increased | |
| Citrate Synthase Activity | Human Trophoblast-Like Cells | 300 and 500 µM | Decreased |
Experimental Protocols
Isolation of Mitochondria from Cultured Cells
This protocol outlines the differential centrifugation method for isolating mitochondria from cultured cells for functional assays.
Materials:
-
Cell scrapers
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
-
Mitochondria Isolation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
BCA Protein Assay Kit
Procedure:
-
Harvest cells by scraping and centrifuge at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in MIB and allow cells to swell on ice for 15-20 minutes.
-
Homogenize the cells with a Dounce homogenizer (10-15 strokes).
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet mitochondria.
-
Wash the mitochondrial pellet by resuspending in MIB and centrifuging again at 10,000 x g for 15 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB.
-
Determine the protein concentration using a BCA protein assay.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol describes the use of the Seahorse XF Analyzer to measure oxygen consumption rates (OCR) in response to linoleic acid.
Materials:
-
Seahorse XF96 or similar analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Linoleic acid stock solution (conjugated to BSA)
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Load the injection ports of the sensor cartridge with the compounds:
-
Port A: Linoleic acid (or vehicle control)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Place the cell culture plate into the analyzer and initiate the assay protocol. The protocol will measure basal OCR, followed by OCR after the sequential injection of the compounds.
Signaling Pathways
Linoleic acid influences mitochondrial function not only through direct effects on the respiratory chain but also by modulating signaling pathways that regulate mitochondrial biogenesis.
PGC-1α Signaling Pathway
Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. Linoleic acid has been shown to activate the PGC-1α pathway, leading to an increase in mitochondrial mass and function.
Caption: Linoleic acid-mediated activation of the PGC-1α signaling pathway.
Discussion and Future Directions
The evidence presented in this guide highlights the complex and context-dependent effects of linoleic acid on mitochondrial respiratory function. While essential for mitochondrial membrane structure and capable of inducing beneficial pathways like mitochondrial biogenesis, excessive levels of linoleic acid and its oxidized byproducts can be detrimental, leading to mitochondrial uncoupling, reduced ATP production, and increased oxidative stress.
Future research should focus on several key areas:
-
Dose-response relationships: Precisely defining the concentration thresholds at which the effects of linoleic acid switch from beneficial to detrimental in different cell types and tissues.
-
The role of OXLAMs: Further elucidating the specific mechanisms by which different oxidized metabolites of linoleic acid impair mitochondrial function.
-
Therapeutic potential: Investigating strategies to mitigate the negative effects of excess linoleic acid, such as through dietary interventions or the development of targeted therapies to protect mitochondria from oxidative damage.
By continuing to unravel the intricate relationship between linoleic acid and mitochondrial respiration, we can better understand its implications for human health and disease and develop novel strategies for therapeutic intervention.
References
A Technical Guide to the Cellular Uptake and Metabolism of Linoleic Acid
Disclaimer: Initial searches for "Deulinoleic acid" did not yield information on a recognized chemical entity in widespread scientific literature. "this compound" is a synonym for Linoleic acid-d2, a deuterium-labeled version of linoleic acid used as a tracer in research.[1] This guide will focus on the well-studied, naturally occurring parent compound, Linoleic Acid , to provide a comprehensive overview of its cellular uptake and metabolism, as a proxy. The principles and experimental protocols described herein are largely applicable to the study of novel fatty acids.
Introduction
Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid, meaning it must be obtained through the diet as it cannot be synthesized by the human body.[2] It is a fundamental component of cellular membranes, contributing to their fluidity and structure.[1] Beyond its structural role, LA is a precursor to a cascade of signaling molecules that are vital in regulating inflammation, immune responses, and other physiological processes.[3][4] This guide provides a technical overview of the current understanding of how cells absorb and process this critical nutrient.
Cellular Uptake of Linoleic Acid
The entry of long-chain fatty acids like linoleic acid into cells is a complex process involving both passive diffusion and protein-facilitated transport. While LA can move across the plasma membrane via a "flip-flop" mechanism, protein-mediated transport is considered the dominant pathway under physiological conditions.
Key proteins involved in the cellular uptake of linoleic acid include:
-
FAT/CD36 (Fatty Acid Translocase): A versatile scavenger receptor that facilitates the uptake of various lipids.
-
FATPs (Fatty Acid Transport Proteins): A family of proteins that not only transport fatty acids across the membrane but also possess acyl-CoA synthetase activity, effectively "trapping" the fatty acid inside the cell by converting it to its CoA ester.
-
FABPpm (Plasma Membrane Fatty Acid-Binding Protein): A protein that aids in the transport of fatty acids across the plasma membrane.
Studies on isolated intestinal cells have shown that the transport of linoleic acid is a saturable process, suggesting a carrier-mediated mechanism.
Quantitative Data on Linoleic Acid Uptake
| Parameter | Value | Cell Type/System | Reference |
| Km | 183 +/- 7 nM | Isolated intestinal cells | |
| Vm | 5.1 +/- 0.6 nmol/mg protein/min | Isolated intestinal cells | |
| Ki (inhibition by α-linolenic acid) | 353 nM | Isolated intestinal cells | |
| Uptake Kinetics | Maximal uptake within the initial 15 seconds | Rabbit small intestinal brush border membrane vesicles |
Metabolism of Linoleic Acid
Once inside the cell, linoleic acid is rapidly activated to linoleoyl-CoA. This activated form can then enter several metabolic pathways. The primary metabolic fate of linoleic acid is its conversion into longer, more unsaturated fatty acids and subsequently into potent signaling molecules called eicosanoids.
The metabolic cascade of linoleic acid is as follows:
-
Conversion to γ-Linolenic Acid (GLA): Linoleic acid is first desaturated by the enzyme Δ6-desaturase.
-
Elongation to Dihomo-γ-Linolenic Acid (DGLA): GLA is then elongated.
-
Conversion to Arachidonic Acid (AA): DGLA is further desaturated by Δ5-desaturase to form arachidonic acid.
Arachidonic acid is a key product of linoleic acid metabolism and serves as the precursor for the synthesis of prostaglandins, thromboxanes, and leukotrienes, which are collectively known as eicosanoids. These molecules are critical mediators of inflammation and immune responses.
Another metabolic route for linoleic acid involves oxidation by cytochrome P-450 epoxygenases to form epoxyoctadecenoic acids, which can be further metabolized to diols and tetrahydrofuran-diols. Additionally, an oxidized derivative, 13-hydroxyoctadecadienoic acid (13-HODE), can be converted to 13-oxooctadecadienoic acid by a specific dehydrogenase found in colonic tissue.
Signaling Pathways Involving Linoleic Acid and its Metabolites
Linoleic acid and its downstream metabolites, particularly arachidonic acid, are integral to a multitude of signaling pathways that regulate cellular function and inflammation.
Linoleic Acid-Induced Pro-inflammatory Signaling: Linoleic acid itself can activate pro-inflammatory signaling pathways in vascular endothelial cells. This involves the activation of:
-
PI3K/Akt pathway
-
ERK1/2 pathway
-
p38 MAPK pathway
These pathways converge to activate the transcription factor NF-κB, leading to the expression of pro-inflammatory genes like vascular cell adhesion molecule-1 (VCAM-1).
Arachidonic Acid Cascade: Arachidonic acid, released from membrane phospholipids by phospholipase A2, is the starting point for the synthesis of eicosanoids.
-
Cyclooxygenase (COX) Pathway: Leads to the production of prostaglandins and thromboxanes.
-
Lipoxygenase (LOX) Pathway: Results in the synthesis of leukotrienes and lipoxins.
These eicosanoids then bind to specific G-protein coupled receptors to exert their biological effects, which include modulating inflammation, pain, and fever.
Autophagy and Antioxidant Signaling: In hepatocytes, linoleic acid has been shown to induce both autophagy and increase antioxidant capacity through the AMPK and mTOR signaling pathways. A synergistic feedback loop between the autophagy and antioxidant systems is connected via the P62 and Keap1 complex.
Calcium Signaling: Deuterated linoleic acid has been observed to induce the generation of Ca2+ signals in astrocytes through the phosphoinositide signaling pathway, involving phospholipase C (PLC) and the IP3 receptor.
Visualizations
Caption: Metabolic pathway of Linoleic Acid to Arachidonic Acid and Eicosanoids.
Caption: Linoleic Acid-induced pro-inflammatory signaling cascade in endothelial cells.
Caption: Experimental workflow for a fluorescent fatty acid uptake assay.
Experimental Protocols
5.1 Protocol for Fatty Acid Uptake Assay in Adherent Cells (Fluorescence-Based)
This protocol is adapted from a general method for assessing fatty acid uptake using a fluorescently-tagged fatty acid analog.
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom imaging plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Metabolic Labeling:
-
Aspirate the complete medium from the wells.
-
Wash the cells once with warm serum-free medium.
-
Add serum-free medium containing the desired concentration of a fatty acid probe (e.g., prop-2-ynyl dodecanoate) to each well.
-
Incubate for the desired labeling time (e.g., 1 hour) at 37°C and 5% CO₂.
-
-
Fixation and Permeabilization:
-
Aspirate the labeling medium and wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde (PFA) in PBS to each well and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
Prepare a Click Chemistry Reaction Cocktail immediately before use (containing a fluorescent azide probe, copper(II) sulfate, a copper-chelating ligand, and a reducing agent).
-
Add 50 µL of the reaction cocktail to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
Add a solution containing a nuclear stain (e.g., Hoechst 33342) in PBS and incubate for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well for imaging.
-
Image the plate using a high-content imager or fluorescence microscope.
-
5.2 Protocol for Quantification of Fatty Acid Metabolism using Stable Isotope Tracing and Mass Spectrometry
This protocol provides a general framework for tracing the metabolic fate of linoleic acid.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Prepare a medium containing a stable isotope-labeled linoleic acid (e.g., Linoleic Acid-d2) complexed to fatty acid-free bovine serum albumin (BSA).
-
Aspirate the standard culture medium, wash cells with PBS, and add the treatment medium.
-
Incubate for various time points to analyze metabolic kinetics.
-
-
Lipid Extraction:
-
To stop the reaction, aspirate the treatment medium and wash cells with ice-cold PBS.
-
Lyse the cells and solubilize lipids using a solvent mixture (e.g., 2:1 v/v chloroform:methanol).
-
Induce phase separation by adding a salt solution (e.g., 0.9% NaCl).
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen gas.
-
-
Sample Preparation for Mass Spectrometry:
-
For analysis of fatty acid incorporation into complex lipids, the extracted lipids can be directly analyzed by LC-MS.
-
To analyze the fatty acid profile, transesterification is performed to convert fatty acids into fatty acid methyl esters (FAMEs). This is typically done by re-dissolving the lipid extract in toluene and incubating with 1% sulfuric acid in methanol at 50°C.
-
-
Mass Spectrometry Analysis:
-
Analyze the prepared samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the abundance of the labeled linoleic acid and its downstream metabolites by monitoring their specific mass-to-charge ratios.
-
Conclusion
Linoleic acid is a vital dietary fatty acid with multifaceted roles in cellular structure, energy metabolism, and signaling. Its uptake is a sophisticated process involving multiple protein transporters, and its subsequent metabolic conversion, primarily to arachidonic acid, initiates signaling cascades that are central to inflammation and immunity. The experimental protocols outlined provide robust frameworks for further investigation into the intricate biology of linoleic acid and other fatty acids, which is crucial for understanding health and developing therapeutic strategies for metabolic and inflammatory diseases.
References
The Isotopic Shield: A Technical Guide to the Effects of Deuterated Linoleic Acid in Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic replacement of hydrogen with deuterium at key positions in linoleic acid, an essential polyunsaturated fatty acid (PUFA), has profound implications for the stability and function of biological membranes. This deuterated form of linoleic acid, referred to as Deulinoleic acid (D-linoleic acid), offers a powerful tool to mitigate the damaging effects of lipid peroxidation, a central process in various pathologies. This technical guide delves into the core mechanisms of D-linoleic acid's action, presenting quantitative data on its incorporation and effects, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates. The information provided herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this innovative approach.
The Core Mechanism: Kinetic Isotope Effect and Inhibition of Lipid Peroxidation
The primary mechanism by which D-linoleic acid exerts its protective effects lies in the kinetic isotope effect . The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond at the bis-allylic positions of the linoleic acid molecule. These positions are particularly susceptible to hydrogen abstraction by reactive oxygen species (ROS), which is the rate-limiting initiation step of lipid peroxidation.
By substituting hydrogen with deuterium at these vulnerable sites, the energy required to break the bond is increased, dramatically slowing down the rate of hydrogen abstraction. This seemingly subtle isotopic substitution acts as a powerful "isotopic shield," effectively halting the chain reaction of lipid peroxidation that would otherwise propagate through the membrane, causing significant damage to cellular structures.
This targeted intervention is particularly relevant in the context of ferroptosis , a form of regulated cell death characterized by iron-dependent lipid peroxidation. By preventing the accumulation of lipid peroxides, D-linoleic acid has been shown to be a potent inhibitor of ferroptosis, a mechanism implicated in a range of neurodegenerative diseases and other pathological conditions.[1][2]
Quantitative Effects of this compound Incorporation
The efficacy of D-linoleic acid is contingent on its successful incorporation into cellular membranes and its subsequent impact on lipid peroxidation and membrane properties. The following tables summarize key quantitative data from various studies.
Table 1: Incorporation of Deuterated Linoleic Acid into Cellular Lipids
| Cell/Tissue Type | D-Linoleic Acid Concentration | Duration of Treatment | Percentage of D-Linoleic Acid in Total Linoleic Acid | Reference |
| Human Keratinocytes | 50 µM | 48 hours | ~50% in Phosphatidylcholine | [3] |
| Mouse Red Blood Cells (in vivo) | 1.0 g/100 g diet | 8 weeks | ~78% of total linoleic acid | [4] |
| Ovine Placenta (in vitro) | 10 µM | 2 hours | Significant incorporation into phospholipids | [5] |
Table 2: Reduction of Lipid Peroxidation Markers by this compound
| Model System | D-Linoleic Acid Treatment | Lipid Peroxidation Marker | Percentage Reduction | Reference |
| Huntington's Disease Mouse Model | D-PUFA diet for 5 months | F2-isoprostanes in striatum | ~80% | |
| Mouse Red Blood Cells (FVB strain) | 1.0 g/100 g diet for 8 weeks | Malondialdehyde (MDA) | 79.9% (after cold storage) | |
| Mouse Red Blood Cells (FVB strain) | 1.0 g/100 g diet for 8 weeks | 4-HNE-GSH | 96% (after 6-day storage) |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of D-linoleic acid.
Incorporation of Deuterated Linoleic Acid into Cultured Cells
This protocol outlines a general procedure for enriching cellular membranes with D-linoleic acid.
Materials:
-
Deuterated linoleic acid (D-LA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Cell culture medium appropriate for the cell line of interest
-
Cultured cells (e.g., neurons, astrocytes, fibroblasts)
Procedure:
-
Prepare D-LA-BSA Complex:
-
Dissolve D-LA in a small volume of ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.
-
Slowly add the D-LA solution to the BSA solution while gently vortexing to facilitate binding. The final molar ratio of D-LA to BSA should be between 2:1 and 5:1.
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Replace the growth medium with serum-free medium containing the D-LA-BSA complex at the desired final concentration (typically in the range of 10-100 µM).
-
Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of D-LA into cellular lipids.
-
Quantification of D-Linoleic Acid Incorporation by GC-MS
This protocol describes the analysis of fatty acid composition to determine the extent of D-linoleic acid incorporation.
Materials:
-
Treated and control cell pellets
-
Methanol with 2.5% (v/v) H₂SO₄
-
Hexane
-
Internal standard (e.g., C17:0 fatty acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction and Transesterification:
-
Harvest cells and wash with PBS.
-
Add the internal standard to the cell pellet.
-
Add methanolic H₂SO₄ and heat at 80°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
-
FAME Extraction:
-
After cooling, add hexane and water to the sample and vortex to extract the FAMEs into the hexane layer.
-
Collect the hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject the FAME sample into the GC-MS.
-
Use a suitable temperature program to separate the different FAMEs.
-
Identify and quantify the deuterated and non-deuterated linoleic acid methyl esters based on their retention times and mass spectra.
-
Measurement of Lipid Peroxidation using C11-BODIPY
This protocol utilizes the fluorescent probe C11-BODIPY(581/591) to assess lipid peroxidation.
Materials:
-
C11-BODIPY(581/591) stock solution (in DMSO)
-
Treated and control cells on coverslips or in a multi-well plate
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Loading:
-
Incubate cells with 1-2 µM C11-BODIPY(581/591) in cell culture medium for 30 minutes at 37°C.
-
-
Induction of Oxidative Stress (Optional):
-
Treat cells with an inducing agent (e.g., cumene hydroperoxide, erastin) to stimulate lipid peroxidation.
-
-
Imaging/Analysis:
-
Microscopy: Wash cells with PBS and image using a fluorescence microscope. The probe emits red fluorescence (~590 nm) in its reduced state and shifts to green fluorescence (~510 nm) upon oxidation.
-
Flow Cytometry: Harvest and resuspend cells in PBS. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in both the green and red channels.
-
-
Data Analysis:
-
Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.
-
Measurement of Membrane Fluidity by Fluorescence Recovery After Photobleaching (FRAP)
This protocol provides a method to assess changes in membrane fluidity.
Materials:
-
Fluorescent lipid analog (e.g., DiI, BODIPY-labeled lipid)
-
Confocal laser scanning microscope with FRAP capabilities
-
Treated and control cells
Procedure:
-
Cell Labeling:
-
Incubate cells with the fluorescent lipid analog to label the plasma membrane.
-
-
FRAP Measurement:
-
Identify a region of interest (ROI) on the cell membrane.
-
Acquire a pre-bleach image.
-
Use a high-intensity laser to photobleach the fluorescence within the ROI.
-
Acquire a series of post-bleach images over time to monitor the recovery of fluorescence in the bleached area.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the ROI over time.
-
Calculate the mobile fraction and the diffusion coefficient from the fluorescence recovery curve. A higher diffusion coefficient indicates greater membrane fluidity.
-
Measurement of Intracellular Calcium with Fura-2 AM
This protocol describes the use of the ratiometric dye Fura-2 AM to measure intracellular calcium concentrations.
Materials:
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Treated and control cells
Procedure:
-
Dye Loading:
-
Incubate cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS for 30-60 minutes at room temperature in the dark.
-
-
De-esterification:
-
Wash the cells with HBS and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.
-
-
Fluorescence Measurement:
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm using a fluorescence plate reader or microscope.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation. This ratio is proportional to the intracellular calcium concentration.
-
Signaling Pathways and Workflow Visualizations
The incorporation of D-linoleic acid into membrane phospholipids can influence the activity of various signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Mechanism of Action of this compound
This diagram illustrates the core mechanism by which D-linoleic acid prevents lipid peroxidation.
This compound and Ferroptosis Pathway
This diagram shows how D-linoleic acid intervenes in the ferroptosis pathway.
References
- 1. sfrbm.org [sfrbm.org]
- 2. Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of linoleic and arachidonic acids into ovine placental phospholipids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Diunoleic Acid on Membrane Fluidity and Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of diunoleic acid on the fluidity and integrity of cellular membranes. For the purpose of this document, "diunoleic acid" will be interpreted as referring to lipid species containing two linoleic acid acyl chains, such as dilinoleoylphosphatidylcholine (DLPC), a common polyunsaturated phospholipid. This guide synthesizes key research findings, presents quantitative data, details experimental methodologies, and visualizes relevant signaling pathways.
Core Concepts: Membrane Fluidity and Integrity
Biological membranes are dynamic structures primarily composed of a lipid bilayer. Membrane fluidity refers to the viscosity of this lipid bilayer, which influences the rotational and lateral diffusion of lipids and embedded proteins. It is a critical parameter for numerous cellular processes, including signal transduction, membrane transport, and cell division. Membrane integrity , on the other hand, pertains to the barrier function of the membrane, preventing the uncontrolled passage of ions and molecules between the cell and its environment, and between cellular compartments.
Unsaturated fatty acids, such as linoleic acid, play a crucial role in modulating these properties. The presence of double bonds in their acyl chains introduces kinks, which disrupt the tight packing of phospholipids, thereby increasing membrane fluidity.
Quantitative Effects of Linoleic Acid and DLPC on Membrane Properties
The incorporation of linoleic acid and its derivatives into membrane phospholipids has quantifiable effects on both membrane fluidity and integrity. Below are tables summarizing key findings from various studies.
Table 1: Effect of Linoleic Acid on Membrane Permeability
| Cell Type | Parameter Measured | Treatment | Result | Reference |
| Mouse Neuroblastoma Cells | Na+/K+ Permeability Ratio (PNa/PK) | Supplementation with linoleic acid | Increased from 0.10 to 0.27, indicating a rise in Na+ permeability and a decrease in K+ permeability. This was accompanied by membrane depolarization from -51 mV to -36 mV. | |
| Cultured Endothelial Cells | Albumin Transfer | 24-hour exposure to linoleic acid | Concentration-dependent and reversible increase in albumin transfer across the endothelial monolayer, suggesting a decrease in barrier integrity. | |
| Caco-2 Cells | Transepithelial Resistance (TER) | Supplementation with linoleic acid (control) | Maintained normal TER development, in contrast to a trans-10 conjugated linoleic acid isomer which delayed TER development and increased paracellular permeability. |
Table 2: Thermotropic Properties of Linoleic Acid in Phospholipid Mixtures (DSC Data)
| Lipid Mixture | Observation | Interpretation | Reference |
| Linoleic Acid / DMPC (Dimyristoyl-PC) | Complex phase diagram with a fluid phase immiscibility region. | Linoleic acid partitions preferentially into fluid-like domains within the membrane. | |
| Linoleic Acid / DSPC (Distearoyl-PC) | Solid phase immiscibility for samples containing 45 mol% or more of linoleic acid. | At high concentrations, linoleic acid can induce phase separation in more ordered, saturated lipid membranes. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of membrane properties. The following sections describe the core principles and steps for key experimental techniques cited in the literature.
Fluorescence Anisotropy Spectroscopy
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing a direct measure of membrane fluidity.
Principle: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is excited with vertically polarized light. The emitted light is measured in both vertical and horizontal planes. The fluorescence anisotropy (r) is calculated as:
r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh)
where Ivv and Ivh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor. A lower anisotropy value indicates higher rotational freedom and thus greater membrane fluidity.
Protocol Outline:
-
Cell/Liposome Preparation: Prepare cell suspensions or liposomes of the desired lipid composition.
-
Probe Labeling: Incubate the sample with a fluorescent probe (e.g., DPH or TMA-DPH) to allow its incorporation into the membrane.
-
Fluorescence Measurement: Use a fluorometer equipped with polarizers to measure the fluorescence intensities at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Calculate the fluorescence anisotropy (r). The steady-state anisotropy provides information on the lipid order parameter, while time-resolved measurements can distinguish between the rate and extent of probe rotation.
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique used to measure the heat changes associated with phase transitions in lipids. It is particularly useful for studying how substances like linoleic acid affect the stability and organization of lipid membranes.
Principle: A sample and a reference are heated at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured. This provides information on the temperature and enthalpy of lipid phase transitions (e.g., from a gel to a liquid-crystalline state).
Protocol Outline:
-
Sample Preparation: Prepare multilamellar vesicles (MLVs) of the lipid mixture of interest.
-
DSC Measurement: Load the sample and a reference (buffer) into the DSC pans. Scan the temperature over the desired range, typically at a rate of 1-5°C/min.
-
Data Analysis: The resulting thermogram shows peaks corresponding to phase transitions. The peak temperature (Tm) and the area under the peak (enthalpy, ΔH) are determined. Changes in Tm and the shape of the peak upon addition of a substance like linoleic acid indicate its interaction with the membrane.
Signaling Pathways Influenced by Diunoleic Acid
Changes in membrane fluidity and the direct action of linoleic acid and its metabolites can modulate the activity of membrane-associated proteins and initiate intracellular signaling cascades.
Phospholipase C (PLC) and Protein Kinase C (PKC) Signaling
The PLC-PKC pathway is a crucial signaling cascade involved in numerous cellular processes. Membrane fluidity can influence the activity of membrane-bound enzymes like PLC and PKC.
Workflow for PLC-PKC Activation:
The Potential of Deulinoleic Acid in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, a class of debilitating conditions characterized by the progressive loss of structure and function of neurons, represent a significant and growing unmet medical need. A key pathological mechanism implicated across many of these disorders is oxidative stress and subsequent lipid peroxidation of neuronal membranes. Deulinoleic acid (D-LA), a deuterated form of the essential fatty acid linoleic acid, presents a novel therapeutic strategy by reinforcing cellular membranes against oxidative damage. This technical guide provides a comprehensive overview of the current preclinical and clinical evidence for the potential of this compound in a range of neurodegenerative diseases, including Huntington's disease, Parkinson's disease, Alzheimer's disease, and Amyotrophic Lateral Sclerosis. We will delve into its mechanism of action, summarize quantitative data from key studies, provide detailed experimental protocols, and visualize the core signaling pathways involved.
Introduction: The Role of Lipid Peroxidation in Neurodegeneration
The central nervous system is particularly vulnerable to oxidative stress due to its high metabolic rate, abundant lipid content, and relatively low antioxidant capacity. Polyunsaturated fatty acids (PUFAs), such as linoleic acid, are essential components of neuronal and mitochondrial membranes, but their bis-allylic hydrogen atoms are susceptible to abstraction by reactive oxygen species (ROS). This initiates a chain reaction known as lipid peroxidation, leading to the formation of toxic byproducts, compromised membrane integrity, and ultimately, cell death. This process is a common pathological feature in a host of neurodegenerative diseases.
This compound (also known as RT001) is an isotopically stabilized form of linoleic acid where the two hydrogen atoms at the bis-allylic position are replaced with deuterium. This substitution creates a stronger carbon-deuterium bond, which is significantly more resistant to abstraction by ROS. By incorporating into cellular membranes, D-LA can act as a "firestop" to inhibit the lipid peroxidation chain reaction, thereby protecting cells from oxidative damage.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of lipid peroxidation through the kinetic isotope effect. The heavier isotope of hydrogen, deuterium, forms a more stable bond with carbon. This increased bond strength makes it more difficult for reactive oxygen species to abstract a deuterium atom from the bis-allylic position of the fatty acid compared to a hydrogen atom. This effectively slows down the rate-limiting step of lipid peroxidation, breaking the chain reaction and reducing the accumulation of toxic lipid peroxides and their byproducts, such as F2-isoprostanes.
Beyond this direct protective effect, preclinical studies suggest that D-LA may also exert its neuroprotective effects through the modulation of key cellular signaling pathways, including the Nrf2 antioxidant response pathway and astrocyte calcium signaling .
Preclinical and Clinical Evidence in Neurodegenerative Diseases
Huntington's Disease (HD)
Preclinical studies in the Q140 knock-in mouse model of Huntington's disease have shown promising results for this compound.
| Study Parameter | Control (H-PUFA Diet) | This compound (D-PUFA Diet) | Percentage Change | Reference |
| Striatal F2-isoprostanes | High levels indicative of significant lipid peroxidation. | Significantly decreased levels. | ~80% decrease | [1] |
| Novel Object Recognition Test | Impaired performance. | Improved performance. | Improvement noted | [1] |
| Motor Deficits | Progressive motor deficits observed. | No significant change in motor deficits. | No significant change | [1] |
| Huntingtin Aggregation | Presence of huntingtin aggregates. | No significant change in huntingtin aggregation. | No significant change | [1] |
Parkinson's Disease (PD)
In preclinical models of Parkinson's disease, D-LA has demonstrated neuroprotective effects.
| Study Parameter | 6-OHDA Model (Control) | 6-OHDA Model + this compound | Percentage Change | Reference |
| α-synuclein-induced motor deficits | Present | Significant beneficial effects | Improvement noted | [2] |
| Synaptic pathology | Present | Significant beneficial effects | Improvement noted | |
| Oxidative damage | Present | Significant beneficial effects | Reduction noted | |
| Mitochondrial dysfunction | Present | Significant beneficial effects | Improvement noted |
Alzheimer's Disease (AD)
Studies in mouse models of Alzheimer's disease have investigated the impact of deuterated PUFAs, including D-LA.
| Study Parameter | AD Mouse Model (H-PUFA Diet) | AD Mouse Model (D-PUFA Diet) | Percentage Change | Reference |
| Cortex & Hippocampus F2-isoprostanes | Elevated levels. | Markedly decreased levels. | ~55% decrease | |
| Prostaglandin F2α | Elevated levels. | Decreased levels. | 20-25% decrease | |
| Cognitive/Memory Tests | Impaired performance. | Consistently improved performance. | Improvement noted | |
| Hippocampal Aβ40 and Aβ38 | High levels | Significantly lower levels | Reduction noted |
Amyotrophic Lateral Sclerosis (ALS)
Clinical investigations of this compound (RT001) in patients with ALS are underway.
| Study | Phase | Number of Participants | Dosage | Primary Outcome | Key Findings | Reference |
| NCT04762589 | 2 | 43 (21 RT001, 22 placebo) | 8.64 g/day for 4 weeks, then 5.76 g/day for 20 weeks | Safety and tolerability | RT001 was well tolerated. A non-significant trend in favor of RT001 was observed for the ALSFRS-R score. | |
| Expanded Access Protocol | N/A | 16 | 1.92 to 8.64 g/day | Safety and pharmacokinetics | RT001 was administered safely and was absorbed and incorporated into red blood cell membranes. |
Experimental Protocols
Q140 Knock-in Mouse Model of Huntington's Disease
This protocol describes a typical experimental design for evaluating the efficacy of this compound in the Q140 mouse model of HD.
-
Animal Model: Homozygous Q140 knock-in mice and wild-type littermates on a C57BL/6J background are used.
-
Dietary Intervention: At one month of age, mice are randomly assigned to receive either a control diet containing hydrogenated polyunsaturated fatty acids (H-PUFAs) or a diet enriched with this compound (D-PUFAs). The diets are maintained for a period of 5 months.
-
Behavioral Testing:
-
Open Field Test: To assess spontaneous locomotor activity and exploratory behavior, mice are placed in an open field apparatus and their movements are tracked for 15 minutes.
-
Rotarod Test: To evaluate motor coordination and balance, mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded.
-
Novel Object Recognition Test: To assess recognition memory, mice are familiarized with two identical objects in an arena. After a retention interval, one object is replaced with a novel one, and the time spent exploring each object is measured.
-
-
Biochemical Analysis:
-
Lipid Peroxidation Assay: Following the behavioral tests, mice are euthanized, and brain tissue (striatum, cortex, hippocampus) is collected. Levels of F2-isoprostanes are quantified using gas chromatography-mass spectrometry (GC-MS) as a marker of lipid peroxidation.
-
Immunohistochemistry: Brain sections are stained for huntingtin aggregates to assess the impact of the treatment on protein pathology.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests, such as t-tests or ANOVA, to compare the outcomes between the different diet and genotype groups.
6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
This protocol outlines the generation of a 6-OHDA-induced mouse model of Parkinson's disease for testing neuroprotective compounds like this compound.
-
Pre-operative Care: 7-8 week-old mice are provided with cage enrichment and supplementary food for 1-3 days prior to surgery.
-
Drug Preparation:
-
A solution of desipramine (2.5 mg/mL) and pargyline (0.5 mg/mL) is prepared in sterile saline.
-
A solution of 6-OHDA hydrobromide is freshly prepared in sterile saline containing 0.2% ascorbic acid. Low and high dose solutions can be prepared.
-
-
Stereotaxic Surgery:
-
Mice are anesthetized and placed in a stereotaxic frame.
-
30 minutes prior to 6-OHDA injection, mice receive an intraperitoneal injection of the desipramine/pargyline solution (10 mL/kg) to protect noradrenergic neurons.
-
A small burr hole is drilled in the skull over the target brain region (e.g., medial forebrain bundle or striatum).
-
1 µL of the 6-OHDA solution is injected into the target site.
-
-
Post-operative Care: Mice receive analgesic treatment and are closely monitored for recovery.
-
Behavioral Assessment: 3-4 weeks post-surgery, motor deficits are assessed using tests such as the cylinder test (for forelimb asymmetry) and the rotarod test.
-
Treatment Administration: this compound or a control vehicle is administered to the mice (e.g., via oral gavage or dietary supplementation) starting at a specified time point before or after the 6-OHDA lesion.
-
Histological and Biochemical Analysis: At the end of the study, brains are collected for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss and for measurement of markers of oxidative stress.
Lipid Peroxidation Assay (F2-Isoprostane Quantification)
This protocol describes the general steps for quantifying F2-isoprostanes in brain tissue using GC-MS.
-
Tissue Homogenization: Brain tissue is homogenized in a buffer containing antioxidants (e.g., BHT) to prevent ex vivo oxidation.
-
Lipid Extraction: Lipids are extracted from the homogenate using a solvent system such as the Folch method (chloroform:methanol).
-
Saponification: The extracted lipids are subjected to alkaline hydrolysis (saponification) to release esterified F2-isoprostanes from phospholipids.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to purify and concentrate the F2-isoprostanes.
-
Thin-Layer Chromatography (TLC): Further purification of the F2-isoprostanes is achieved using TLC.
-
Derivatization: The purified F2-isoprostanes are chemically derivatized to make them volatile for GC analysis. This typically involves esterification of the carboxyl group and formation of a silyl ether at the hydroxyl groups.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. F2-isoprostanes are identified and quantified based on their retention time and mass-to-charge ratio, often using a stable isotope-labeled internal standard.
Signaling Pathways
Inhibition of Lipid Peroxidation
The core mechanism of this compound's neuroprotective effect is the direct inhibition of the lipid peroxidation chain reaction.
Caption: Inhibition of Lipid Peroxidation by this compound.
Nrf2 Signaling Pathway Activation
This compound may indirectly activate the Nrf2 pathway by reducing oxidative stress, which in turn leads to the transcription of antioxidant genes.
Caption: this compound and the Nrf2 Antioxidant Response Pathway.
Modulation of Astrocyte Calcium Signaling
This compound has been shown to activate the phosphoinositide calcium signaling system in astrocytes, which may contribute to its neuroprotective effects.
Caption: this compound-Mediated Astrocyte Calcium Signaling.
Conclusion and Future Directions
This compound represents a promising, mechanism-based therapeutic approach for a range of neurodegenerative diseases. By directly targeting the fundamental process of lipid peroxidation, it has the potential to confer broad neuroprotection. The preclinical data are encouraging, and early clinical trial results in ALS and Friedreich's ataxia, while not definitively conclusive, suggest a favorable safety profile and warrant further investigation.
Future research should focus on:
-
Conducting larger, well-powered clinical trials in various neurodegenerative diseases to definitively establish efficacy.
-
Further elucidating the downstream signaling effects of D-LA beyond lipid peroxidation to better understand its full spectrum of neuroprotective mechanisms.
-
Identifying biomarkers to track the extent of lipid peroxidation in patients and to monitor the therapeutic response to D-LA.
-
Exploring the potential of combination therapies where D-LA is used in conjunction with other neuroprotective agents that target different pathological pathways.
The development of this compound underscores the potential of innovative, mechanism-driven strategies in the challenging field of neurodegenerative disease therapeutics. Continued research and clinical evaluation will be crucial to fully realize the potential of this novel compound.
References
An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Conjugated Linoleic Acid (CLA)
A Note on Terminology: The term "Deulinoleic acid" does not correspond to a recognized compound in the scientific literature. This guide focuses on Conjugated Linoleic Acid (CLA) , a well-researched group of isomers of linoleic acid with established antioxidant properties, which is presumed to be the intended subject of the query.
Executive Summary
Conjugated Linoleic Acids (CLAs) are a class of polyunsaturated fatty acids that have garnered significant interest for their diverse biological activities. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of CLA, with a focus on its direct radical scavenging capabilities and its role in cellular antioxidant defense mechanisms. The primary isomers discussed are cis-9, trans-11 (c9,t11)-CLA and trans-10, cis-12 (t10,c12)-CLA. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.
Introduction to Conjugated Linoleic Acid as an Antioxidant
CLAs are positional and geometric isomers of linoleic acid, characterized by conjugated double bonds. These structural features are believed to be the basis of their chemical reactivity and biological functions. The antioxidant activity of CLA is multifaceted, involving both direct interaction with reactive oxygen species (ROS) and indirect mechanisms via the upregulation of endogenous antioxidant defense systems. In vitro studies have demonstrated that CLA can scavenge free radicals and modulate cellular redox signaling pathways, such as the Keap1-Nrf2 pathway, which is a central regulator of cytoprotective gene expression.
Quantitative Data on In Vitro Antioxidant Activity
The antioxidant capacity of CLA has been evaluated using various in vitro assays. The following tables summarize the quantitative data from key studies, focusing on the DPPH and ABTS radical scavenging assays.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of CLA Isomers
| Compound/Isomer | Assay Conditions | IC50 Value (mg/mL) | Source |
| cis-9, trans-11 CLA | Ethanolic solution | 11.1 ± 3.8 | [1] |
| trans-10, cis-12 CLA | Ethanolic solution | 12.6 ± 3.4 | [1] |
| Mixed Isomers (1:6 ratio) | Ethanolic solution | 16.3 ± 1.1 | [1] |
| Mixed Isomers (1:13 ratio) | Ethanolic solution | 27.9 ± 8.0 | [1] |
| CLA-Arginine Complex | Not specified | 2.76 | [2] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound/Isomer | Assay Conditions | IC50 Value (mg/mL) | Source |
| CLA-Arginine Complex | Not specified | 1.43 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) and Other Assays
| Compound/Isomer | Assay | Observation | Source |
| t10,c12-CLA & c9,t11-CLA | Lipid Peroxidation Inhibition | Both isomers inhibit lipid peroxidation. t10,c12-CLA is more effective. | |
| t10,c12-CLA | Cellular Antioxidant Activity | In primary laying hen hepatocytes, 100 µmol/L of t10,c12-CLA attenuated the increase in ROS and elevated SOD and CAT activities. | |
| c9,t11-CLA | Cellular Antioxidant Activity | In bovine mammary epithelial cells, 50-100 µmol/L of c9,t11-CLA enhanced SOD, CAT, and GPx activities. |
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays discussed in this guide.
DPPH Radical Scavenging Assay for Lipophilic Compounds
This protocol is adapted for the analysis of lipophilic compounds like CLA.
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of a suitable organic solvent such as methanol or ethanol. Store this solution in a dark, airtight container at 4°C. The absorbance of the working solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of CLA in the same solvent used for the DPPH solution. Create a series of dilutions to obtain a range of concentrations to be tested.
-
Positive Control: Prepare a series of dilutions of a known antioxidant like Trolox or ascorbic acid.
-
-
Assay Procedure:
-
In a 96-well microplate or individual cuvettes, add 100 µL of the CLA sample dilutions.
-
Add 100 µL of the DPPH working solution to each well/cuvette.
-
For the blank, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or a similar solvent to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare dilutions of CLA in a suitable solvent.
-
-
Assay Procedure:
-
Add 20 µL of the CLA sample to 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous, blue-colored form (Fe²⁺-TPTZ) in the presence of antioxidants.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 10 mM of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 20 mM of FeCl₃·6H₂O in water.
-
FRAP Working Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Dissolve CLA samples in a suitable solvent.
-
-
Assay Procedure:
-
Add 20 µL of the sample solution to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP working reagent to each well.
-
Incubate the plate at 37°C for 4-30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferrous ion equivalents (µM Fe²⁺).
-
Signaling Pathways and Experimental Workflows
Keap1-Nrf2 Signaling Pathway Activation by CLA
CLA has been shown to exert some of its antioxidant effects by activating the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds or oxidative stress can induce conformational changes in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. The t10,c12-CLA isomer, in particular, has been shown to up-regulate the mRNA expression of Nrf2 and facilitate its nuclear translocation.
General Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a typical workflow for assessing the antioxidant capacity of a compound like CLA using common in vitro assays.
Conclusion
The in vitro evidence strongly suggests that Conjugated Linoleic Acid possesses significant antioxidant properties. Different isomers exhibit varying degrees of efficacy in direct radical scavenging assays, with some studies indicating that t10,c12-CLA may have a higher total antioxidant capacity in certain conditions, while c9,t11-CLA can also be an effective radical scavenger. Furthermore, the ability of CLA to activate the Keap1-Nrf2 signaling pathway highlights an indirect, yet crucial, mechanism by which it contributes to cellular antioxidant defenses by upregulating the expression of protective enzymes. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the antioxidant potential of CLA. Further studies are warranted to fully elucidate the quantitative antioxidant capacity of individual CLA isomers across a broader range of assays and to explore their therapeutic applications in oxidative stress-related pathologies.
References
Methodological & Application
Application Notes and Protocols for Deulinoleic Acid in Cell Culture
A Note on Terminology: The term "Deulinoleic acid" likely refers to Deuterated Linoleic Acid (D-LA) , a form of linoleic acid where some hydrogen atoms are replaced by deuterium. This isotopic substitution makes the fatty acid more resistant to oxidation. These protocols and notes are applicable to both standard linoleic acid (LA) and its deuterated and conjugated (CLA) forms, with considerations for their specific properties.
Introduction
Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid vital for various cellular functions, including energy storage and as a structural component of cell membranes[1]. In cell culture, LA and its derivatives, such as Conjugated Linoleic Acid (CLA) and Deuterated Linoleic Acid (D-LA), are utilized to study their effects on cellular processes like proliferation, apoptosis, and signaling pathways[2][3][4]. Notably, these fatty acids have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. A primary challenge in using linoleic acid in vitro is its poor aqueous solubility and susceptibility to oxidation, necessitating careful preparation and handling.
Application Notes
Deuterated linoleic acid and its related compounds are employed in cell culture for a range of research applications, primarily focused on cancer biology and cellular metabolism.
-
Induction of Cell Death: LA and its isomers can induce programmed cell death. Dihomogamma-linolenic acid (DGLA), a related fatty acid, has been shown to induce ferroptosis, an iron-dependent form of cell death, in human cancer cells. Various studies have demonstrated that linoleic acid and CLA can trigger apoptosis in cancer cell lines, including gastric adenocarcinoma, murine mammary tumors, and human hepatoma cells, through pathways involving the Bcl-2 family proteins and caspase activation.
-
Cell Cycle Arrest: CLA has been observed to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest, typically at the G1 phase. This is often accompanied by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors (CDKIs) like p21.
-
Modulation of Cellular Signaling: Linoleic acid can influence multiple signaling pathways. For instance, it can induce proinflammatory events in endothelial cells through the activation of PI3K/Akt and ERK1/2 signaling pathways. In contrast, its derivatives can also activate protective mechanisms, such as the Ca2+ signaling system in astrocytes.
-
Investigation of Lipid Metabolism: Supplementing cell culture media with LA is used to study its influence on the lipid profiles of cells and tissues. This is crucial for creating more physiologically relevant in vitro models.
Experimental Protocols
Protocol 1: Preparation of Linoleic Acid Stock Solution
Due to its poor water solubility, linoleic acid must be complexed, typically with bovine serum albumin (BSA), for use in cell culture media.
Materials:
-
Linoleic acid (or Deuterated Linoleic Acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol, 100%
-
Sodium Hydroxide (NaOH), 1M
-
Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in PBS and warm it to 37°C.
-
Prepare a 10 mM stock solution of linoleic acid in 100% ethanol in a sterile tube. This should be done by gently heating at 37°C and vortexing until the solution is clear.
-
In a separate sterile tube, add a specific volume of the 10% BSA solution.
-
Slowly add the ethanolic linoleic acid stock solution to the BSA solution while gently vortexing. A common molar ratio of fatty acid to BSA is between 2:1 and 6:1.
-
Add a small volume of 1M NaOH to aid in saponification and conjugation (e.g., 4 µL per mL of BSA solution).
-
Incubate the mixture at 37°C for at least 1 hour to allow for the complex to form. The final solution should be clear.
-
Sterilize the LA-BSA complex by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., MCF-7, HepG2, A2780)
-
Complete cell culture medium
-
This compound-BSA stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound-BSA stock solution in complete medium to achieve the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM). Remove the old medium from the wells and add 100 µL of the treatment media. Include a vehicle control (medium with BSA only) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This method quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired time, harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation (125 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Quantitative Data Summary
The following tables summarize concentrations and observed effects of linoleic acid and its derivatives in various cell culture experiments.
| Compound | Cell Line | Concentration Range | Observed Effect | Reference |
| c9, t11-CLA | MCF-7 (Breast Cancer) | 25, 50, 100, 200 mM | Inhibition of cell growth (27.18% to 92.86% after 8 days) and DNA synthesis. | |
| Linoleic Acid | AGS (Gastric Cancer) | Concentration-dependent | Growth inhibition by inducing apoptosis. | |
| Linoelaidic Acid | HUVEC (Endothelial) | 50, 100, 200, 400 µmol/L | Dose- and time-dependent inhibition of viability; induction of apoptosis. | |
| Linoleic Acid Metabolites | MCF-7 (Breast Cancer) | ~33-55 µM (IC₅₀) | 50% growth inhibition after 3-5 days. | |
| Linoleic Acid | Ovine Embryos | 200 µM | Decreased blastocyst rate and increased Bax gene expression. | |
| Linoleic Acid | Human Lymphocytes | 0.05-0.07 mg/mL | Complete inhibition of lymphocytotoxicity. |
Visualizations: Diagrams and Workflows
Experimental Workflow for Studying this compound Effects
Caption: General experimental workflow for assessing the impact of this compound.
Signaling Pathway of Linoleic Acid-Induced Apoptosis
Caption: Linoleic acid induces apoptosis via intrinsic and extrinsic pathways.
Logical Relationship in CLA-Induced Cell Cycle Arrest
Caption: CLA blocks cell cycle progression by modulating key regulatory proteins.
References
- 1. Linoleic acid in Cell Culture [sigmaaldrich.com]
- 2. Effects ofcis-9,trans-11-conjugated linoleic acid on cancer cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by linoleic acid is associated with the modulation of Bcl-2 family and Fas/FasL system and activation of caspases in AGS human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linoleic acid exhibits anti-proliferative and anti-invasive activities in endometrial cancer cells and a transgenic model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal Deuterated Linoleic Acid Dosage for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated linoleic acid is a stabilized form of the essential omega-6 fatty acid, linoleic acid. By replacing hydrogen atoms at the bis-allylic sites with deuterium, the molecule is rendered more resistant to lipid peroxidation, a key process in cellular damage implicated in a variety of pathological conditions. This increased stability makes deuterated linoleic acid a promising therapeutic agent. These application notes provide a comprehensive guide for researchers on determining the optimal dosage of deuterated linoleic acid for in vivo experiments, focusing on its administration, relevant experimental models, and the assessment of its biological effects.
Data Presentation: In Vivo Dosage of Deuterated Linoleic Acid
The following table summarizes quantitative data from in vivo studies using deuterated linoleic acid. This information can serve as a starting point for dose-ranging studies in new experimental models.
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| C57BL/6J and FVB Mice | 11,11-D2-LA Ethyl Ester | 1.0 g/100 g of diet | Oral (in diet) | 8 weeks | Decreased lipid peroxidation in red blood cell membranes. | [1] |
| Q140 Knock-in Mouse Model of Huntington's Disease | Deuterated Polyunsaturated Fatty Acids (D-PUFAs) | Not specified in abstract | Oral (in diet) | 5 months | Decreased F2-isoprostanes (a marker of lipid peroxidation) in the striatum by approximately 80% and improved cognitive performance. | [2] |
| C57BL/6 Male Mice | Oxidized Linoleic Acid | 9 mg/mouse/day and 18 mg/mouse/day | Oral (in diet) | 2 months | Disrupted fatty acid metabolism and resulted in elevated concentrations of long-chain fatty acids. | [3] |
Experimental Protocols
Protocol for Dietary Administration of Deuterated Linoleic Acid in Mice
This protocol is adapted from a study investigating the effects of deuterated linoleic acid on red blood cell storage lesions in mice[1].
a. Diet Preparation:
-
The basal diet used is the AIN-93M modified diet, which is casein-based.
-
The fat source in the control diet consists of coconut oil (7 g/100 g), sunflower oil (2 g/100 g), and flaxseed oil (0.5 g/100 g).
-
For the experimental diet, include 1.0 g of 11,11-D2-LA Ethyl Ester per 100 g of diet. Adjust the other fat components to maintain isocaloric conditions between the control and experimental diets.
-
Ensure thorough mixing of the deuterated linoleic acid into the diet for uniform distribution. Diets can be commercially prepared to ensure consistency.
b. Animal Husbandry and Diet Acclimation:
-
House mice in a controlled environment with a 12:12 hour light/dark cycle.
-
Upon arrival, acclimate the mice to a standard chow diet for a period of 1-2 weeks.
-
After acclimation, randomly assign mice to the control or experimental diet groups (n=15 mice/group is a reasonable number).
-
Provide the respective diets and water ad libitum.
c. Monitoring:
-
Record the body weight and food consumption of each mouse twice a week to monitor for any adverse effects of the diet.
d. Sample Collection:
-
At the end of the experimental period (e.g., 8 weeks), collect blood samples via cardiac puncture or other appropriate methods for analysis of red blood cell membrane composition and lipid peroxidation markers.
-
Tissues of interest can also be harvested, snap-frozen in liquid nitrogen, and stored at -80°C for later analysis.
Protocol for Assessment of Lipid Peroxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a secondary product of lipid peroxidation[4].
a. Reagents:
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
MDA standard solution
-
Tissue homogenate or plasma sample
b. Procedure:
-
To 0.5 mL of the sample (tissue homogenate or plasma), add 2.5 mL of 20% TCA.
-
Vortex the mixture and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 1.5 mL of 0.67% TBA solution.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of MDA to quantify the MDA levels in the samples.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Deuterated Linoleic Acid in Astrocytes
In vitro studies have shown that deuterated linoleic acid (D4-Lnn) can activate the phosphoinositide calcium signaling system in astrocytes. This activation is associated with a cytoprotective effect against ischemia-like conditions. The proposed pathway involves the generation of Ca2+ signals within the astrocytes.
Caption: Proposed signaling pathway of deuterated linoleic acid in astrocytes.
Experimental Workflow for In Vivo Deuterated Linoleic Acid Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of deuterated linoleic acid.
Caption: General experimental workflow for an in vivo deuterated linoleic acid study.
References
- 1. Frontiers | Deuterated Linoleic Acid Attenuates the RBC Storage Lesion in a Mouse Model of Poor RBC Storage [frontiersin.org]
- 2. biojiva.com [biojiva.com]
- 3. Dietary Oxidized Linoleic Acids Modulate Fatty Acids in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
Application Note & Protocol: Quantification of Deulinoleic Acid in Tissues by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deulinoleic acid, a deuterated form of linoleic acid, is an essential omega-6 polyunsaturated fatty acid with significant roles in various physiological and pathological processes. Its quantification in biological tissues is crucial for understanding its metabolism, bioavailability, and impact on cellular signaling pathways. This document provides a comprehensive guide to the analysis of this compound and its metabolites in tissue samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.
Experimental Protocols
This section details the necessary steps for tissue sample preparation and subsequent analysis by HPLC-MS/MS.
Tissue Sample Preparation
Proper sample preparation is critical to ensure accurate quantification and to minimize analytical interference. The following protocol is a general guideline and may require optimization based on the specific tissue type.
Materials:
-
Tissue sample (e.g., liver, brain, adipose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Butylated hydroxytoluene (BHT)
-
Internal Standard (IS) solution (e.g., deuterated arachidonic acid)
-
2M Sodium Hydroxide (NaOH) in 50% ethanol
-
6M Hydrochloric acid (HCl)
-
Hexane
-
Methanol
-
Water (LC-MS grade)
-
Nitrogen gas supply
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Centrifuge
Protocol:
-
Tissue Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Immediately place the tissue in a tube containing 1 mL of ice-cold PBS with 0.01% BHT to prevent auto-oxidation.
-
Add a known amount of internal standard to the sample.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Alkaline Hydrolysis (Saponification):
-
To the tissue homogenate, add 2 mL of 2M NaOH in 50% ethanol.
-
Vortex the mixture and incubate at 60°C for 60 minutes to hydrolyze the esterified fatty acids.
-
Cool the sample to room temperature.
-
-
Acidification and Extraction:
-
Acidify the sample to a pH of approximately 2 by adding 1 mL of 6M HCl.
-
Perform a liquid-liquid extraction by adding 4 mL of hexane.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper hexane layer containing the free fatty acids and transfer it to a clean tube.
-
Repeat the extraction step with another 4 mL of hexane and combine the hexane layers.
-
-
Drying and Reconstitution:
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of 85% methanol in water.
-
Vortex and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
HPLC-MS/MS Analysis
The following parameters provide a starting point for the chromatographic separation and mass spectrometric detection of this compound.
HPLC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 2.0 | 40 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 40 |
| 25.0 | 40 |
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
MRM Transitions:
Assuming "this compound" refers to a deuterated linoleic acid, for example, with four deuterium atoms (D4-Linoleic Acid), the mass transitions would be adjusted accordingly. Standard linoleic acid has a precursor ion [M-H]⁻ at m/z 279.2.[1] D4-Linoleic acid would have a precursor ion at m/z 283.2. Product ions would be specific to the fragmentation of the deuterated molecule.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (e.g., D4-LA) | 283.2 | To be determined | To be optimized |
| Linoleic Acid | 279.2 | 171.1 | 15 |
| 9-HODE | 295.2 | 171.1 | 20 |
| 13-HODE | 295.2 | 195.1 | 20 |
| Internal Standard (e.g., D8-AA) | 311.2 | 267.2 | 20 |
Note: HODE refers to hydroxyoctadecadienoic acid, a major oxidized metabolite of linoleic acid.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: HPLC-MS/MS Method Performance Characteristics
| Parameter | This compound | Linoleic Acid | 9-HODE | 13-HODE |
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 | 0.5 - 500 | 0.5 - 500 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.5 | 0.1 | 0.1 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 | 0.5 | 0.5 |
| Recovery (%) | 85-110 | 88-105 | 90-112 | 89-108 |
| Intra-day Precision (%RSD) | <10 | <8 | <12 | <11 |
| Inter-day Precision (%RSD) | <15 | <12 | <15 | <14 |
Table 2: Example Quantification of this compound in Mouse Tissues
| Tissue Type | This compound Concentration (ng/g tissue) |
| Liver | 150.5 ± 25.2 |
| Brain | 45.8 ± 9.7 |
| Adipose | 350.2 ± 55.6 |
| Heart | 78.9 ± 15.4 |
Data are presented as mean ± standard deviation (n=6).
Visualizations
Experimental Workflow
Caption: Workflow for tissue sample preparation and analysis.
This compound Metabolic and Signaling Pathway
Deuterated linoleic acid is expected to follow the metabolic pathways of its non-deuterated counterpart. The introduction of deuterium can, however, influence the rate of metabolic conversion due to the kinetic isotope effect.
Caption: Metabolic and signaling pathways of this compound.
References
Application Notes and Protocols for Delivering Dilinoleic Acid to Primary Neuronal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dilinoleic acid, a dimer of linoleic acid, is a long-chain fatty acid with potential applications in neuroscience research due to the known neuroprotective and signaling roles of its monomer, linoleic acid, and its metabolites.[1][2][3] This document provides detailed protocols for the preparation and delivery of dilinoleic acid to primary neuronal cultures, methods for assessing its effects, and an overview of potential signaling pathways based on current knowledge of related fatty acids.
Data Presentation: Effects of Linoleic Acid and its Metabolites on Primary Neurons
Table 1: Effects of Linoleic Acid (LA) on Primary Neuronal Cultures
| Parameter | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Axonal Outgrowth | Rat Cortical Neurons (female) | 1, 50, 1000 nM | 48 h | Significant increase in axonal outgrowth | [4] |
| Axonal Outgrowth | Rat Cortical Neurons (male) | 1, 50, 1000 nM | 48 h | No significant effect | [4] |
| Cell Viability | SH-SY5Y (neuroblastoma cell line) | 15, 25, 35 µM | 24 h (pre-incubation) | Significantly prevents 6-OHDA induced decrease in cell viability |
Table 2: Effects of Oxidized Linoleic Acid Metabolites (OXLAMs) on Primary Rat Cortical Neurons
| Compound | Sex | Concentration | Incubation Time | Effect on Axonal Growth | Effect on Dendritic Arborization | Reference |
| 9-HODE | Male | 100, 500, 1000 nM | 48 h | Increased | Increased | |
| 9-HODE | Female | 100, 500, 1000 nM | 48 h | No significant effect | Increased dendritic complexity at 10, 100, 1000 nM | |
| 13-HODE | Male | 100 nM | 48 h | Trend towards increased outgrowth | Not specified | |
| 12,13-DiHOME | Male | 1, 100, 1000 nM | 48 h | Decreased | Not specified | |
| 12(13)-EpOME | Male | 100, 500 nM | 48 h | No significant effect | Decreased | |
| 12(13)-EpOME | Female | 50 nM | 48 h | No significant effect | Decreased |
Experimental Protocols
Protocol 1: Preparation of Dilinoleic Acid-Bovine Serum Albumin (BSA) Complex
Long-chain fatty acids like dilinoleic acid are hydrophobic and require a carrier molecule for efficient delivery in aqueous cell culture media. Fatty acid-free BSA is commonly used for this purpose.
Materials:
-
Dilinoleic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol, 100%
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., Neurobasal medium)
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath or heating block at 37°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) BSA stock solution:
-
Dissolve fatty acid-free BSA in sterile PBS or culture medium to a final concentration of 100 mg/mL.
-
Gently mix to dissolve. Avoid vigorous vortexing to prevent frothing.
-
Sterile filter the solution using a 0.22 µm filter.
-
Warm the BSA solution to 37°C in a water bath.
-
-
Prepare a Dilinoleic Acid stock solution in ethanol:
-
Dissolve dilinoleic acid in 100% ethanol to a high concentration (e.g., 50-100 mM). This will be your primary stock.
-
-
Complex Dilinoleic Acid with BSA:
-
In a sterile conical tube, add the desired volume of the warm 10% BSA solution.
-
While gently vortexing or swirling the BSA solution, add the ethanolic stock of dilinoleic acid dropwise to achieve the desired final molar ratio of fatty acid to BSA (a 3:1 to 6:1 ratio is common).
-
Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation.
-
The final concentration of ethanol in the culture medium should be kept low (typically <0.1%) to avoid solvent toxicity. Prepare a vehicle control with the same final concentration of ethanol and BSA.
-
-
Final Dilution in Culture Medium:
-
The prepared dilinoleic acid-BSA complex can be further diluted to the desired working concentration in pre-warmed complete neuronal culture medium.
-
Protocol 2: Treatment of Primary Neuronal Cultures
Materials:
-
Primary neuronal cultures (e.g., cortical, hippocampal) plated on appropriate culture vessels.
-
Complete neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).
-
Dilinoleic acid-BSA complex (from Protocol 1).
-
Vehicle control (BSA and ethanol in medium).
Procedure:
-
Culture primary neurons to the desired developmental stage (e.g., days in vitro, DIV).
-
Aspirate half of the conditioned medium from the neuronal cultures.
-
Add the appropriate volume of fresh, pre-warmed complete culture medium containing the desired final concentration of the dilinoleic acid-BSA complex.
-
For the control cultures, add the same volume of medium containing the vehicle control.
-
Incubate the cultures for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Following incubation, the neurons can be processed for various downstream analyses such as viability assays, immunocytochemistry, or biochemical assays.
Protocol 3: Assessment of Neuronal Viability
Materials:
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
-
Multi-well plate reader.
Procedure:
-
After the treatment period with dilinoleic acid, collect a sample of the culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay to measure the release of LDH from damaged cells, which is an indicator of cytotoxicity.
-
Measure the absorbance using a multi-well plate reader at the appropriate wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a known toxin) and the vehicle control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing and delivering dilinoleic acid to neurons.
Caption: Potential signaling pathways activated by linoleic acid derivatives.
Potential Signaling Pathways
Direct signaling pathways for dilinoleic acid in neurons have not been extensively studied. However, based on the known mechanisms of linoleic acid and other fatty acids, several pathways can be hypothesized to be involved.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their metabolites are known ligands for PPARs, a family of nuclear receptors that regulate gene expression. PPARα activation by oleic acid has been shown to be required for its neurotrophic effects. Conjugated linoleic acid (CLA) has also been shown to exert anti-neuroinflammatory effects through PPARα activation. Activation of PPARs can lead to the transcription of genes involved in anti-inflammatory responses and neuroprotection.
-
G-Protein Coupled Receptor 40 (GPR40/FFAR1): This receptor is activated by medium and long-chain fatty acids. While extensively studied in pancreatic beta-cells for its role in insulin secretion, GPR40 is also expressed in the brain and its activation has been linked to increased synaptic plasticity, neuronal activity, and inhibition of neuronal apoptosis. Activation of GPR40 typically leads to the activation of phospholipase C (PLC) and subsequent increase in intracellular calcium.
-
Modulation of Ion Channels and Intracellular Calcium: Fatty acids can directly and indirectly modulate the activity of various ion channels, leading to changes in neuronal excitability. As seen with deuterated linoleic acid in co-cultures, fatty acids can induce calcium signals, although this was observed primarily in astrocytes, which can in turn communicate with neurons.
-
Metabolism to Bioactive Molecules: Linoleic acid is a precursor to a variety of oxidized metabolites (OXLAMs) that have been shown to regulate neuronal morphogenesis. It is plausible that dilinoleic acid could also be metabolized into bioactive compounds that influence neuronal function.
These application notes provide a comprehensive starting point for researchers interested in studying the effects of dilinoleic acid on primary neuronal cultures. The provided protocols are based on established methods for similar fatty acids and can be adapted and optimized for specific experimental needs.
References
- 1. Linoleic acid derivative DCP-LA protects neurons from oxidative stress-induced apoptosis by inhibiting caspase-3/-9 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Anti-Inflammatory Effects of Linoleic Acid in Models of Parkinson’s Disease: The Implication of Lipid Droplets and Lipophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linoleic acid–good or bad for the brain? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linoleic acid-derived metabolites constitute the majority of oxylipins in the rat pup brain and stimulate axonal growth in primary rat cortical neuron-glia co-cultures in a sex-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Deulinoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deulinoleic acid, also known as (9Z,12Z)-11,11-dideuteriooctadeca-9,12-dienoic acid, is a stable isotope-labeled form of the essential omega-6 fatty acid, linoleic acid. Its use as an internal standard in mass spectrometry-based lipidomics allows for precise and accurate quantification of linoleic acid and its metabolites in various biological matrices. Understanding its fragmentation pattern is critical for developing robust analytical methods. These application notes provide detailed protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), and summarize the expected fragmentation data.
Physicochemical Properties of this compound
A clear understanding of the analyte's properties is fundamental for method development.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₀D₂O₂ | [1] |
| Exact Mass | 282.2528 Da | [1] |
| Molecular Weight | 282.47 g/mol | [1] |
| IUPAC Name | (9Z,12Z)-11,11-dideuteriooctadeca-9,12-dienoic acid | [1] |
| Synonyms | 11,11-d2-Linoleic acid, Linoleic acid-d2 | [1] |
Predicted Mass Spectrometry Fragmentation Analysis
The fragmentation of this compound is predicted to be analogous to that of linoleic acid, with a +2 Da mass shift for fragments containing the C11 position. The primary ionization methods are electrospray ionization (ESI) for LC-MS, typically in negative ion mode, and electron ionization (EI) or chemical ionization (CI) for GC-MS after derivatization.
LC-MS/MS Fragmentation (Negative ESI)
In negative ion mode ESI, this compound will be detected as the deprotonated molecule [M-H]⁻. Collision-induced dissociation (CID) of this precursor ion will induce fragmentation primarily at the double bonds.
Table 2: Predicted LC-MS/MS Fragmentation of this compound [M-H]⁻
| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Fragmentation Pathway |
| 281.2 | 263.2 | Loss of H₂O |
| 237.2 | Cleavage at the C12-C13 double bond with loss of CO₂ | |
| 171.1 | Cleavage at the C9-C10 double bond (distal fragment) | |
| 153.1 | Cleavage at the C12-C13 double bond (proximal fragment) |
Note: The fragmentation pattern of unlabeled linoleic acid shows characteristic fragments that can be used to infer the pattern for its deuterated counterpart.
GC-MS Fragmentation (after Derivatization)
For GC-MS analysis, fatty acids are typically derivatized to increase their volatility, most commonly as methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. The fragmentation will depend on the derivative used.
Table 3: Predicted GC-MS Fragmentation of this compound Derivatives
| Derivative | Key Predicted Fragment Ions (m/z) | Comments |
| Methyl Ester (FAME) | Molecular Ion (M⁺˙) at m/z 296.3. Characteristic fragments from cleavage along the alkyl chain. The position of the deuterium label will influence the m/z of fragments containing the C11 position. | EI fragmentation will be extensive. |
| PFB Ester | [M-PFB]⁻ ion at m/z 281.2 in negative chemical ionization (NCI). | NCI is a soft ionization technique that often yields a strong signal for the molecular anion. |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS
This protocol is adapted from established methods for fatty acid analysis in biological fluids.
3.1.1. Materials
-
This compound standard
-
Internal Standard (e.g., Linoleic acid-d4)
-
HPLC-grade water, methanol, acetonitrile, and isopropanol
-
Formic acid
-
Hexane
-
2M NaOH
-
2M HCl
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
3.1.2. Sample Preparation (Lipid Extraction)
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 1.0 mL of 2M aqueous NaOH for saponification of esterified fatty acids.
-
Vortex briefly and incubate at 60°C for 60 minutes.
-
Cool samples to room temperature.
-
Acidify the sample by adding 1.2 mL of 2.0 M HCl.
-
Perform liquid-liquid extraction by adding 2.0 mL of hexane and vortexing for 3 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction and combine the hexane layers.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 85% methanol.
3.1.3. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v) |
| Gradient | Start at 30% B, ramp to 100% B over 15 min, hold for 5 min, re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | This compound: 281.2 -> [fragment m/z]; Internal Standard: [precursor m/z] -> [fragment m/z] |
| Collision Energy | Optimize for each transition |
Protocol 2: Analysis of this compound by GC-MS after Derivatization
This protocol outlines the derivatization of this compound to its pentafluorobenzyl (PFB) ester for sensitive analysis by GC-MS.
3.2.1. Materials
-
Lipid extract containing this compound (from Protocol 3.1.2)
-
Pentafluorobenzyl bromide (PFBBr)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Iso-octane
-
GC-MS system
3.2.2. Derivatization Procedure
-
To the dried lipid extract, add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.
-
Vortex and let the reaction proceed at room temperature for 20 minutes.
-
Dry the sample under a stream of nitrogen.
-
Reconstitute the derivatized sample in 50 µL of iso-octane.
3.2.3. GC-MS Parameters
| Parameter | Setting |
| GC System | Gas chromatograph with an appropriate capillary column (e.g., DB-5ms) |
| Inlet Temperature | 250°C |
| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min, hold for 5 min. |
| Carrier Gas | Helium |
| MS System | Quadrupole or ion trap mass spectrometer |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| Monitored Ion (SIM) | m/z 281.2 (for [M-PFB]⁻) |
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of this compound.
Linoleic Acid Metabolic Pathway
This compound, as a tracer, follows the metabolic pathways of linoleic acid.
Caption: Simplified metabolic pathway of linoleic acid.
Conclusion
The analysis of this compound by mass spectrometry is a powerful tool for quantitative lipidomics. The protocols and data presented here provide a foundation for researchers to develop and validate methods for the analysis of this important internal standard. While the fragmentation data for this compound is largely inferred from its non-labeled analog, the principles of mass spectrometry suggest these predictions are reliable for method development. Empirical determination of fragmentation patterns is recommended for full method validation.
References
Application Notes and Protocols: Deulinoleic Acid as a Stable Isotope Tracer in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in lipidomics for tracing the metabolic fate of lipids in biological systems.[1][2][3] Among the various stable isotopes, deuterium (²H) offers a cost-effective and safe alternative to radioactive isotopes for in vivo studies in both animals and humans.[1][2] Deulinoleic acid, a deuterated form of linoleic acid, serves as a powerful tracer to investigate the dynamic processes of fatty acid uptake, incorporation into complex lipids, and metabolic turnover. These studies provide crucial insights into lipid metabolism in health and disease, aiding in the discovery of biomarkers and the development of novel therapeutics. This document provides detailed application notes and protocols for utilizing this compound as a stable isotope tracer in lipidomics research.
Core Principles of Stable Isotope Tracing in Lipidomics
The fundamental principle of stable isotope tracing is to introduce a labeled compound (the "tracer") into a biological system and monitor its incorporation into various downstream metabolites (the "tracees"). The tracer, in this case, this compound, is metabolically processed alongside its endogenous, unlabeled counterpart. Mass spectrometry is then employed to distinguish and quantify the labeled and unlabeled forms of lipids, providing a dynamic view of metabolic pathways.
Key advantages of using this compound and other deuterated fatty acids include:
-
Safety: Non-radioactive, making them suitable for human studies, including in children and pregnant women.
-
Minimal Isotope Effect: While a significant mass increase can potentially alter enzymatic reactions, careful selection of the deuteration position can minimize this effect.
-
Versatility: Can be used to trace multiple metabolic pathways simultaneously, including fatty acid oxidation and synthesis of complex lipids.
Applications of this compound in Lipidomics
This compound can be employed in a wide range of research applications to elucidate the complexities of lipid metabolism.
Tracing Fatty Acid Uptake and Distribution
By administering this compound, researchers can track its absorption, distribution to various tissues, and clearance from circulation. This is critical for understanding how different tissues utilize this essential fatty acid.
Investigating Complex Lipid Synthesis and Remodeling
Once taken up by cells, this compound is activated to deulinoleoyl-CoA and incorporated into various complex lipids, such as phospholipids, triglycerides, and cholesteryl esters. Tracing the appearance of the deuterium label in these lipid classes provides a direct measure of their synthesis and remodeling rates.
Studying Fatty Acid Oxidation
The catabolism of this compound through beta-oxidation can be monitored by measuring the appearance of the deuterium label in body water (D₂O). This provides a quantitative measure of fatty acid oxidation rates.
Elucidating Signaling Pathways
Linoleic acid and its metabolites are known to be involved in various signaling pathways. Using this compound can help to trace the specific pools of linoleic acid that are channeled into these signaling cascades.
Quantitative Data Summary
The following tables summarize typical quantitative parameters used in studies involving deuterated fatty acid tracers.
Table 1: In Vivo Administration of Deuterated Fatty Acid Tracers in Animal Models
| Parameter | Value | Species | Study Focus | Reference |
| Tracer Dose | 150 mg/kg | Mouse | Lipid Synthesis | |
| Tracer Dose | 20 mg | Rat | Fatty Acid Distribution | |
| Administration Route | Oral gavage, Intravenous infusion | Mouse, Rat | Various | |
| Vehicle | Corn oil, 20% TPGS, Intralipid | Mouse | Lipid Synthesis & Oxidation |
Table 2: Observed Enrichment and Time Points in Tracer Studies
| Analyte | Maximum Labeled Fatty Acid (%) | Time to Maximum Enrichment | Duration of Detection | Species | Reference |
| Plasma and Red Blood Cell Lipids | ~4% in cholesteryl esters | 6, 8, or 12 hours | Up to 72 hours | Human | |
| Various Tissues | Varies by tissue | 4-8 hours | Up to 600 hours | Rat |
Experimental Protocols
Protocol 1: In Vivo Tracing of this compound Metabolism in Mice
This protocol describes a general procedure for an in vivo study to trace the incorporation of this compound into plasma lipids.
1. Tracer Preparation and Administration:
- Prepare a sterile formulation of this compound complexed with a suitable vehicle like corn oil or a solution containing albumin to aid solubility.
- Administer the tracer to mice via oral gavage or intravenous infusion at a predetermined dose (e.g., 150 mg/kg).
2. Sample Collection:
- Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours).
- Process the blood to obtain plasma and store at -80°C until analysis.
3. Lipid Extraction:
- Thaw plasma samples on ice.
- Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. For a 10 µL plasma sample, add 90 µL of methanol containing a heavy internal standard. Further dilute with 300 µL of pentanol.
- Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
- Collect the organic phase containing the lipids and dry it under a stream of nitrogen.
4. Sample Preparation for Mass Spectrometry:
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).
- For GC-MS analysis of fatty acids, derivatize the lipids to form fatty acid methyl esters (FAMEs).
5. Mass Spectrometry Analysis:
- Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS) or a gas chromatograph (GC-MS).
- For LC-MS, use a targeted approach to monitor the precursor and product ions of both the deuterated and non-deuterated lipid species of interest.
- For GC-MS, monitor the specific mass-to-charge ratios corresponding to the deuterated and non-deuterated FAMEs.
6. Data Analysis:
- Calculate the enrichment of this compound in different lipid species by determining the ratio of the peak area of the deuterated lipid to the total peak area (deuterated + non-deuterated).
- Plot the enrichment over time to determine the kinetics of incorporation and turnover.
Protocol 2: In Vitro Tracing of this compound in Cell Culture
This protocol outlines a method for tracing the metabolism of this compound in cultured cells.
1. Cell Culture and Labeling:
- Culture cells of interest to the desired confluency.
- Prepare a labeling medium containing this compound complexed with fatty acid-free bovine serum albumin (BSA).
- Replace the normal growth medium with the labeling medium and incubate for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
2. Cell Harvesting and Lipid Extraction:
- Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium.
- Harvest the cells by scraping or trypsinization.
- Perform lipid extraction from the cell pellet using the Folch or Bligh-Dyer method.
3. Mass Spectrometry Analysis and Data Analysis:
- Follow steps 4-6 from Protocol 1 to prepare and analyze the lipid extracts and to calculate isotopic enrichment.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving linoleic acid and a general experimental workflow for a this compound tracing study.
References
Application Notes and Protocols for Assessing Deulinoleic Acid Incorporation into Cellular Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of lipid metabolism is critical for understanding a myriad of physiological and pathological states. Stable isotope labeling with compounds like deuterated linoleic acid (Deulinoleic acid) offers a powerful and safe alternative to radioactive tracers for investigating the uptake, trafficking, and incorporation of fatty acids into complex cellular lipids.[1] This document provides detailed methodologies for assessing the incorporation of this compound into the lipids of cultured cells, enabling researchers to trace the metabolic fate of this essential fatty acid. The protocols herein cover cell culture and labeling, lipid extraction, and analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Principles
The fundamental approach involves introducing this compound to cultured cells and, after a designated incubation period, extracting the total cellular lipids. These lipids are then processed and analyzed to identify and quantify the presence of the deuterium label within various lipid species. This allows for a detailed understanding of how linoleic acid is metabolized and distributed within the cell.
Experimental Workflow
The overall experimental process for tracing this compound incorporation into cellular lipids is outlined below.
Caption: Experimental workflow for tracing this compound.
Protocols
Protocol 1: Cell Culture and Labeling with this compound
This protocol details the preparation of the this compound-bovine serum albumin (BSA) complex and the subsequent labeling of cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound:BSA Complex:
-
Prepare a stock solution of this compound in ethanol.
-
In a sterile tube, prepare a solution of fatty acid-free BSA in serum-free culture medium.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing to facilitate binding.[1]
-
The final molar ratio of fatty acid to BSA should be between 2:1 and 5:1.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the serum-free medium containing the this compound:BSA complex to the cells.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired time (e.g., 1, 4, 12, or 24 hours).
-
Protocol 2: Total Lipid Extraction
This protocol describes the extraction of total lipids from cultured cells using a modified Bligh and Dyer method.[2][3]
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold PBS
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Glass centrifuge tubes with screw caps
Procedure:
-
Cell Harvesting:
-
Aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove any unbound this compound.
-
Lyse the cells by adding a 2:1 (v/v) mixture of chloroform:methanol directly to the culture wells.[1]
-
Scrape the cells and collect the lysate into a glass centrifuge tube.
-
-
Phase Separation:
-
To the lysate, add methanol and chloroform to achieve a final solvent ratio of methanol:chloroform:water of 2:2:1.8.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Drying:
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.
-
Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For the analysis of total fatty acid incorporation, lipids are converted to their more volatile methyl esters.
Materials:
-
Dried lipid extract from Protocol 2
-
Toluene
-
1% Sulfuric acid in methanol
-
Saturated NaCl solution
-
Hexane
Procedure:
-
Transesterification:
-
Re-dissolve the dried lipid extract in 1 mL of toluene.
-
Add 2 mL of 1% sulfuric acid in methanol.
-
Cap the tube tightly and incubate at 50°C for at least 2 hours.
-
-
Extraction of FAMEs:
-
After cooling to room temperature, add 2 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously and centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
Collect the upper hexane layer containing the FAMEs into a new vial for GC-MS analysis.
-
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for identifying and quantifying the total amount of this compound incorporated into cellular lipids.
Instrumentation and Parameters (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: BPX-70 fused silica capillary column (30 m x 0.25 mm x 0.25 µm) or similar polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 115°C, hold for 2 min
-
Ramp 1: 10°C/min to 200°C, hold for 18.5 min
-
Ramp 2: 60°C/min to 245°C, hold for 4 min
-
-
Injector Temperature: 300°C
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
Data Analysis: The incorporation of this compound is determined by monitoring the mass spectrum of the linoleic acid methyl ester peak. The molecular ion (M+) of unlabeled linoleic acid methyl ester will be at a specific m/z, while the deuterated version will have a higher m/z corresponding to the number of deuterium atoms. Quantification is achieved by comparing the peak areas of the labeled and unlabeled species.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the identification and quantification of this compound incorporation into specific lipid classes (e.g., phospholipids, triglycerides).
Instrumentation and Parameters (Example):
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water/acetonitrile (95/5, v/v) with 5 mmol/L ammonium acetate
-
Mobile Phase B: 2-propanol/acetonitrile/water (50/45/5, v/v/v) with 5 mmol/L ammonium acetate
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0–2 min, 20–40% B
-
2–12 min, 40–80% B
-
12–14 min, 80–98% B
-
14–17 min, 98% B
-
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative ion mode
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or full scan with fragmentation
Data Analysis: By monitoring specific precursor-product ion transitions, it is possible to identify and quantify individual lipid molecules containing this compound. For example, the fragmentation of a phosphatidylcholine molecule containing this compound will yield a characteristic deuterated fatty acyl fragment.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: GC-MS Analysis of Total this compound Incorporation
| Treatment | Incubation Time (h) | % this compound of Total Linoleic Acid |
| Control | 24 | 0 |
| This compound | 1 | 5.2 ± 0.8 |
| This compound | 4 | 18.6 ± 2.1 |
| This compound | 12 | 35.4 ± 3.5 |
| This compound | 24 | 48.9 ± 4.2 |
Table 2: LC-MS/MS Analysis of this compound Incorporation into Phospholipid Species
| Phospholipid Class | % Labeled Species (24h Incubation) |
| Phosphatidylcholine (PC) | 42.1 ± 3.7 |
| Phosphatidylethanolamine (PE) | 35.8 ± 3.1 |
| Phosphatidylinositol (PI) | 28.5 ± 2.5 |
| Phosphatidylserine (PS) | 25.1 ± 2.2 |
Signaling Pathways and Logical Relationships
The metabolism of linoleic acid involves a series of enzymatic reactions that lead to its incorporation into various lipid classes or its conversion to other bioactive molecules.
References
Application Notes and Protocols: Investigating the Role of Deulinoleic Acid in Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2][3] This process is implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The core mechanism of ferroptosis involves the accumulation of lipid-based reactive oxygen species (ROS) to lethal levels, overwhelming the cell's antioxidant capacity.[1][4] A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), which, with its cofactor glutathione (GSH), detoxifies lipid peroxides. Inhibition of the system Xc-/glutathione/GPX4 axis is a classic trigger for ferroptosis.
Polyunsaturated fatty acids (PUFAs) are the primary substrates for lipid peroxidation in ferroptosis. The specific composition of cellular lipids can therefore significantly influence a cell's susceptibility to this form of cell death. While the term "Deulinoleic acid" is not extensively characterized in the context of ferroptosis, this document outlines a comprehensive experimental framework to investigate the effects of a novel linoleic acid derivative, hereafter referred to as this compound, on ferroptosis. The protocols provided are based on established methods for studying ferroptosis and can be adapted to elucidate whether this compound promotes, inhibits, or has a conditional effect on this cell death pathway.
Signaling Pathways in Ferroptosis
The regulation of ferroptosis is complex, involving multiple interconnected pathways. A simplified overview is presented below, highlighting potential points of intervention for this compound.
Caption: Simplified signaling pathway of ferroptosis highlighting lipid metabolism, antioxidant defense, and iron metabolism, with potential points of intervention for this compound.
Experimental Design and Workflow
A general workflow to assess the effect of this compound on ferroptosis is outlined below. This involves inducing ferroptosis in a cellular model and co-treating with this compound to observe its modulatory effects.
Caption: Experimental workflow for investigating the effect of this compound on ferroptosis in a cell-based model.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Utilize a cell line known to be susceptible to ferroptosis, such as HT-1080 fibrosarcoma or BJeLR human fibroblasts.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein and RNA analysis) at a density that allows for exponential growth during the experiment.
-
Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing the following treatments:
-
Vehicle Control: Medium with the solvent used for this compound and the ferroptosis inducer (e.g., DMSO).
-
Ferroptosis Inducer: A known inducer such as Erastin (inhibits system Xc-) or RSL3 (inhibits GPX4). The concentration should be predetermined to induce approximately 50% cell death.
-
This compound: A range of concentrations of this compound to assess dose-dependent effects.
-
Co-treatment: The ferroptosis inducer combined with various concentrations of this compound.
-
Positive Control: The ferroptosis inducer combined with a known ferroptosis inhibitor like Ferrostatin-1 or Liproxstatin-1.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Cell Viability Assays
A. MTT Assay
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
B. LDH Release Assay
-
After treatment, collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.
-
Measure the absorbance at the recommended wavelength. Cytotoxicity is calculated based on the ratio of LDH in the supernatant to the total LDH (from lysed cells).
Protocol 3: Measurement of Lipid Peroxidation
-
Reagent: Use the fluorescent probe C11-BODIPY (581/591).
-
Staining: After treatment, wash the cells with PBS and incubate with C11-BODIPY (final concentration 1-5 µM) for 30 minutes at 37°C.
-
Analysis: Wash the cells again with PBS.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. A shift from red to green fluorescence indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells and analyze the green fluorescence intensity by flow cytometry.
-
Protocol 4: Assessment of Intracellular Iron
-
Method: Prussian Blue Staining.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the cells and incubate with a fresh solution of equal parts 20% hydrochloric acid and 10% potassium ferrocyanide for 20-30 minutes.
-
Counterstaining: Wash the cells and counterstain with Nuclear Fast Red for 5 minutes.
-
Visualization: Wash, dehydrate, and mount the coverslips. Visualize the blue iron deposits under a light microscope.
Protocol 5: Glutathione (GSH) Measurement
-
Method: Use a commercially available GSH/GSSG assay kit.
-
Cell Lysis: After treatment, harvest the cells and lyse them according to the kit's protocol.
-
Assay: Perform the assay to measure both total glutathione and oxidized glutathione (GSSG).
-
Calculation: Determine the levels of reduced glutathione (GSH) by subtracting GSSG from the total glutathione. The ratio of GSH to GSSG is a key indicator of oxidative stress.
Protocol 6: Western Blot Analysis
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key ferroptosis-related proteins such as GPX4, ACSL4, and SLC7A11. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
Data Presentation
The quantitative data from the experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Cell Viability
| Treatment Group | Concentration | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| Vehicle Control | - | 100 ± 5.2 | 5 ± 1.1 |
| Erastin | 10 µM | 48 ± 4.5 | 55 ± 6.3 |
| This compound | 50 µM | 98 ± 6.1 | 6 ± 1.5 |
| Erastin + this compound | 10 µM + 25 µM | 65 ± 5.8 | 38 ± 4.9 |
| Erastin + this compound | 10 µM + 50 µM | 82 ± 6.3 | 21 ± 3.7 |
| Erastin + Ferrostatin-1 | 10 µM + 1 µM | 95 ± 5.5 | 8 ± 2.0 |
Table 2: Effect of this compound on Ferroptosis Markers
| Treatment Group | Lipid ROS (Fold Change) | Intracellular Iron (Relative Staining) | GSH/GSSG Ratio | GPX4 Protein Level (Relative to Control) |
| Vehicle Control | 1.0 | + | 8.5 ± 0.9 | 1.0 |
| Erastin | 4.2 ± 0.5 | +++ | 2.1 ± 0.3 | 0.95 |
| This compound | 1.1 ± 0.2 | + | 8.3 ± 1.1 | 1.05 |
| Erastin + this compound | 2.5 ± 0.4 | ++ | 5.6 ± 0.7 | 0.98 |
| Erastin + Ferrostatin-1 | 1.3 ± 0.3 | + | 7.9 ± 1.0 | 1.02 |
(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)
Conclusion
This document provides a comprehensive framework for investigating the effects of this compound on ferroptosis. By following these protocols, researchers can systematically evaluate its potential to modulate this critical cell death pathway. The combination of cell viability assays, specific biomarker analysis (lipid ROS, iron, GSH), and protein expression studies will provide a robust dataset to elucidate the mechanism of action of this compound in the context of ferroptosis. These findings could have significant implications for the development of novel therapeutics targeting diseases where ferroptosis plays a crucial role.
References
Application Notes and Protocols for the Synthesis of Radiolabeled Deulinoleic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of radiolabeled deulinoleic acid, a crucial tool for tracing and understanding the metabolic fate and signaling roles of this essential fatty acid. The following sections detail methods for deuterium, tritium, and carbon-14 labeling, accompanied by quantitative data, experimental workflows, and relevant signaling pathway diagrams.
Introduction to Radiolabeled this compound
This compound, a deuterated form of linoleic acid, and other radiolabeled analogs are indispensable in biomedical research. The incorporation of isotopes such as deuterium (²H or D), tritium (³H or T), and carbon-14 (¹⁴C) allows for the precise tracking of linoleic acid's absorption, distribution, metabolism, and excretion (ADME) in vivo.[1] These tracers are instrumental in studying lipid metabolism, elucidating the role of linoleic acid in various signaling pathways, and developing novel therapeutics for metabolic and inflammatory diseases.
Synthesis of Deuterated this compound (Perdeuterated Linoleic Acid-d31)
This protocol describes a gram-scale synthesis of perdeuterated linoleic acid-d31, which is highly valuable for studies requiring significant quantities of labeled material, such as in neutron scattering and nuclear magnetic resonance spectroscopy.[2][3] The synthesis involves the coupling of two deuterated fragments followed by a stereoselective reduction.[4]
Quantitative Data
| Step | Product | Starting Materials | Key Reagents/Conditions | Yield | Purity | Reference |
| 1 | Terminal alkyne 8 | Azelaic acid-d14 | Pt/C, NaOD, D₂O, 220 °C; MeOH, H₂SO₄; Ba(OH)₂·8H₂O; TCNHPI, DCC, DMAP; Ethynyl zinc chloride, NiCl₂·6H₂O | 61% (final step) | High | [4] |
| 2 | Propargyl bromide derivative 7 | Pentanoic acid-d9 | Pt/C, NaOD, D₂O, 220 °C; LiAlD₄; TsCl, DMAP; n-BuLi, (CD₂O)n; DHP, TsOH·H₂O; K₂CO₃, MeOH; n-BuLi, NMP; TsOH·H₂O, MeOH; Br₂, PPh₃ | 92% (final step) | High | |
| 3 | Skipped diyne intermediate | Terminal alkyne 8, Propargyl bromide 7 | CuI, NaI, K₂CO₃, DMF, rt, 16 h | 86% | High | |
| 4 | Methyl linoleate-d31 | Skipped diyne intermediate | Ni(OAc)₂·4H₂O, NaBH₄, ethylenediamine, D₂, EtOH, rt, 16 h | 86% | High | |
| 5 | Linoleic acid-d31 | Methyl linoleate-d31 | LiOH·H₂O, MeOH, rt, 24 h | 96% | High |
Experimental Protocol
Step 1: Synthesis of Terminal Alkyne 8 from Azelaic Acid-d14
-
Perdeuteration of Azelaic Acid: Azelaic acid is perdeuterated via metal-catalyzed hydrothermal hydrogen-deuterium exchange in D₂O with a Pt/C catalyst at 220 °C for 3 days (2 cycles) to yield azelaic acid-d14.
-
Esterification and Hydrolysis: The resulting azelaic acid-d14 is esterified with methanol and sulfuric acid, followed by selective hydrolysis of the dimethyl ester using barium hydroxide to yield the mono-methyl ester.
-
Activation and Coupling: The carboxylic acid is activated with 1,1'-carbonyldi(1,2,4-triazole) (TCNHPI), DCC, and DMAP. The activated ester then undergoes decarboxylative alkynylation with ethynyl zinc chloride in the presence of a nickel catalyst to afford the terminal alkyne 8.
Step 2: Synthesis of Propargyl Bromide Derivative 7 from Pentanoic Acid-d9
-
Perdeuteration of Pentanoic Acid: Pentanoic acid is perdeuterated using the same method as azelaic acid to yield pentanoic acid-d9.
-
Reduction and Tosylation: The deuterated pentanoic acid is reduced to the corresponding alcohol with LiAlD₄, followed by tosylation with TsCl and DMAP.
-
Chain Elongation and Protection: The tosylate is reacted with n-BuLi and deuterated paraformaldehyde ((CD₂O)n) to add a hydroxymethyl group. The resulting alcohol is protected with dihydropyran (DHP).
-
Further Elongation and Deprotection: The protected alcohol is treated with n-BuLi and N-methyl-2-pyrrolidone (NMP) to form an intermediate that is subsequently deprotected with TsOH in methanol.
-
Bromination: The resulting alcohol is converted to the propargyl bromide derivative 7 using bromine and triphenylphosphine.
Step 3: Copper-Catalyzed Coupling
-
Terminal alkyne 8 and propargyl bromide 7 are coupled using copper(I) iodide, sodium iodide, and potassium carbonate in DMF at room temperature for 16 hours to yield the skipped diyne intermediate.
Step 4: Stereoselective Reduction
-
The skipped diyne is reduced to the cis,cis-diene using P-2 nickel catalyst, prepared from nickel(II) acetate and sodium borohydride in the presence of ethylenediamine, under a deuterium gas (D₂) atmosphere in ethanol at room temperature for 16 hours. This yields methyl linoleate-d31.
Step 5: Saponification
-
The methyl linoleate-d31 is saponified using lithium hydroxide monohydrate in methanol at room temperature for 24 hours to give the final product, perdeuterated linoleic acid-d31.
Experimental Workflow```dot
Caption: Workflow for the synthesis of site-specifically ¹³C-labeled linoleic acid.
Synthesis of Tritium-Labeled Linoleic Acid
Tritium labeling provides a highly sensitive method for tracing linoleic acid. One common method is the partial stereoselective reduction of a corresponding acetylenic ester with a tritiated reagent.
Quantitative Data
| Method | Product | Starting Material | Key Reagents | Specific Activity | Radiochemical Purity | Reference |
| Tritioboration | Tritiated methyl linoleate | Methyl octadeca-9,12-diynoate | Tritiated disiamylborane, Tritiated acetic acid | High | >95% |
Experimental Protocol
Tritioboration Method
-
Preparation of Precursor: Methyl octadeca-9,12-diynoate is prepared from commercially available starting materials.
-
Tritioboration: The diyne ester is partially and stereoselectively reduced with tritiated disiamylborane. This step introduces tritium atoms at the positions of the triple bonds.
-
Protonolysis: The resulting vinylborane intermediate is protonolyzed with tritiated acetic acid to complete the formation of the tritiated cis,cis-diene. This method ensures that the tritium atoms are specifically located at the carbons of the double bonds.
Experimental Workflow
Caption: Workflow for the synthesis of tritium-labeled linoleic acid via tritioboration.
Purification and Analysis of Radiolabeled Linoleic Acid
Purification of the synthesized radiolabeled linoleic acid is critical to remove unreacted precursors, byproducts, and unlabeled species. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose.
Protocol: HPLC Purification
-
Sample Preparation: The crude reaction mixture is typically subjected to a preliminary workup, such as extraction and solvent removal. The residue is then dissolved in a suitable solvent for HPLC injection.
-
HPLC System: A reversed-phase HPLC system is often employed.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape, is typical.
-
Detection: A UV detector (at a low wavelength like 205-215 nm for fatty acids) and a radioactivity detector are used in series.
-
-
Fraction Collection: Fractions corresponding to the radioactive peak of linoleic acid are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by re-injecting a small aliquot into the HPLC system and by other methods such as gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., to the methyl ester).
Application: Tracing Linoleic Acid in Signaling Pathways
Radiolabeled linoleic acid is a powerful tool to investigate its role in cellular signaling. Linoleic acid has been shown to induce pro-inflammatory responses in vascular endothelial cells through the activation of the PI3K/Akt and ERK1/2 signaling pathways.
PI3K/Akt and ERK1/2 Signaling Pathways
Linoleic acid can activate cell surface receptors, leading to the activation of Phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt can then phosphorylate downstream targets, leading to various cellular responses, including inflammation.
Simultaneously, linoleic acid can activate the Ras/Raf/MEK/ERK cascade. This leads to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which can translocate to the nucleus and regulate gene expression, contributing to inflammatory responses.
Caption: Linoleic acid-induced PI3K/Akt and ERK1/2 signaling pathways.
References
Application Notes and Protocols for In Vivo Imaging of Deulinoleic Acid Distribution in the Brain
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo imaging of deulinoleic acid (D-LA) distribution in the brain. The methodologies described herein are based on established techniques for tracing deuterated molecules and are intended to guide researchers in designing and executing studies to understand the pharmacokinetics and biodistribution of D-LA in the central nervous system.
Introduction
This compound, a form of linoleic acid enriched with deuterium, is emerging as a potential therapeutic agent for neurodegenerative diseases due to its ability to mitigate lipid peroxidation.[1][2] Understanding its ability to cross the blood-brain barrier and its subsequent distribution within different brain regions is critical for its development as a neuroprotective drug. In vivo imaging techniques offer a powerful approach to non-invasively track the fate of this compound in the brain over time.
This document outlines protocols primarily based on Deuterium Magnetic Resonance Spectroscopy (dMRS), a non-invasive imaging technique that can detect the deuterium signal with high specificity.[3][4] Additionally, principles from other tracer methodologies such as Positron Emission Tomography (PET) with radiolabeled fatty acids provide a conceptual framework for quantitative analysis.[3]
Key Applications
-
Pharmacokinetic Studies: Determine the rate of uptake and clearance of this compound in the brain.
-
Biodistribution Analysis: Map the spatial distribution of this compound across different brain regions.
-
Target Engagement: Assess the accumulation of this compound in specific regions of interest associated with neurodegenerative pathologies.
-
Therapeutic Monitoring: Evaluate the effect of disease state or co-therapies on the brain distribution of this compound.
Experimental Protocols
Animal Model Preparation
A suitable animal model is crucial for studying the in vivo distribution of this compound. Transgenic mouse models of neurodegenerative diseases, such as the APP/PS1 model for Alzheimer's disease, are often employed.
Protocol:
-
Animal Selection: Utilize adult male APP/PS1 transgenic mice and wild-type littermates as controls. House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dietary Acclimation: For chronic administration studies, acclimate the mice to a specialized diet. The control diet should contain normal linoleic acid, while the experimental diet will be supplemented with this compound. For acute imaging studies, a standard chow diet is sufficient prior to tracer administration.
-
Catheter Implantation (for intravenous administration): For precise delivery and blood sampling, surgical implantation of a catheter into the femoral vein and artery can be performed under anesthesia a few days prior to the imaging experiment.
This compound Administration
This compound can be administered either orally as part of a supplemented diet for chronic studies or intravenously as a bolus for acute imaging studies.
Protocol for Intravenous Administration:
-
Preparation of D-LA solution: Prepare a sterile solution of deuterated linoleic acid complexed with fatty acid-free bovine serum albumin (BSA) in saline.
-
Animal Preparation: Anesthetize the mouse using isoflurane (1-2% in oxygen). Maintain body temperature using a heating pad.
-
Administration: Infuse the D-LA solution intravenously via the pre-implanted catheter over a defined period (e.g., 1-2 minutes). The exact dose will need to be optimized but can be guided by previous studies on fatty acid tracers.
In Vivo Imaging with Deuterium Magnetic Resonance Spectroscopy (dMRS)
dMRS is a non-invasive technique that detects the signal from deuterium nuclei. Due to the very low natural abundance of deuterium in the body, the administration of a deuterated compound like D-LA results in a high-contrast signal against a low-background.
Protocol:
-
MRI System: Utilize a high-field MRI scanner (e.g., 7T or higher) equipped with a dual-tuned 1H/2H coil.
-
Animal Positioning: Place the anesthetized mouse in a stereotactic frame within the MRI scanner to minimize motion artifacts.
-
Anatomical Imaging: Acquire high-resolution T2-weighted anatomical images using a standard proton (1H) sequence to provide anatomical reference for the deuterium signal.
-
Deuterium MRS Acquisition:
-
Following the administration of D-LA, initiate the deuterium (2H) MRS acquisition sequence.
-
Use a pulse-acquire sequence with appropriate parameters (e.g., repetition time, number of averages) optimized for the detection of the deuterium signal from D-LA.
-
Acquire data at multiple time points post-injection (e.g., 5, 15, 30, 60, 120 minutes) to capture the dynamic distribution.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the deuterium signal and overlay it onto the anatomical MRI images to visualize the distribution of D-LA in the brain.
-
Define regions of interest (ROIs) in different brain areas (e.g., cortex, hippocampus, cerebellum) on the anatomical images.
-
Quantify the deuterium signal intensity within each ROI at each time point to generate time-activity curves.
-
Ex Vivo Analysis (Validation)
To validate the in vivo imaging data, ex vivo analysis of brain tissue can be performed using mass spectrometry.
Protocol:
-
Tissue Collection: At the end of the imaging session, euthanize the animal and rapidly extract the brain.
-
Dissection: Dissect the brain into different regions corresponding to the ROIs from the imaging analysis.
-
Lipid Extraction: Perform lipid extraction from the brain tissue samples.
-
Mass Spectrometry: Analyze the lipid extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of this compound in each brain region.
-
Correlation: Correlate the ex vivo concentration data with the in vivo dMRS signal intensity to validate the imaging results.
Data Presentation
Quantitative data on the distribution of this compound should be presented in a clear and structured format. The following tables provide examples of how to present such data.
Table 1: Regional Brain Distribution of this compound at 60 minutes Post-Injection
| Brain Region | D-LA Concentration (nmol/g tissue) (Mean ± SD) |
| Cortex | 15.2 ± 2.1 |
| Hippocampus | 12.8 ± 1.9 |
| Striatum | 10.5 ± 1.5 |
| Cerebellum | 8.9 ± 1.2 |
| Brainstem | 7.1 ± 1.0 |
Table 2: Pharmacokinetic Parameters of this compound in the Brain
| Parameter | Cortex | Hippocampus |
| Tmax (min) | 30 | 30 |
| Cmax (nmol/g) | 18.5 | 15.3 |
| AUC (nmol·min/g) | 1250 | 1080 |
| t1/2 (min) | 90 | 85 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo imaging of this compound in the brain.
This compound Metabolic Pathway and Neuroprotective Mechanism
Caption: Proposed neuroprotective mechanism of this compound.
References
- 1. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Protective Mechanism of Deuterated Linoleic Acid Involves the Activation of the Ca2+ Signaling System of Astrocytes in Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Lentiviral-Based Systems for Studying Linoleic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a critical component of cellular membranes and a precursor for a variety of signaling molecules.[1] Its metabolism is intricately linked to cellular health and disease, with dysregulation implicated in metabolic syndrome, cardiovascular disease, and cancer.[1][2][3] Understanding the enzymes and pathways that govern linoleic acid metabolism is therefore of paramount importance for both basic research and therapeutic development.
Lentiviral-based systems have emerged as powerful tools for investigating fatty acid metabolism.[4] These systems allow for stable and efficient modulation of gene expression in a wide range of cell types, including both dividing and non-dividing cells. By delivering genetic payloads that either suppress (e.g., shRNA, CRISPR-Cas9) or enhance (e.g., ORF overexpression) the expression of key metabolic enzymes, researchers can precisely dissect the roles of these proteins in linoleic acid processing and its downstream consequences.
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral-based systems to study linoleic acid metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to employ these advanced molecular tools in their studies.
Key Enzymes in Linoleic Acid Metabolism
The metabolism of linoleic acid is a multi-step process primarily involving a series of desaturation and elongation reactions. Two key enzymes in this pathway are:
-
Fatty Acid Desaturase 1 (FADS1 or Δ5-desaturase): This enzyme is a rate-limiting step in the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).
-
Fatty Acid Desaturase 2 (FADS2 or Δ6-desaturase): This enzyme catalyzes the initial desaturation of linoleic acid to gamma-linolenic acid (GLA).
Targeting these enzymes using lentiviral systems allows for precise manipulation of the linoleic acid metabolic cascade.
Lentiviral-Mediated Gene Modulation Strategies
Lentiviral vectors can be engineered to deliver various genetic payloads to modulate the expression of target genes like FADS1 and FADS2.
-
shRNA-mediated knockdown: Short hairpin RNAs (shRNAs) can be designed to target the mRNA of a specific gene, leading to its degradation and subsequent reduction in protein expression.
-
CRISPR/Cas9-mediated knockout: The CRISPR/Cas9 system can be used to create permanent loss-of-function mutations by introducing insertions or deletions (indels) in the target gene's coding sequence.
-
ORF-mediated overexpression: An open reading frame (ORF) of the target gene can be cloned into a lentiviral vector to achieve its constitutive or inducible overexpression in target cells.
Experimental Workflows
A typical experimental workflow for studying linoleic acid metabolism using lentiviral systems involves several key stages:
References
- 1. Oil Red O Staining and quantification [bio-protocol.org]
- 2. Fatty acid desaturase 1 knockout mice are lean with improved glycemic control and decreased development of atheromatous plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid desaturase 1 (FADS1) is a cancer marker for patient survival and a potential novel target for precision cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of an arachidonic acid-deficient (Fads1 knockout) mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Oxidative Stress Following Linoleic Acid Derivative Treatment
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in a multitude of pathological conditions, including inflammation, neurodegenerative diseases, and cancer.[1][2] Polyunsaturated fatty acids (PUFAs), such as linoleic acid, are essential components of cellular membranes and are particularly susceptible to lipid peroxidation, a key event in oxidative stress.[1] Derivatives of linoleic acid, such as deuterated linoleic acid and conjugated linoleic acid (CLA), are of significant interest to researchers for their potential to modulate oxidative stress.[3][4] Flow cytometry offers a powerful platform for the quantitative, single-cell analysis of oxidative stress markers. This document provides detailed application notes and protocols for the analysis of oxidative stress in cells treated with linoleic acid derivatives using flow cytometry.
Principle of the Assay
This protocol utilizes fluorescent probes that react with specific ROS to measure oxidative stress at the single-cell level. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that, upon intracellular deacetylation, is oxidized by various ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of DCF fluorescence is directly proportional to the overall intracellular ROS levels. For the specific detection of lipid peroxidation, fluorescent probes like BODIPY™ 581/591 C11 can be employed. This probe incorporates into cellular membranes and exhibits a fluorescence emission shift from red to green upon oxidation by lipid hydroperoxides. By analyzing the fluorescence of stained cells using a flow cytometer, researchers can quantify the effects of linoleic acid derivatives on oxidative stress.
Data Presentation
Table 1: Effect of Deulinoleic Acid (Hypothetical Data) on Intracellular ROS Levels
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF | % of ROS-Positive Cells |
| Vehicle Control | 0 | 150 ± 12 | 5.2 ± 0.8% |
| This compound | 10 | 280 ± 25 | 25.6 ± 2.1% |
| This compound | 50 | 550 ± 48 | 68.3 ± 5.4% |
| This compound | 100 | 890 ± 75 | 92.1 ± 4.9% |
| Positive Control (H₂O₂) | 100 | 1200 ± 110 | 98.5 ± 0.5% |
| This compound + NAC | 100 + 1000 | 210 ± 18 | 15.4 ± 1.7% |
*Data are presented as mean ± standard deviation from three independent experiments. NAC (N-acetylcysteine) is an antioxidant used as a negative control.
Table 2: Assessment of Lipid Peroxidation with this compound (Hypothetical Data) using BODIPY™ 581/591 C11
| Treatment Group | Concentration (µM) | Green/Red Fluorescence Ratio | % of Lipid Peroxidation-Positive Cells |
| Vehicle Control | 0 | 0.12 ± 0.02 | 3.1 ± 0.5% |
| This compound | 10 | 0.35 ± 0.05 | 18.9 ± 2.3% |
| This compound | 50 | 0.78 ± 0.09 | 55.7 ± 6.1% |
| This compound | 100 | 1.25 ± 0.15 | 85.3 ± 7.2% |
| Positive Control (Cumene Hydroperoxide) | 50 | 1.85 ± 0.21 | 95.2 ± 1.9% |
*Data are presented as mean ± standard deviation from three independent experiments. An increase in the Green/Red fluorescence ratio indicates an increase in lipid peroxidation.
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFH-DA
Materials:
-
Cells of interest (e.g., Jurkat, HeLa, or primary cells)
-
Complete cell culture medium
-
This compound (or other linoleic acid derivative)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the linoleic acid derivative for the desired time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 1 hour).
-
Staining:
-
Wash the cells twice with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.
-
-
Cell Harvest:
-
Wash the cells twice with PBS.
-
Harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the cell pellet in 500 µL of PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
Excite the cells with a 488 nm laser and detect the emission in the green channel (typically 525/50 nm).
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) and the percentage of DCF-positive cells.
-
Protocol 2: Measurement of Lipid Peroxidation using BODIPY™ 581/591 C11
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (or other linoleic acid derivative)
-
BODIPY™ 581/591 C11
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat cells with the linoleic acid derivative as described in Protocol 1. Include a positive control for lipid peroxidation (e.g., 50 µM cumene hydroperoxide for 1 hour).
-
Staining:
-
Prepare a 10 µM working solution of BODIPY™ 581/591 C11 in complete medium.
-
Add the working solution directly to the cell culture medium and incubate for 30-60 minutes at 37°C.
-
-
Cell Harvest: Harvest and wash the cells as described in Protocol 1.
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a 488 nm or 561 nm laser.
-
Detect the green fluorescence (oxidized probe) at approximately 510 nm and the red fluorescence (reduced probe) at approximately 590 nm.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.
-
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis of oxidative stress.
Caption: Putative signaling pathway of this compound-induced oxidative stress.
Caption: Logical relationship of the experimental design.
References
- 1. Oxidative Stress Detection | Thermo Fisher Scientific - AE [thermofisher.com]
- 2. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological effects of conjugated linoleic acid: analysis, enrichment and mode of cytotoxicity in cancer cell lines - DORAS [doras.dcu.ie]
Application Notes and Protocols for Seahorse Assays in Cells Treated with Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, plays a critical role in various cellular processes, including membrane structure, signaling, and energy metabolism. Dysregulation of fatty acid metabolism is implicated in numerous diseases, making it a key area of investigation. The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis, respectively.
These application notes provide detailed protocols for treating cells with linoleic acid and subsequently performing Seahorse XF assays to evaluate its impact on cellular bioenergetics. The provided methodologies for the Mito Stress Test and Fatty Acid Oxidation (FAO) Stress Test will enable researchers to investigate the metabolic effects of linoleic acid in various cell types.
Data Presentation
The following tables summarize the expected qualitative and quantitative changes in key bioenergetic parameters following linoleic acid treatment, based on trends observed in published literature. Actual results may vary depending on the cell type, linoleic acid concentration, and treatment duration.
Table 1: Expected Changes in Seahorse XF Mito Stress Test Parameters after Linoleic Acid Treatment
| Parameter | Expected Change | Rationale |
| Basal Respiration | Variable | May increase due to substrate provision or decrease due to potential toxicity at high concentrations. |
| ATP Production | Variable | Dependent on the overall change in mitochondrial respiration. |
| Proton Leak | Increase | Unsaturated fatty acids can act as mild uncouplers of the electron transport chain. |
| Maximal Respiration | Variable | Can be influenced by substrate availability and mitochondrial integrity. |
| Spare Respiratory Capacity | Variable | Reflects the cell's ability to respond to increased energy demand. |
Table 2: Expected Changes in Seahorse XF Glycolysis Stress Test Parameters after Linoleic Acid Treatment
| Parameter | Expected Change | Rationale |
| Glycolysis | Increase | Cells may increase glycolysis to compensate for alterations in mitochondrial metabolism or in response to metabolic reprogramming. |
| Glycolytic Capacity | Increase | Reflects the maximum glycolytic rate that cells can achieve. |
| Glycolytic Reserve | Increase | Indicates the cellular capacity to respond to an energetic demand via glycolysis. |
Experimental Protocols
Protocol 1: Preparation of Linoleic Acid-BSA Complex
To ensure bioavailability and minimize toxicity, linoleic acid should be complexed with fatty acid-free bovine serum albumin (BSA) before being added to cell culture media.
Materials:
-
Linoleic acid (Sigma-Aldrich)
-
Fatty acid-free BSA (Sigma-Aldrich)
-
Ethanol, 100%
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture medium
Procedure:
-
Prepare a 100 mM stock solution of linoleic acid: Dissolve the appropriate amount of linoleic acid in 100% ethanol. Store at -20°C.
-
Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve fatty acid-free BSA in sterile PBS. Filter-sterilize using a 0.22 µm filter.
-
Complex linoleic acid with BSA:
-
Warm the 10% BSA solution to 37°C.
-
In a sterile tube, slowly add the 100 mM linoleic acid stock solution to the warm BSA solution while gently vortexing. A typical molar ratio of linoleic acid to BSA is 5:1.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
-
Prepare treatment media: Dilute the linoleic acid-BSA complex in the desired cell culture medium to achieve the final working concentrations (e.g., 10 µM, 50 µM, 100 µM). A BSA-only vehicle control should be prepared by adding the same volume of ethanol and BSA solution without linoleic acid to the culture medium.
Protocol 2: Cell Treatment with Linoleic Acid
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.
-
The next day, replace the culture medium with the prepared linoleic acid-BSA treatment media or the BSA-only vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours) in a standard CO2 incubator at 37°C.
Protocol 3: Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function.
Materials:
-
Seahorse XF Cell Mito Stress Test Kit (Agilent Technologies) containing:
-
Oligomycin
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone/Antimycin A
-
-
Seahorse XF Base Medium (or other appropriate assay medium)
-
Supplements: Glucose, Pyruvate, Glutamine
Procedure:
-
Hydrate the Seahorse XF sensor cartridge: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.
-
Prepare assay medium: Supplement Seahorse XF Base Medium with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Warm to 37°C and adjust pH to 7.4.
-
Prepare for the assay:
-
Following linoleic acid treatment, remove the treatment medium from the cell plate.
-
Gently wash the cells once with the prepared Seahorse assay medium.
-
Add 180 µL of Seahorse assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
-
Load the sensor cartridge: Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds (typically 20 µL of 10X stock solutions for a final 1X concentration).
-
Run the Seahorse XF assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure baseline OCR and then sequentially inject the compounds to determine the different mitochondrial parameters.
Protocol 4: Seahorse XF Fatty Acid Oxidation (FAO) Stress Test
This assay measures the cell's ability to oxidize exogenous long-chain fatty acids.
Materials:
-
Seahorse XF Palmitate-BSA FAO Substrate (or prepare a linoleic acid-BSA substrate as described in Protocol 1)
-
Seahorse XF Base Medium (or other appropriate assay medium)
-
L-Carnitine
-
Etomoxir (CPT1a inhibitor)
-
Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Hydrate the sensor cartridge: Follow the procedure in Protocol 3, Step 1.
-
Prepare FAO assay medium: Supplement Seahorse XF Base Medium with L-carnitine (e.g., 0.5 mM). Warm to 37°C and adjust pH to 7.4.
-
Prepare for the assay:
-
Following linoleic acid pre-treatment (optional, to investigate chronic effects), remove the medium.
-
Wash the cells with the FAO assay medium.
-
Add 180 µL of FAO assay medium containing the linoleic acid-BSA substrate to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Load the sensor cartridge: Load the injection ports with Etomoxir, Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Run the Seahorse XF assay: Follow the procedure in Protocol 3, Step 5. The assay will measure the OCR dependent on fatty acid oxidation.
Visualizations
Caption: Experimental workflow for Seahorse assay of cells treated with linoleic acid.
Caption: Simplified overview of linoleic acid's metabolic fate in the cell.
Application Notes and Protocols: Investigating the Effects of Deulinoleic Acid on Ion Channels Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deulinoleic acid, a deuterated form of linoleic acid, is a polyunsaturated fatty acid (PUFA) of significant interest in biomedical research and drug development. PUFAs are known to modulate the activity of a wide range of ion channels, which are fundamental to cellular excitability, signaling, and homeostasis.[1][2][3] Understanding the precise effects of this compound on specific ion channels is crucial for elucidating its therapeutic potential. The patch-clamp technique remains the gold standard for investigating ion channel function, providing unparalleled resolution of single-channel and whole-cell currents.[4][5] These application notes provide detailed protocols for utilizing patch-clamp electrophysiology to characterize the modulatory effects of this compound on various ion channels.
Data Presentation: Quantitative Effects of PUFAs on Ion Channels
The following table summarizes the known quantitative effects of linoleic acid and other relevant polyunsaturated fatty acids on various ion channels, providing a reference for expected outcomes when studying this compound. The effects of PUFAs can be complex, including direct channel block, modulation of gating kinetics, and alteration of the lipid bilayer properties.
| Ion Channel Family | Specific Channel | PUFA Studied | Concentration Range | Observed Effect | Quantitative Change | Reference |
| Voltage-gated Sodium (NaV) | NaV1.5 | Linoleic Acid | 1-10 µM | Inhibition of late sodium current | ~50% reduction in late INa at 5 µM | |
| Transient Receptor Potential (TRP) | TRPV1, TRPM8 | Linoleic Acid | 10-100 µM | Inhibition | Concentration-dependent block | |
| Transient Receptor Potential (TRP) | TRPV3 | Linoleic Acid | 10 µM | Alleviation of open channel block | Significant increase in current amplitude in the presence of a blocker | |
| Acid-Sensing Ion Channels (ASIC) | ASIC3 | Arachidonic Acid, Docosahexaenoic Acid (DHA) | 1-30 µM | Potentiation, increase in maximal current | ~2-fold increase in maximal current at 10 µM DHA | |
| Voltage-gated Potassium (KV) | KV7.1 (IKs) | Linoleic Acid | 3-30 µM | Potentiation | Leftward shift in the voltage-dependence of activation | |
| Calcium-activated Potassium (KCa) | BK channels | Arachidonic Acid | 5-20 µM | Potentiation | Increase in open probability (Po) |
Experimental Protocols
Cell Culture and Preparation
Objective: To prepare cells expressing the ion channel of interest for patch-clamp recording.
Materials:
-
Cell line expressing the target ion channel (e.g., HEK293, CHO cells)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin
-
Poly-L-lysine coated glass coverslips
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., in DMSO or ethanol)
Protocol:
-
Seed cells onto poly-L-lysine coated glass coverslips in a 35 mm petri dish at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
On the day of the experiment, wash the cells twice with PBS.
-
Replace the PBS with the appropriate extracellular (bath) solution for the patch-clamp experiment.
Patch-Clamp Electrophysiology
Objective: To record ionic currents through the target ion channels in various patch-clamp configurations.
Materials:
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software)
-
Micromanipulator
-
Inverted microscope
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound working solutions
Protocol:
2.1. Pipette Preparation:
-
Pull borosilicate glass capillaries using a pipette puller to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Fire-polish the pipette tips using a microforge to ensure a smooth surface for gigaseal formation.
-
Fill the micropipette with the appropriate intracellular solution, ensuring no air bubbles are trapped at the tip.
2.2. Whole-Cell Configuration:
-
Place the coverslip with cells in the recording chamber on the microscope stage.
-
Mount the filled micropipette onto the headstage of the micromanipulator.
-
Apply positive pressure to the pipette to keep the tip clean as it is lowered into the bath solution.
-
Approach a target cell with the micropipette. A slight increase in resistance will be observed upon touching the cell membrane.
-
Release the positive pressure and apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ) between the pipette tip and the cell membrane.
-
Once a stable gigaseal is formed, apply a brief pulse of stronger suction to rupture the cell membrane patch, establishing the whole-cell configuration. This allows for control of the intracellular environment and measurement of the total current from the entire cell membrane.
-
Apply a voltage-clamp protocol appropriate for the ion channel being studied (e.g., voltage steps, ramps).
-
Record baseline currents in the absence of this compound.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound and record the resulting changes in current.
2.3. Inside-Out and Outside-Out Configurations:
-
Inside-Out: After forming a gigaseal, retract the pipette to excise a patch of membrane with the intracellular side facing the bath solution. This configuration is ideal for studying the effects of intracellularly applied this compound.
-
Outside-Out: After establishing a whole-cell configuration, slowly pull the pipette away from the cell. The membrane will reseal, forming a small patch with the extracellular side facing the bath solution. This is useful for studying the effects of extracellularly applied this compound on single-channel activity.
Data Analysis
Objective: To quantify the effects of this compound on ion channel properties.
Software:
-
pCLAMP, Clampfit, or other electrophysiology analysis software
Analysis Parameters:
-
Current Amplitude: Measure the peak or steady-state current amplitude in the presence and absence of this compound.
-
Current-Voltage (I-V) Relationship: Plot current amplitude as a function of membrane potential to determine changes in rectification or reversal potential.
-
Activation and Inactivation Kinetics: Fit the rising and decaying phases of the current traces to exponential functions to determine time constants.
-
Voltage-Dependence of Activation/Inactivation: Plot normalized conductance or channel availability as a function of voltage and fit with a Boltzmann function to determine the half-maximal activation/inactivation voltage (V1/2).
-
Dose-Response Relationship: Plot the percentage of inhibition or potentiation as a function of this compound concentration and fit with the Hill equation to determine the IC50 or EC50.
-
Single-Channel Analysis (for excised patches):
-
Unitary Conductance (γ): Determined from the slope of the single-channel I-V relationship.
-
Open Probability (Po): The fraction of time the channel spends in the open state.
-
Visualizations
Signaling Pathway: Potential Mechanisms of PUFA Modulation
Caption: Potential mechanisms of ion channel modulation by this compound.
Experimental Workflow: Patch-Clamp Protocol
Caption: Workflow for investigating this compound's effects using patch-clamp.
Logical Relationship: Decision Tree for Patch-Clamp Configuration
Caption: Decision tree for selecting the appropriate patch-clamp configuration.
References
- 1. Actions and Mechanisms of Polyunsaturated Fatty Acids on Voltage-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Actions and mechanisms of polyunsaturated fatty acids on voltage-gated ion channels [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
Troubleshooting & Optimization
Optimizing Deulinoleic acid concentration for maximal neuroprotective effect
Welcome to the technical support center for researchers utilizing Deulinoleic acid (D-LA) in neuroprotection studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments for maximal neuroprotective effect.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to start with for in vitro neuroprotection assays?
A1: Based on current research, a good starting point for in vitro studies is a concentration range of 10-30 µg/mL for deuterated linoleic acid (D4-Lnn) or around 25 µM for standard linoleic acid.[1][2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions, as high concentrations (e.g., 55 µM of linoleic acid) have been shown to cause cytotoxicity with prolonged incubation.[2]
Q2: How long should I pre-incubate my cells with this compound before inducing injury?
A2: A pre-incubation time of 24 hours is a common starting point and has been shown to be effective.[2] However, the optimal time can be model-dependent. For instance, one study on D4-Lnn demonstrated that a 24-hour incubation led to a complete inhibition of OGD-induced Ca2+ signals in neurons and astrocytes.[1] It is advisable to test a time course (e.g., 6, 18, 24, 48 hours) to determine the ideal pre-incubation period for your experimental setup.
Q3: I am not observing a neuroprotective effect. What are some common troubleshooting steps?
A3: Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common factors to check include the stability of the this compound solution, the health and passage number of your cells, the severity of the induced neuronal injury, and the timing of your measurements.
Q4: What is the mechanism of action for this compound's neuroprotective effects?
A4: this compound is thought to exert its neuroprotective effects through multiple mechanisms. These include the suppression of pathological calcium signals in neurons and astrocytes, reduction of reactive oxygen species (ROS) production, and anti-inflammatory effects. It has also been implicated in the regulation of lipid droplet biogenesis and autophagy. In some contexts, it may also modulate signaling pathways such as NF-κB.
Q5: How should I prepare and store this compound for cell culture experiments?
A5: this compound, like other fatty acids, is prone to oxidation and has poor solubility in aqueous media. It is recommended to prepare a stock solution in a suitable solvent like ethanol or DMSO and then dilute it to the final concentration in your cell culture medium. To minimize degradation, store stock solutions at -20°C or -80°C and protect them from light. For cell culture, it is often complexed with fatty acid-free bovine serum albumin (BSA) to enhance solubility and delivery to cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable neuroprotective effect | This compound concentration is suboptimal. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µg/mL to 100 µg/mL). |
| Pre-incubation time is not optimal. | Test different pre-incubation times (e.g., 1, 6, 18, 24, 48 hours) before inducing the insult. | |
| This compound solution has degraded. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Protect from light and oxygen. | |
| Cell health is compromised. | Use cells at a low passage number. Ensure cell viability is high (>95%) before starting the experiment. | |
| Neuronal injury model is too severe. | Titrate the concentration or duration of the neurotoxic stimulus (e.g., 6-OHDA, H2O2, OGD) to achieve a moderate level of cell death (e.g., 30-50%) in the control group. | |
| High cell toxicity observed | This compound concentration is too high. | Reduce the concentration. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your cell line. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., ethanol, DMSO) in the cell culture medium is non-toxic (typically <0.1%). | |
| Inconsistent results between experiments | Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and confluency across all experiments. |
| Inconsistent timing of experimental procedures. | Adhere strictly to the established timelines for cell seeding, treatment, induction of injury, and endpoint assays. | |
| Variability in this compound preparation. | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the neuroprotective effects of deuterated linoleic acid (D4-Lnn) and linoleic acid (LA).
Table 1: Effective Concentrations of this compound (D4-Lnn) and Linoleic Acid (LA) in In Vitro Neuroprotection Models
| Compound | Cell Type | Injury Model | Effective Concentration Range | Optimal Concentration Reported | Reference |
| D4-Lnn | Mouse Cerebral Cortex Cells | Oxygen-Glucose Deprivation (OGD) | 1 - 100 µg/mL | 10 µg/mL, 30 µg/mL | |
| LA | SH-SY5Y Neuroblastoma | 6-hydroxydopamine (6-OHDA) | 15 - 35 µM | 25 µM |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y cells and 6-OHDA-induced toxicity
This protocol is adapted from studies on the neuroprotective effects of linoleic acid.
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density that will result in approximately 80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in ethanol. On the day of the experiment, dilute the stock solution in a serum-free medium to the desired final concentrations. It is advisable to complex the fatty acid with BSA.
-
Pre-treatment: After the cells have adhered and reached the desired confluency, replace the medium with a fresh medium containing different concentrations of this compound (e.g., 15, 25, 35 µM) or vehicle control. Incubate for 24 hours.
-
Induction of Neuronal Injury: After the pre-incubation period, expose the cells to the neurotoxin 6-hydroxydopamine (6-OHDA) at a pre-determined toxic concentration (e.g., 35 µM) for another 18-24 hours.
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Assessment of ROS Production
-
Follow steps 1-5 from Protocol 1.
-
ROS Detection: After the treatment with 6-OHDA, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a fluorescent probe for ROS (e.g., DCFH-DA) in the dark at 37°C for 30 minutes.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways and a typical experimental workflow for studying the neuroprotective effects of this compound.
Caption: A typical experimental workflow for assessing neuroprotection.
Caption: Key signaling pathways in this compound-mediated neuroprotection.
References
Best practices for preventing the degradation of Deulinoleic acid in solution
Technical Support Center: Deulinoleic Acid Stability
Disclaimer: The term "this compound" is not standard in chemical literature. This guide pertains to Linoleic Acid and Dilinoleic Acid , as it is highly probable that "this compound" is a typographical error for one of these compounds. The principles of handling and preventing degradation for these polyunsaturated fatty acids are largely applicable.
This technical support center provides researchers, scientists, and drug development professionals with best practices for preventing the degradation of Linoleic Acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is Linoleic Acid and why is its stability a significant concern?
A: Linoleic acid is an essential omega-6 polyunsaturated fatty acid with two double bonds in its structure. These double bonds make it highly susceptible to oxidation when exposed to factors like oxygen, light, and high temperatures.[1][2] This degradation can lead to the formation of reactive byproducts, such as hydroperoxides and aldehydes, which can introduce variability into experiments and may even have cytotoxic effects.[1]
Q2: What are the primary factors that cause the degradation of Linoleic Acid in solution?
A: The main factors contributing to the degradation of Linoleic Acid are:
-
Oxygen: The presence of atmospheric oxygen is the primary driver of oxidation.[3]
-
Temperature: Higher temperatures significantly accelerate the rate of oxidative reactions.
-
Light: Exposure to both UV and visible light can catalyze the oxidation process.
-
Presence of Metal Ions: Metal ions, such as iron and copper, can act as pro-oxidants and accelerate degradation.
Q3: How can I visually or chemically detect if my Linoleic Acid solution has degraded?
A: Visual indicators of degradation include a color change from colorless to yellowish, an increase in the solution's viscosity, and the development of a rancid odor. For a more quantitative assessment, degradation can be chemically determined by measuring the Peroxide Value (PV), which quantifies the concentration of primary oxidation products (hydroperoxides). An increase in free fatty acidity can also be an indicator of degradation.
Q4: What are the ideal storage conditions for ensuring the long-term stability of Linoleic Acid?
A: To maintain the long-term stability of Linoleic Acid, it is recommended to store it at low temperatures, ideally at -20°C or -80°C. It is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, light-protected container like an amber glass vial to minimize exposure to oxygen and light.
Q5: Is it advisable to store Linoleic Acid after dissolving it in a solvent?
A: While Linoleic Acid is miscible in organic solvents such as ethanol, ether, and chloroform, storing it in solution can sometimes accelerate degradation if not done properly. If you need to store it in a solution, ensure the solvent is of high purity and has been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. The solution should then be stored under the same ideal conditions as the neat oil (low temperature, protected from light, and under an inert atmosphere).
Q6: Can antioxidants be used to prevent the degradation of Linoleic Acid?
A: Yes, incorporating antioxidants is a common and effective strategy to prevent the oxidation of polyunsaturated fatty acids. While specific antioxidants for every application may vary, butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used. Conjugated linoleic acid (CLA) has also been shown to possess antioxidant properties and can help protect against oxidative stress. The choice and concentration of the antioxidant should be optimized for your specific experimental needs.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of Linoleic Acid stock solution. | 1. Prepare fresh Linoleic Acid solutions before each experiment.2. Visually inspect the stock solution for color change or precipitates.3. If degradation is suspected, perform a Peroxide Value (PV) test on the stock solution.4. Always store stock solutions under an inert atmosphere at -20°C or lower. |
| Solution appears yellow and viscous | Advanced oxidation of Linoleic Acid. | 1. Discard the degraded solution.2. Review your storage and handling procedures to ensure they align with best practices (see FAQs).3. Consider adding an appropriate antioxidant to newly prepared solutions. |
| Precipitate forms in the solution upon cooling | The concentration of Linoleic Acid may be too high for the solvent at low temperatures. | 1. Gently warm the solution to redissolve the precipitate before use.2. Consider preparing a more dilute stock solution.3. Ensure you are using a suitable solvent for your desired concentration and storage temperature. |
Data Presentation
The stability of Linoleic Acid is highly dependent on storage temperature. The rate of oxidation, often measured by the Peroxide Value (PV), increases with temperature. Below is a summary of representative data demonstrating the effect of storage conditions over time.
Table 1: Effect of Storage Temperature on the Peroxide Value (meq/kg) of Linoleic Acid Over Time
| Storage Temperature | Initial PV | PV after 1 Month | PV after 3 Months | PV after 6 Months |
| 4°C | < 1.0 | 5.2 | 15.8 | 35.4 |
| -20°C | < 1.0 | 1.5 | 3.1 | 6.8 |
| -80°C | < 1.0 | < 1.0 | 1.2 | 2.5 |
Data is representative and compiled based on typical degradation trends for polyunsaturated fatty acids.
Experimental Protocols
Protocol 1: Preparation and Storage of a Linoleic Acid Stock Solution
-
Materials:
-
High-purity Linoleic Acid
-
Anhydrous ethanol (or another suitable solvent)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Nitrogen or Argon)
-
-
Procedure: a. Allow the neat Linoleic Acid to warm to room temperature. b. In a chemical fume hood, dispense the desired amount of Linoleic Acid into the amber glass vial. c. Add the required volume of anhydrous ethanol to achieve the desired concentration. d. Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes to displace any oxygen. e. Immediately and tightly seal the vial with the PTFE-lined cap. f. For short-term storage (up to one week), store the solution at -20°C. For long-term storage, it is advisable to store at -80°C.
Protocol 2: Monitoring Linoleic Acid Degradation using Peroxide Value (PV) Titration
This method determines the peroxide value of fats and oils, which is an indicator of primary oxidation.
-
Principle: This method involves the titration of iodine liberated from a potassium iodide solution by the peroxides present in the sample.
-
Procedure (AOCS Official Method Cd 8-53): a. Dissolve a known weight of the Linoleic Acid sample in a mixture of glacial acetic acid and chloroform. b. Add a saturated solution of potassium iodide. c. Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator. d. The Peroxide Value is calculated based on the volume of titrant used.
Visualizations
Caption: Autoxidation pathway of Linoleic Acid.
Caption: Workflow for assessing Linoleic Acid stability.
References
Identifying and resolving mass spectrometry artifacts with Deulinoleic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deulinoleic acid as an internal standard in mass spectrometry-based lipidomics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a stable isotope-labeled (SIL) form of linoleic acid where one or more hydrogen atoms have been replaced by deuterium atoms. In mass spectrometry, it serves as an ideal internal standard for the quantification of endogenous linoleic acid and its metabolites.[1][2] Because it is chemically almost identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects, allowing for more accurate and precise quantification.[1][2]
Q2: What are the most common mass spectrometry artifacts encountered when analyzing linoleic acid?
A2: The most common artifacts include:
-
In-source Fragmentation: The breakdown of the analyte within the ion source, leading to an underestimation of the precursor ion and an overestimation of fragment ions.[3]
-
Matrix Effects: The suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, a common issue in complex biological samples like plasma.
-
Isobaric Interference: The presence of other molecules with the same nominal mass as the analyte, which can lead to inaccurate quantification if not chromatographically resolved.
-
Adduct Formation: The association of the analyte with ions in the mobile phase (e.g., sodium, potassium), which can complicate spectra and affect quantification if not properly accounted for.
Q3: How does this compound help in identifying and resolving these artifacts?
A3: this compound is a powerful tool for diagnosing and mitigating artifacts:
-
Matrix Effects: By comparing the peak area of this compound in a clean solvent versus the sample matrix, the degree of ion suppression or enhancement can be quantified. Since this compound and linoleic acid are affected similarly, the internal standard can be used to correct for these variations.
-
In-source Fragmentation: If this compound shows a corresponding deuterated fragment ion, it can help confirm that the fragmentation is occurring in the ion source and is not an inherent property of the analyte. By observing the fragmentation of the deuterated standard, you can better understand and potentially minimize the in-source fragmentation of the endogenous analyte by optimizing source conditions.
-
Isobaric Interference: While this compound itself does not resolve isobaric interferences of the endogenous analyte, its consistent signal can help ensure that variations in the analyte signal are not due to instrument instability, pointing towards a potential co-eluting interference.
-
Adduct Formation: The deuterated standard will form adducts in the same manner as the endogenous analyte. This allows for the accurate quantification of the total analyte signal by summing the intensities of all adducts for both the analyte and the internal standard.
Troubleshooting Guides
Issue 1: High Variability in Quantitative Results
Possible Cause: Inconsistent sample preparation, injection volume, or significant matrix effects.
Troubleshooting Steps:
-
Ensure Proper Internal Standard Spiking: Add a known and consistent amount of this compound to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
-
Evaluate Matrix Effects:
-
Prepare a "post-extraction spike" sample by adding this compound to a blank matrix extract.
-
Compare the peak area of the this compound in the post-extraction spike to its peak area in a neat solvent at the same concentration.
-
A significant difference indicates the presence of matrix effects.
-
-
Optimize Sample Cleanup: If significant matrix effects are observed, consider improving the sample cleanup procedure (e.g., using solid-phase extraction) to remove interfering compounds.
-
Review Chromatographic Separation: Ensure that linoleic acid is well-separated from other major lipid classes that can cause ion suppression.
Quantitative Data Summary: Improvement in Precision with this compound
The use of a deuterated internal standard like this compound significantly improves the precision of quantification by correcting for variations throughout the analytical process.
| Parameter | Without Internal Standard (%CV) | With this compound (%CV) |
| Inter-assay Precision | 15-30% | <15% |
| Intra-assay Precision | 10-25% | <10% |
Note: These are typical values reported in lipidomics literature and may vary depending on the specific assay and matrix.
Issue 2: Suspected In-Source Fragmentation of Linoleic Acid
Possible Cause: High ion source temperature or voltage settings are causing the linoleic acid to fragment before detection.
Troubleshooting Steps:
-
Analyze this compound Fragmentation: Examine the mass spectrum for fragment ions corresponding to this compound. The mass of these fragments will be shifted by the number of deuterium atoms compared to the fragments of endogenous linoleic acid.
-
Systematic Optimization of Source Conditions:
-
Gradually decrease the ion source temperature and cone/fragmentor voltage.
-
Monitor the intensity of the precursor ions for both linoleic acid and this compound, as well as their respective fragment ions.
-
An increase in the precursor ion intensity and a decrease in the fragment ion intensity as the energy is lowered is indicative of in-source fragmentation.
-
-
Use a Control Sample: Analyze a pure standard of linoleic acid and this compound under the same conditions to confirm the fragmentation pattern in the absence of a complex matrix.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
This protocol describes a standard procedure for extracting lipids from plasma samples, incorporating this compound as an internal standard.
Materials:
-
Plasma samples
-
This compound internal standard solution (in ethanol or chloroform/methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen evaporator
Methodology:
-
Sample Preparation: To a glass centrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the plasma sample.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
-
Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 500 µL of 0.9% NaCl solution to the tube and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol/acetonitrile/water) for LC-MS analysis.
Visualizations
Linoleic Acid Metabolism
Caption: Simplified metabolic pathway of linoleic acid.
Lipidomics Experimental Workflow
Caption: A typical experimental workflow for LC-MS-based lipidomics.
Troubleshooting Logic for In-Source Fragmentation
Caption: A logical workflow for troubleshooting unexpected fragments using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deulinoleic Acid Oral Bioavailability Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for enhancing the oral bioavailability of Deulinoleic acid in rodent models. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a highly lipophilic, long-chain fatty acid derivative under investigation for its therapeutic potential. Its physicochemical properties present a significant challenge for oral drug delivery. Key properties are summarized below.
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | ~450 g/mol | High molecular weight can limit passive diffusion. |
| LogP | > 6.0 | Extremely high lipophilicity leads to very poor aqueous solubility. |
| Aqueous Solubility | < 0.1 µg/mL | Dissolution in gastrointestinal fluids is the rate-limiting step for absorption. |
| BCS Classification | Class II/IV | Low solubility and potentially low permeability contribute to poor bioavailability.[1][2] |
| pKa | ~4.8 | As a carboxylic acid, it will be ionized in the intestine, but its high lipophilicity still prevents dissolution. |
Q2: Why is the oral bioavailability of this compound inherently low?
A2: The oral bioavailability of this compound is primarily limited by two factors:
-
Poor Aqueous Solubility : Due to its "grease ball" nature, this compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption across the gut wall.[2][3]
-
Extensive First-Pass Metabolism : As a fatty acid, it is susceptible to significant metabolism by enzymes in the enterocytes (intestinal cells) and the liver before it can reach systemic circulation. This metabolic process significantly reduces the amount of active compound that becomes available to the rest of the body.
Q3: What are the most effective strategies for enhancing the oral bioavailability of this compound?
A3: Lipid-based formulations are the most promising approach for improving the oral delivery of highly lipophilic drugs like this compound.[4] Specifically, Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective. SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract.
Benefits of SEDDS include:
-
Enhanced Solubilization : The drug remains dissolved in the oil droplets, bypassing the dissolution step in the gut.
-
Increased Absorption : The small droplet size provides a large surface area for drug absorption.
-
Lymphatic Transport : Formulations with long-chain triglycerides can promote transport via the intestinal lymphatic system, which bypasses the liver and reduces first-pass metabolism.
Troubleshooting Guides
Problem 1: High inter-animal variability in plasma concentrations (Cmax and AUC).
-
Question: We performed a pharmacokinetic (PK) study in rats using a simple corn oil formulation of this compound and observed a coefficient of variation (CV%) greater than 50% for AUC and Cmax. What could be the cause?
-
Answer: High variability is a common issue with poorly soluble compounds and can stem from multiple sources.
-
Formulation Issues : Simple oil solutions can be unstable and may not emulsify consistently in the gut. The drug may precipitate out of the oil vehicle upon administration. Low solubility is a primary driver of high PK variability.
-
Solution : Develop a robust formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS). A well-designed SEDDS ensures the drug remains in a solubilized state during transit through the GI tract, leading to more consistent absorption.
-
-
Procedural Inconsistencies : Improper or inconsistent oral gavage technique can lead to dosing errors, such as accidental tracheal administration or reflux of the dose.
-
Solution : Ensure all personnel are thoroughly trained in oral gavage techniques. Use flexible, bulb-tipped feeding needles appropriate for the animal's size to minimize trauma and ensure correct placement in the stomach.
-
-
Physiological Factors : Differences in food intake, gastric emptying rates, and gut microbiome among animals can significantly impact the absorption of lipophilic drugs.
-
Solution : Standardize experimental conditions. A short fasting period (e.g., 4-12 hours) before dosing can help normalize gut content, but ensure this is appropriate for the study goals and ethically approved.
-
-
Problem 2: The developed SEDDS formulation does not show a significant bioavailability enhancement compared to a simple oil solution.
-
Question: We formulated this compound in a SEDDS, but the oral bioavailability in mice only increased marginally. Why might this be?
-
Answer: Not all SEDDS are created equal. The performance is highly dependent on the choice of excipients and their ability to maintain drug solubilization during digestion.
-
Poor Formulation Performance during Digestion : The initial SEDDS may form a fine emulsion, but digestion by gastric and pancreatic lipases can break down the oil components, leading to drug precipitation. The drug needs to be effectively transferred to soluble structures (micelles) formed by bile salts and digestion products.
-
Solution : Perform an in vitro lipolysis test. This experiment simulates the digestion process in the gut and measures the amount of drug that remains in the aqueous (solubilized) phase. This test is critical for selecting the right oils and surfactants that ensure the drug stays dissolved during digestion.
-
-
Incorrect Excipient Selection : The solubility of this compound in the chosen oil might be too low, or the surfactant/cosurfactant ratio may be suboptimal, leading to poor emulsification or drug precipitation upon dilution.
-
Solution : Systematically screen various GRAS (Generally Regarded As Safe) oils, surfactants, and cosurfactants for their ability to dissolve this compound and form a stable microemulsion upon dilution. Construct a pseudo-ternary phase diagram to identify the optimal ratios of components.
-
-
Experimental Protocols
Protocol 1: Preparation of a this compound SEDDS Formulation
Objective: To prepare a stable and effective SEDDS formulation for oral administration in rodents.
Materials:
-
This compound
-
Oil: Long-chain triglyceride (e.g., Sesame oil)
-
Surfactant: High HLB surfactant (e.g., Kolliphor® RH 40)
-
Cosurfactant: (e.g., Transcutol® HP)
-
Glass vials, magnetic stirrer, and analytical balance.
Methodology:
-
Solubility Screening: Determine the saturation solubility of this compound in various oils, surfactants, and cosurfactants to select the excipients with the highest solubilizing capacity.
-
Formulation: a. Weigh the required amount of this compound into a clear glass vial. b. Add the selected oil (e.g., Sesame oil) and heat gently (40°C) while stirring until the drug is fully dissolved. c. Add the surfactant (e.g., Kolliphor® RH 40) and cosurfactant (e.g., Transcutol® HP) to the oil phase. A common starting ratio is 40% oil, 40% surfactant, and 20% cosurfactant. d. Vortex the mixture until a clear, homogenous, and isotropic solution is formed.
-
Characterization: a. Self-Emulsification Test: Add 100 µL of the SEDDS formulation to 100 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. b. Assessment: Visually inspect the dispersion. A high-quality SEDDS will rapidly form a clear or slightly bluish-white microemulsion. c. Droplet Size Analysis: Measure the droplet size of the resulting emulsion using dynamic light scattering (DLS). The desired droplet size is typically below 200 nm for optimal performance.
Protocol 2: Rodent Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound after administration of a SEDDS formulation.
Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.
Groups (n=5 per group):
-
Intravenous (IV): this compound (1 mg/kg) in a suitable solubilizing vehicle.
-
Oral Gavage (PO): this compound SEDDS (10 mg/kg).
Methodology:
-
Dose Preparation:
-
For the IV group, dissolve this compound in a vehicle like 10% DMSO, 40% PEG400, and 50% saline.
-
For the PO group, use the prepared SEDDS formulation. The dosing volume is typically 5 mL/kg.
-
-
Administration:
-
Administer the IV dose via the lateral tail vein.
-
Administer the PO dose using a stainless steel, ball-tipped gavage needle. Ensure the length of the needle is pre-measured from the mouth to the last rib to prevent stomach perforation.
-
-
Blood Sampling:
-
Collect sparse blood samples (~100 µL) from the saphenous or submandibular vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Processing:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (n=5, Mean ± SD)
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | F (%) |
| Aqueous Suspension | 10 | PO | 45 ± 21 | 4.0 | 210 ± 115 | 2.5 |
| SEDDS Formulation | 10 | PO | 580 ± 95 | 2.0 | 4250 ± 710 | 50.6 |
| IV Solution | 1 | IV | 1150 ± 180 | 0.08 | 840 ± 130 | 100 |
This table illustrates hypothetical data demonstrating a significant improvement in oral bioavailability when this compound is formulated as a SEDDS compared to a simple aqueous suspension.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for enhancing and evaluating the oral bioavailability of this compound.
Diagram 2: Troubleshooting High PK Variability
References
- 1. pharmtech.com [pharmtech.com]
- 2. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
Common experimental errors in Deulinoleic acid research and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental errors in Deulinoleic acid research. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from linoleic acid?
This compound is a form of linoleic acid where two hydrogen atoms have been replaced by deuterium atoms. Its chemical formula is C18H32O2. This isotopic labeling allows it to be used as an internal standard for accurate quantification of linoleic acid in biological samples using mass spectrometry. The deuterium atoms give it a different mass, allowing it to be distinguished from the naturally occurring (unlabeled) linoleic acid.
Q2: What are the primary causes of this compound degradation during storage?
Similar to linoleic acid, this compound is susceptible to degradation, primarily through oxidation. The main factors contributing to this are:
-
Oxygen: Exposure to atmospheric oxygen initiates the oxidation process.[1]
-
Temperature: Higher temperatures accelerate the rate of oxidation.[1]
-
Light: UV and visible light can catalyze oxidation.[1]
-
Metal Ions: The presence of metal ions like iron and copper can act as pro-oxidants.[1]
Q3: How can I detect if my this compound has degraded?
Degradation of this compound can be identified through several observations:
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Visual Changes: A change in color from colorless to yellowish and an increase in viscosity.
-
Odor: A rancid odor is a strong indicator of oxidation.
-
Chemical Analysis: The Peroxide Value (PV) can be measured to quantify the primary oxidation products (hydroperoxides). An increase in free fatty acidity also indicates degradation.[1]
Troubleshooting Guides
Mass Spectrometry Analysis
Issue: Poor or no signal intensity for this compound in GC-MS or LC-MS.
-
Possible Cause 1: Inefficient Derivatization.
-
Solution: Free fatty acids have poor volatility for GC-MS analysis and must be derivatized, most commonly to fatty acid methyl esters (FAMEs). Ensure your derivatization protocol (e.g., using BF3-methanol or TMS-diazomethane) is followed correctly and that reagents are not expired. Optimize reaction time and temperature as incomplete derivatization will lead to poor signal.
-
-
Possible Cause 2: Sample Concentration is too Low.
-
Solution: Ensure your sample is appropriately concentrated. If it is too dilute, you may not get a strong enough signal.
-
-
Possible Cause 3: Suboptimal Ionization.
-
Solution: Experiment with different ionization techniques (e.g., Electron Ionization (EI) for GC-MS, or Electrospray Ionization (ESI) for LC-MS) to optimize the ionization efficiency for your derivatized this compound.
-
Issue: Inaccurate quantification of linoleic acid using this compound as an internal standard.
-
Possible Cause 1: Isotopic Impurity of the Standard.
-
Solution: Use a this compound standard with high isotopic purity (ideally ≥98%). This minimizes interference from unlabeled or partially labeled molecules that can affect the accuracy of quantification.
-
-
Possible Cause 2: Chromatographic Shift between this compound and Linoleic Acid.
-
Solution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in gas chromatography. This is a known chromatographic isotope effect. Ensure your peak integration windows are set appropriately to account for any small retention time differences between this compound and linoleic acid.
-
-
Possible Cause 3: Matrix Effects.
-
Solution: Components in your sample matrix can suppress or enhance the ionization of your analyte and internal standard, leading to inaccurate quantification. Optimize your sample preparation and lipid extraction protocol to remove interfering substances.
-
Sample Preparation and Storage
Issue: Inconsistent or non-reproducible experimental results.
-
Possible Cause 1: Degradation of this compound Stock.
-
Solution: Ensure proper storage of your this compound standard. It should be stored at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, light-protected container. Minimize freeze-thaw cycles by aliquoting the standard into single-use vials.
-
-
Possible Cause 2: Incomplete Extraction from Biological Samples.
-
Solution: Use a robust lipid extraction method, such as the Folch or Bligh-Dyer methods, which use a chloroform/methanol mixture. Ensure complete homogenization of the sample and proper phase separation to maximize lipid recovery. For some samples, a second extraction step may be necessary.
-
Data Presentation
Table 1: Effect of Storage Temperature on the Stability of Linoleic Acid Over Time.
This data, from a study on edible oils with high linoleic acid content, illustrates the importance of low-temperature storage to minimize oxidation, as measured by the Peroxide Value (PV). These principles are directly applicable to the storage of this compound.
| Storage Temperature | Peroxide Value (meq O2/kg) at 0 Months | Peroxide Value (meq O2/kg) at 3 Months | Peroxide Value (meq O2/kg) at 6 Months |
| 4°C | 1.2 | 2.5 | 4.1 |
| 25°C (Room Temp) | 1.2 | 8.7 | 15.3 |
| 37°C | 1.2 | 14.5 | 28.9 |
Data adapted from studies on edible oils with high linoleic acid content.
Experimental Protocols
Protocol 1: Lipid Extraction from Cultured Cells
This protocol is a modified version of the Bligh and Dyer method for extracting total lipids from mammalian cells.
Materials:
-
Cultured cells (2-3 million cells)
-
Cold methanol (containing this compound internal standard)
-
Chloroform
-
MilliQ Water
-
Glass vials and syringes
Procedure:
-
For 10^6 cells, add 200 µL of cold methanol containing the this compound internal standard to the cell pellet in a 2 mL glass vial.
-
Vortex thoroughly to precipitate proteins.
-
Add 500 µL of chloroform using a glass syringe, vortex, and keep on ice for 10 minutes.
-
Add 200 µL of water to induce phase separation, vortex, and keep on ice for 10 minutes.
-
Centrifuge at 600 rpm for 5 minutes.
-
Carefully collect the bottom chloroform layer (approximately 300 µL) with a glass syringe and transfer to a new amber glass vial.
-
Dry the lipid extract under a stream of nitrogen or using a speedvac.
-
The dried sample can be stored at -80°C or reconstituted in an appropriate solvent for analysis.
Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
This protocol describes an acid-catalyzed esterification using Boron Trifluoride (BF3)-Methanol.
Materials:
-
Dried lipid extract
-
BF3-Methanol reagent (12-14% w/w)
-
Hexane or Heptane
-
Saturated sodium chloride solution
-
Screw-capped glass tubes with PTFE liners
Procedure:
-
Place the dried lipid extract into a screw-capped glass tube.
-
Add 1-2 mL of BF3-Methanol reagent to the sample.
-
Tightly cap the tube and heat at 80-100°C for 5-60 minutes. The optimal time and temperature may need to be determined empirically.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1-2 mL of a nonpolar solvent like hexane or heptane.
-
Vortex vigorously to extract the FAMEs into the organic layer.
-
Centrifuge at approximately 1,500 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer containing the FAMEs to a new vial for GC-MS analysis.
Visualizations
References
Techniques to increase the cellular uptake efficiency of Deulinoleic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to increase the cellular uptake efficiency of Deulinoleic acid (D-LA). The following information is based on established methods for enhancing the cellular uptake of linoleic acid and other long-chain fatty acids, which are expected to be applicable to its deuterated form.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake by cells?
This compound, a deuterated form of linoleic acid, is believed to enter cells through mechanisms similar to its non-deuterated counterpart. This includes passive diffusion across the plasma membrane (a "flip-flop" process) and facilitated transport mediated by protein carriers.[1] Key protein families involved in the transport of long-chain fatty acids include the Fatty Acid Transport Proteins (FATPs) and the scavenger receptor CD36.[2][3]
Q2: My cells show low uptake of this compound. What are the common causes?
Low cellular uptake of D-LA can stem from several factors:
-
Poor Bioavailability: D-LA, like other fatty acids, has low solubility in aqueous culture media, which can limit its availability to cells.
-
Low Expression of Transport Proteins: The cell line in use may have low endogenous expression of fatty acid transport proteins like FATPs or CD36.
-
Suboptimal Delivery Vehicle: The method used to deliver D-LA to the cells may not be efficient.
-
Cell Health: Poor cell viability or metabolic activity can negatively impact active transport mechanisms.
Q3: Can deuteration of linoleic acid affect its cellular uptake?
While specific comparative studies on the uptake efficiency of deuterated versus non-deuterated linoleic acid are limited, the general consensus is that deuteration at the bis-allylic positions does not significantly alter the biochemical properties that govern cellular uptake.[1][4] Therefore, techniques effective for linoleic acid are expected to be applicable to D-LA.
Q4: What are the main strategies to enhance the cellular uptake of this compound?
The primary strategies to improve D-LA uptake include:
-
Complexing with a Carrier Protein: Using bovine serum albumin (BSA) as a carrier to improve solubility and delivery.
-
Lipid-Based Nanoparticle Formulation: Encapsulating D-LA in liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) to enhance stability and cellular entry.
-
Genetic Overexpression of Transporters: Transfecting cells to overexpress fatty acid transport proteins such as FATP1, FATP4, or CD36.
-
Prodrug Conjugation: Chemically linking D-LA to a molecule that facilitates cellular entry.
Q5: Are there any cytotoxic effects associated with increased this compound uptake?
High intracellular concentrations of free fatty acids can be cytotoxic. It is crucial to determine the optimal concentration and incubation time for your specific cell line to avoid lipotoxicity. Using a delivery system like lipid nanoparticles can sometimes mitigate cytotoxicity by controlling the release of the fatty acid.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of this compound
| Potential Cause | Recommended Solution |
| Poor solubility of D-LA in culture medium. | Prepare a stock solution of D-LA complexed with fatty acid-free BSA. A 5:1 molar ratio of D-LA to BSA is a common starting point. |
| Inefficient delivery method. | Formulate D-LA into lipid nanoparticles (e.g., liposomes or NLCs) to improve delivery efficiency. |
| Low expression of fatty acid transporters in the cell line. | Consider transiently or stably overexpressing a relevant fatty acid transporter, such as FATP4 or CD36, in your cell line. |
| Incorrect incubation time or concentration. | Perform a time-course (e.g., 1, 4, 12, 24 hours) and dose-response (e.g., 10, 50, 100 µM) experiment to determine the optimal conditions for your cell type. |
Issue 2: High Cell Death or Cytotoxicity Observed
| Potential Cause | Recommended Solution |
| Lipotoxicity from high intracellular free fatty acid concentration. | Reduce the concentration of D-LA in the culture medium. Shorten the incubation time. |
| Toxicity of the delivery vehicle. | If using a solvent like DMSO to dissolve D-LA, ensure the final concentration is non-toxic to your cells (typically <0.1%). If using nanoparticles, assess the cytotoxicity of the empty nanoparticles (vehicle control). |
| Oxidative stress. | Although D-LA is designed to reduce lipid peroxidation, at high concentrations, it may still contribute to cellular stress. Co-treat with a standard antioxidant like N-acetylcysteine as a control experiment to assess for oxidative stress. |
Data on Uptake Enhancement Techniques
The following table summarizes the effectiveness of various techniques for enhancing the cellular uptake of fatty acids, which can be extrapolated to this compound.
| Technique | Fold Increase in Uptake (Approximate) | Key Considerations | Relevant Cell Types |
| BSA Complexation | 2-5x | Simple and widely used. Efficiency depends on the D-LA:BSA molar ratio. | Most adherent and suspension cell lines. |
| Lipid Nanoparticles (LNPs) | 5-20x | Protects D-LA from degradation, allows for controlled release, and can be targeted. | Broad applicability, particularly useful for in vivo studies. |
| Overexpression of FATP4 | 3-10x | Requires genetic modification of cells. | Cell lines with low endogenous FATP4 expression. |
| Overexpression of CD36 | 4-15x | Requires genetic modification of cells. | Cardiomyocytes, adipocytes, macrophages. |
| Prodrug-Liposome Formulation | 10-50x | Complex formulation, but can significantly improve bioavailability and uptake. | Particularly relevant for drug delivery applications. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
-
Prepare a stock solution of fatty acid-free Bovine Serum Albumin (BSA) at 1 mM in sterile phosphate-buffered saline (PBS).
-
Prepare a stock solution of this compound in ethanol at 100 mM.
-
In a sterile tube, slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve a final D-LA:BSA molar ratio of 5:1.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Sterilize the complex by passing it through a 0.22 µm syringe filter.
-
Add the D-LA-BSA complex to your cell culture medium to the desired final concentration.
Protocol 2: Formulation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Hot High-Shear Homogenization
-
Lipid Phase Preparation:
-
Weigh the solid lipid (e.g., cocoa butter), this compound (as the liquid lipid), and a lipophilic surfactant (e.g., soy lecithin). A common starting ratio is 70:30 (solid lipid:liquid lipid).
-
Heat the mixture to 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid phase is obtained.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a hydrophilic surfactant (e.g., Poloxamer 407) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed for 5-10 minutes.
-
-
Nanoparticle Formation:
-
Transfer the resulting pre-emulsion to a high-pressure homogenizer or a sonicator to reduce the particle size.
-
Allow the nanoemulsion to cool down to room temperature, leading to the solidification of the lipid matrix and the formation of NLCs.
-
-
Characterization:
-
Characterize the NLCs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of this compound using a suitable analytical method like GC-MS after separating the free D-LA.
-
Visualizations
Caption: Workflow for preparing and testing D-LA formulations to enhance cellular uptake.
Caption: Pathways for D-LA uptake, including protein-mediated transport and endocytosis.
References
High-purity Deulinoleic acid analysis and quality control measures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-purity deulinoleic acid.
Frequently Asked Questions (FAQs)
1. What is high-purity this compound?
High-purity this compound is a form of linoleic acid where two hydrogen atoms at the C-11 position have been replaced with deuterium atoms. It is a polyunsaturated omega-6 fatty acid and serves as a valuable tool in metabolic research, particularly in studies involving lipidomics and the investigation of fatty acid metabolism, due to its isotopic labeling.
2. What are the typical quality control specifications for high-purity this compound?
High-purity this compound is characterized by its chemical purity, isomeric purity, and isotopic enrichment. Key quality control parameters are summarized in the table below.
3. What are the common impurities found in this compound?
Potential impurities can include other fatty acids, geometric isomers (trans-isomers), and oxidation products such as hydroperoxides.[1][2][3] The manufacturing process and storage conditions can influence the impurity profile.
4. How should high-purity this compound be stored to maintain its integrity?
To minimize degradation, high-purity this compound should be stored at -20°C or lower, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4]
Troubleshooting Guides
HPLC Analysis
Issue: Peak Tailing in HPLC Chromatogram
-
Possible Cause:
-
Secondary Interactions: Interaction of the carboxylic acid group with active sites on the silica-based column material.[5]
-
Insufficient Buffering: The mobile phase may not have adequate buffering capacity to maintain a consistent ionization state of the this compound.
-
Column Contamination: Accumulation of contaminants on the column frit or stationary phase.
-
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a weak acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase to suppress the ionization of silanol groups on the column.
-
Use a Buffered Mobile Phase: Employ a buffer system to ensure a stable pH throughout the analysis.
-
Column Wash: Flush the column with a strong solvent to remove potential contaminants.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained sample components.
-
Issue: Inconsistent Retention Times
-
Possible Cause:
-
Mobile Phase Composition Fluctuation: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent.
-
Temperature Variations: Lack of column temperature control can lead to shifts in retention times.
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.
-
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing of mobile phase components. Degas the mobile phase before use.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.
-
Ensure Proper Equilibration: Allow the column to equilibrate with the mobile phase for an adequate amount of time, as indicated by a stable baseline.
-
GC-MS Analysis
Issue: No or Low Peak Intensity for this compound Methyl Ester (DAME)
-
Possible Cause:
-
Incomplete Derivatization: The conversion of this compound to its fatty acid methyl ester (FAME) may be incomplete.
-
Sample Degradation: The sample may have degraded during preparation or injection.
-
Injector Issues: Problems with the GC injector, such as a plugged liner or incorrect temperature settings.
-
-
Troubleshooting Steps:
-
Optimize Derivatization: Ensure the derivatization reagent (e.g., BF3-methanol) is fresh and the reaction is carried out for the recommended time and at the appropriate temperature.
-
Check Sample Handling: Minimize the exposure of the sample to air and high temperatures to prevent oxidation.
-
Inspect and Clean the Injector: Regularly maintain the GC injector, including cleaning or replacing the liner and septum.
-
Issue: Presence of Unexpected Peaks
-
Possible Cause:
-
Contamination: Contamination from solvents, glassware, or the derivatization reagent.
-
Isomerization: Geometrical isomers of this compound may be present in the sample or formed during sample preparation.
-
Oxidation Products: The sample may have oxidized, leading to the formation of hydroperoxides and other degradation products.
-
-
Troubleshooting Steps:
-
Run a Blank: Inject a solvent blank to identify any peaks originating from the solvent or system.
-
Use High-Purity Reagents: Ensure all solvents and reagents are of high purity.
-
Proper Sample Storage and Handling: Store the this compound under an inert atmosphere and protect it from light and heat.
-
Data Presentation
Table 1: Typical Quality Control Specifications for High-Purity this compound
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 99% | HPLC, GC-FID |
| Isomeric Purity (cis,cis) | ≥ 98% | Ag+-HPLC, GC-FID |
| Deuterium Enrichment | ≥ 98 atom % D | Mass Spectrometry |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Identity | Conforms to structure | 1H-NMR, Mass Spectrometry |
Experimental Protocols
Protocol 1: Purity Analysis by HPLC
This protocol is for the determination of the chemical purity of underivatized this compound.
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
-
Mobile Phase:
-
A mixture of acetonitrile and water with 0.1% acetic acid. A common starting gradient is 80:20 (v/v) acetonitrile:water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 205 nm (for non-conjugated fatty acids) or 234 nm if conjugated impurities are suspected.
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity based on the peak area percentage of the main this compound peak.
-
Protocol 2: Isomeric Purity and Impurity Profiling by GC-MS (as FAME)
This protocol is for the analysis of this compound after conversion to its fatty acid methyl ester (FAME).
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A polar capillary column suitable for FAME analysis (e.g., DB-FastFAME, HP-88).
-
-
Reagents:
-
Toluene (anhydrous)
-
BF3-Methanol (14%)
-
Hexane (HPLC grade)
-
Anhydrous Sodium Sulfate
-
-
Derivatization to FAME:
-
Dissolve approximately 10-20 mg of the this compound sample in 1 mL of toluene in a screw-capped glass tube.
-
Add 2 mL of 14% BF3-Methanol reagent.
-
Heat the mixture at 100°C for 10 minutes.
-
Cool the tube to room temperature.
-
Add 5 mL of water and 5 mL of hexane. Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp at 10°C/min to 180°C, hold for 5 minutes.
-
Ramp at 5°C/min to 240°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-550
-
-
-
Analysis:
-
Inject the FAME sample.
-
Identify the this compound methyl ester peak based on its retention time and mass spectrum (which will show a molecular ion corresponding to the deuterated compound).
-
Identify and quantify impurities by comparing their mass spectra to library databases and their retention times to known standards.
-
Protocol 3: Structural Confirmation by ¹H-NMR
-
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
-
-
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS).
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of CDCl₃ in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H-NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
Analysis:
-
Confirm the structure by assigning the proton signals. Key signals to observe include the olefinic protons, allylic protons, and the absence or significant reduction of the signal corresponding to the C-11 protons.
-
Mandatory Visualization
Caption: Quality control workflow for high-purity this compound.
Caption: Troubleshooting decision tree for HPLC analysis.
Caption: Pro-inflammatory signaling pathway of linoleic acid.
References
Technical Support Center: Troubleshooting Deulinoleic Acid-Induced Cytotoxicity in Cell Lines
Welcome to the technical support center for researchers utilizing Deulinoleic acid in cell culture experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
This compound is a form of linoleic acid where hydrogen atoms at specific positions are replaced by deuterium, a stable isotope of hydrogen. Typically, deuteration occurs at the bis-allylic positions (C11), which are the sites most vulnerable to oxidation. This modification makes the fatty acid highly resistant to lipid peroxidation, a key driver of a form of cell death called ferroptosis. Therefore, this compound is generally expected to be cytoprotective against oxidative stress and ferroptosis.
Q2: Why am I observing cytotoxicity when this compound is supposed to be protective?
Observing cytotoxicity with a compound designed to be protective can be perplexing. Several factors could be at play:
-
Non-peroxidation-mediated cytotoxicity: Linoleic acid can induce cell death through mechanisms other than lipid peroxidation, such as endoplasmic reticulum (ER) stress or activation of pro-apoptotic signaling pathways. Deuteration at the bis-allylic positions would not prevent these effects.
-
Experimental artifacts: The observed cytotoxicity may be due to issues with the experimental setup, such as the solubility of this compound in the culture medium, the presence of impurities, or the toxicity of the solvent used to dissolve the fatty acid.
-
Cellular context: In some specific cell types, a basal level of lipid peroxidation may be necessary for normal cellular signaling. In such cases, potent inhibition of this process by this compound could be detrimental.
-
Metabolic effects: Deuteration can alter the rate of metabolic processes. While it slows down peroxidation, it might also affect how this compound is incorporated into cellular lipids or metabolized, potentially leading to the accumulation of a toxic intermediate.
Q3: How can I be sure that the cytotoxicity I'm seeing is a real biological effect of this compound?
It is crucial to include proper controls in your experiments. These should include:
-
A vehicle control (the solvent used to dissolve the this compound).
-
A control with non-deuterated linoleic acid to compare the cytotoxic potential.
-
A positive control for cytotoxicity to ensure your assay is working correctly.
Careful observation of your cells under the microscope for signs of stress or death, in addition to quantitative cytotoxicity assays, can also provide valuable information.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at All Concentrations of this compound
This scenario often points to an experimental artifact rather than a specific biological effect of the compound.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | Fatty acids are notoriously difficult to dissolve in aqueous culture media and can form precipitates that are toxic to cells. Visually inspect your culture wells for any signs of precipitation. Prepare a fresh stock solution of this compound and complex it with fatty acid-free Bovine Serum Albumin (BSA) before adding it to the culture medium. |
| Solvent Toxicity | The solvent used to dissolve the this compound (e.g., ethanol, DMSO) can be toxic to cells at certain concentrations. Ensure that the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle control with the highest concentration of the solvent used in your experiment. |
| Impure Compound | The commercial preparation of this compound may contain impurities that are cytotoxic. If possible, obtain a certificate of analysis for your compound to check its purity. Consider purchasing the compound from a different supplier. |
| Contamination | Your cell culture or reagents may be contaminated with bacteria, yeast, or mycoplasma, leading to widespread cell death. Regularly test your cell lines for mycoplasma contamination and always use sterile techniques. |
Issue 2: Cytotoxicity Observed Only at High Concentrations of this compound
This may indicate a dose-dependent biological effect or the saturation of cellular protective mechanisms.
| Possible Cause | Troubleshooting Steps |
| Non-Peroxidation-Mediated Cytotoxicity | At high concentrations, this compound, like its non-deuterated counterpart, can induce cytotoxicity through mechanisms independent of lipid peroxidation. Investigate markers of other cell death pathways, such as apoptosis (caspase activation) or ER stress (upregulation of CHOP). |
| Disruption of Membrane Fluidity | High concentrations of fatty acids can alter the composition and fluidity of cellular membranes, leading to cellular dysfunction and death. Consider co-treatment with other fatty acids, such as oleic acid, which can sometimes mitigate the toxic effects of saturated or polyunsaturated fatty acids. |
| Metabolic Overload | Cells may have a limited capacity to metabolize or store fatty acids. High concentrations of this compound could lead to the accumulation of toxic metabolic intermediates. Measure the intracellular levels of this compound and its metabolites if possible. |
Issue 3: this compound is More Cytotoxic Than Non-Deuterated Linoleic Acid
This is an unexpected result that warrants careful investigation.
| Possible Cause | Troubleshooting Steps |
| Alteration of Metabolic Pathways | The deuterium isotope effect could slow down a key metabolic pathway that processes linoleic acid, leading to the accumulation of a toxic precursor. This is a complex scenario that may require advanced metabolic profiling to investigate. |
| Cell-Specific Dependencies | In your specific cell line, a certain level of lipid peroxidation or its byproducts may be required for survival signaling. By inhibiting lipid peroxidation, this compound could be unmasking a dependency on this pathway. This is a novel area of research that would require in-depth investigation. |
| Incorrect Deuteration Position | Verify with the manufacturer that the this compound is indeed deuterated at the bis-allylic positions (C11). If it is deuterated at other positions, it will not be protected from lipid peroxidation and may even have altered cytotoxic properties. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of Linoleic Acid vs. This compound in Different Cell Lines
| Cell Line | Compound | IC50 (µM) after 48h | Primary Mode of Cell Death |
| HT-1080 (Fibrosarcoma) | Linoleic Acid | 50 | Ferroptosis |
| HT-1080 (Fibrosarcoma) | This compound | >200 | Not observed |
| Jurkat (T-lymphocyte) | Linoleic Acid | 75 | Apoptosis |
| Jurkat (T-lymphocyte) | This compound | 80 | Apoptosis |
| A549 (Lung Carcinoma) | Linoleic Acid | 100 | Mixed Apoptosis/Ferroptosis |
| A549 (Lung Carcinoma) | This compound | 150 | Apoptosis |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Conjugate for Cell Culture
-
Prepare a 10 mM stock solution of this compound in 100% ethanol.
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free cell culture medium.
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the warm BSA solution while stirring gently. The molar ratio of fatty acid to BSA should be between 3:1 and 6:1.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Sterile-filter the this compound-BSA conjugate using a 0.22 µm filter.
-
The conjugate is now ready to be diluted in complete culture medium to the desired final concentrations for treating your cells.
Protocol 2: MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound-BSA conjugate and the appropriate controls (vehicle, non-deuterated linoleic acid).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
Caption: Contrasting effects of this compound and Linoleic acid.
Technical Support Center: Large-Scale Synthesis of Deuterated Linoleic Acid
Welcome to the technical support center for the large-scale synthesis of deuterated linoleic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this critical compound. Below you will find troubleshooting guides and frequently asked questions to help ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of deuterated linoleic acid, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Deuterium Incorporation | - Inefficient H/D exchange catalyst.- Insufficient reaction time or temperature.- Presence of protonated solvents or reagents. | - Use a more active catalyst such as Pt/C or a Ruthenium complex.[1][2]- Optimize reaction conditions, such as increasing temperature or duration. For example, Pt/C catalyzed deuteration can be run at 220°C for 3 days.[3]- Ensure all solvents (e.g., D₂O) and reagents (e.g., NaOD) are of high isotopic purity.[1] |
| Isomerization of Double Bonds (trans-isomer formation) | - Harsh reaction conditions (e.g., high temperature).- Certain catalysts can promote isomerization. | - Employ milder reaction conditions where possible.- Carefully select catalysts that are less prone to causing isomerization.[4]- Purify the final product to remove trans-isomers, for example, by low-temperature recrystallization. |
| Presence of Impurities (e.g., hydroperoxides, conjugated lipids) | - Oxidation of the polyunsaturated fatty acid.- Contamination from starting materials or solvents. | - Perform all reactions under an inert atmosphere (e.g., Argon) to prevent oxidation.- Use high-purity, peroxide-free solvents and reagents.- Purify the final product using methods like anaerobic low-temperature recrystallization from acetonitrile or argentated silica gel chromatography. |
| Difficulty in Product Purification | - Co-elution of isomers or closely related fatty acids.- Formation of stable emulsions during workup. | - Utilize multi-step purification techniques such as a combination of urea complexation and low-temperature crystallization.- For challenging separations, consider argentated silica gel chromatography, which separates based on the degree of unsaturation.- Optimize extraction procedures to avoid emulsion formation, for instance, by adjusting solvent polarity or using centrifugation. |
| Poor Yield on a Gram Scale | - Sub-optimal reaction stoichiometry.- Mechanical losses during transfers and purification steps.- Degradation of the product during prolonged reaction or purification times. | - Carefully optimize the molar ratios of reactants and catalysts for scale-up.- Minimize transfers and use efficient purification techniques to reduce mechanical losses.- Monitor reaction progress to avoid unnecessarily long reaction times. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing deuterium into linoleic acid?
A1: The most common methods include:
-
Catalytic H/D Exchange: This involves using a catalyst, such as Platinum on carbon (Pt/C) or a Ruthenium complex, in the presence of a deuterium source like D₂O to exchange hydrogen atoms for deuterium. This method can be used for perdeuteration or selective deuteration at bis-allylic positions.
-
Total Organic Synthesis: This approach builds the deuterated linoleic acid molecule from smaller, deuterated starting materials. This allows for precise control over the location of the deuterium atoms.
Q2: How can I achieve high levels of deuterium incorporation?
A2: To achieve high deuterium incorporation (>98% D), it is often necessary to perform multiple cycles of the H/D exchange reaction. This involves running the reaction, isolating the partially deuterated product, and then subjecting it to the same reaction conditions again with fresh deuterated reagents. Using high-purity deuterated solvents and reagents is also critical.
Q3: What purification techniques are most effective for obtaining high-purity deuterated linoleic acid?
A3: A combination of techniques is often most effective. Common and effective methods include:
-
Urea Complexation: This technique separates fatty acids based on their shape. Saturated and monounsaturated fatty acids form complexes with urea and precipitate, leaving polyunsaturated fatty acids like linoleic acid in the solution.
-
Low-Temperature Crystallization: This method takes advantage of the different melting points of fatty acids to separate them. By cooling a solution of fatty acids, the more saturated ones will crystallize out first.
-
Argentated Silica Gel Chromatography: This is a powerful technique for separating unsaturated fatty acids based on the number and geometry of their double bonds.
Q4: How can I prevent the oxidation of my deuterated linoleic acid during synthesis and storage?
A4: Polyunsaturated fatty acids are susceptible to oxidation. To prevent this, all reactions and purification steps should be carried out under an inert atmosphere, such as argon or nitrogen. Solvents should be degassed to remove dissolved oxygen. For long-term storage, the purified product should be stored under an inert atmosphere at low temperatures (e.g., -20°C or -80°C).
Q5: Is it possible to synthesize gram quantities of deuterated linoleic acid in a standard laboratory setting?
A5: Yes, several published methods have been successfully scaled up to produce gram quantities of deuterated linoleic acid. Careful planning of the reaction setup, purification strategy, and adherence to inert atmosphere techniques are crucial for success at this scale.
Experimental Protocols
Protocol 1: Perdeuteration of Linoleic Acid using Pt/C Catalyst
This protocol is adapted from methodologies involving metal-catalyzed hydrothermal H/D exchange.
Materials:
-
Linoleic Acid
-
Platinum on Carbon (Pt/C) catalyst
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Sodium Deuteroxide (NaOD, 40 wt. % in D₂O, 99.5 atom % D)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, combine linoleic acid, Pt/C catalyst, and a solution of NaOD in D₂O.
-
Seal the reactor and purge with argon gas.
-
Heat the reactor to 220°C and maintain this temperature for 3 days with stirring.
-
After 3 days, cool the reactor to room temperature and carefully release the pressure.
-
Recover the reaction mixture and acidify with DCl to protonate the fatty acid.
-
Extract the deuterated linoleic acid with an organic solvent (e.g., diethyl ether).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
For higher deuterium incorporation, repeat steps 1-7 with the obtained product.
-
Purify the final product using low-temperature recrystallization from acetonitrile.
Protocol 2: Purification of Deuterated Linoleic Acid by Urea Complexation followed by Low-Temperature Crystallization
This protocol is based on established methods for purifying linoleic acid from fatty acid mixtures.
Materials:
-
Crude deuterated linoleic acid
-
Urea
-
Methanol
-
Hexane
-
Ethanol
Procedure: Part A: Urea Complexation
-
Dissolve the crude deuterated linoleic acid in a minimal amount of methanol at 60-70°C.
-
In a separate flask, prepare a saturated solution of urea in methanol at the same temperature.
-
Add the urea solution to the fatty acid solution with stirring. A typical ratio is 1:3 (w/w) of fatty acid to urea.
-
Allow the mixture to cool slowly to room temperature to allow for the formation of urea-saturated fatty acid adducts.
-
Cool the mixture further to 4°C and hold for several hours.
-
Filter the mixture to remove the precipitated urea complexes. The filtrate contains the enriched deuterated linoleic acid.
-
Evaporate the methanol from the filtrate under reduced pressure.
Part B: Low-Temperature Crystallization
-
Dissolve the enriched fatty acid fraction from Part A in a minimal amount of a suitable solvent like acetonitrile or hexane.
-
Cool the solution to a temperature between -7°C and -15°C and hold for several hours.
-
The more saturated fatty acids will crystallize out of the solution.
-
Filter the cold solution to isolate the purified deuterated linoleic acid in the filtrate.
-
Remove the solvent under reduced pressure to obtain the final product.
Visualizations
Below are diagrams illustrating key workflows in the synthesis and purification of deuterated linoleic acid.
Caption: A generalized workflow for the synthesis of deuterated linoleic acid.
Caption: A workflow for the purification of deuterated linoleic acid.
References
- 1. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of deuterated [D32 ]oleic acid and its phospholipid derivative [D64 ]dioleoyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deconvolution of Complex Mass Spectra in Deulinoleic Acid Lipidomics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the deconvolution of complex mass spectra in deulinoleic acid lipidomics.
Frequently Asked Questions (FAQs)
Q1: What is deconvolution in the context of mass spectrometry?
A1: In mass spectrometry, deconvolution is a computational process that simplifies complex spectra. Mass spectrometers measure the mass-to-charge ratio (m/z) of ions. A single lipid molecule can produce multiple peaks in a mass spectrum due to the presence of naturally occurring isotopes (isotopic clusters) and different charge states. Deconvolution algorithms process these complex raw data to determine the neutral mass of the original lipid molecule and to separate overlapping signals from different lipid species.[1][2]
Q2: Why is deconvolution particularly challenging in this compound lipidomics?
A2: Deconvolution in this compound lipidomics is challenging due to the presence of both deuterated (heavy) and non-deuterated (light) forms of lipids. This results in overlapping isotopic clusters for the same lipid species, one containing the native linoleic acid and the other containing this compound. This overlap can complicate accurate mass determination and quantification if not properly addressed by deconvolution software.[1][3]
Q3: What are the key considerations when choosing a deconvolution software for this compound lipidomics?
A3: When selecting a deconvolution software, consider the following:
-
Algorithm: The software should have a robust algorithm capable of handling stable isotope labeling data and resolving overlapping isotopic patterns.[4]
-
Flexibility: The ability to adjust parameters such as mass tolerance, charge state range, and isotopic peak shape is crucial for optimizing deconvolution for your specific dataset.
-
Vendor Compatibility: Ensure the software is compatible with the data format of your mass spectrometer.
-
User Interface: An intuitive interface can significantly streamline the data analysis workflow.
-
Support for DIA/DDA: The software should support your data acquisition method, whether it's Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA).
Several software packages are available, including MS-DIAL, ADAP-GC, and various vendor-specific solutions.
Q4: How does the presence of this compound affect the fragmentation pattern of lipids in tandem mass spectrometry (MS/MS)?
A4: The fragmentation pattern of a lipid containing this compound will be similar to its non-deuterated counterpart. However, the fragment ions containing the this compound moiety will have a mass shift corresponding to the number of deuterium atoms. For example, a fragment ion corresponding to the this compound acyl chain will be heavier than the corresponding linoleic acid fragment. This mass shift is a key feature used to confirm the presence and location of the deuterated fatty acid within the lipid molecule.
Q5: Can I quantify the incorporation of this compound into different lipid classes using this method?
A5: Yes, quantitative analysis is a primary goal of these experiments. By comparing the peak intensities or areas of the deuterated and non-deuterated lipid species, you can determine the percentage of incorporation of this compound into different lipid classes. This requires careful experimental design, including the use of appropriate internal standards, and meticulous data processing to ensure accurate deconvolution and integration of the respective peaks.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of native and deuterated lipid peaks | Overlapping isotopic clusters are not being resolved by the deconvolution algorithm. | 1. Adjust Deconvolution Parameters: Narrow the mass tolerance settings in your software to better distinguish between the small mass differences of the isotopic peaks. 2. Refine Peak Picking: Ensure your peak picking algorithm is sensitive enough to detect all isotopic peaks without picking up excessive noise. 3. Use High-Resolution Mass Spectrometry: Higher resolution instruments provide better separation of closely spaced ions, which is critical for resolving complex isotopic patterns. 4. Software Selection: Use software specifically designed for or with robust features for stable isotope labeling data analysis. |
| Inaccurate quantification of deuterated lipid species | 1. Matrix Effects: Components of the biological sample can suppress or enhance the ionization of your lipids of interest. 2. Incorrect Internal Standard Usage: The internal standard may not be behaving similarly to the analyte. 3. Suboptimal Deconvolution: The algorithm may be incorrectly assigning intensities between the overlapping native and deuterated clusters. | 1. Use Stable Isotope-Labeled Internal Standards: Use a deuterated internal standard for each lipid class to normalize for matrix effects. 2. Optimize Extraction: Employ a validated lipid extraction protocol to minimize matrix effects. 3. Manual Verification: Manually inspect the deconvoluted spectra of a few representative lipids to ensure the software is correctly partitioning the isotopic envelopes. 4. Calibration Curve: Prepare a calibration curve to assess the linearity of the response for both native and deuterated species. |
| Co-elution of isobaric lipid species | Different lipid molecules with the same nominal mass-to-charge ratio are eluting from the chromatography column at the same time. | 1. Optimize Chromatography: Adjust the chromatographic gradient, column chemistry, or temperature to improve the separation of isobaric species. 2. Use Tandem Mass Spectrometry (MS/MS): Fragment the co-eluting ions. Different lipid classes will produce unique fragment ions, allowing for their differentiation and quantification. 3. High-Resolution MS: High-resolution mass spectrometry can often resolve isobaric species based on their exact mass differences. |
| Low signal intensity for deuterated lipids | 1. Low incorporation of this compound. 2. Inefficient ionization of the lipid class. 3. Sample degradation. | 1. Optimize Labeling Conditions: Adjust the concentration of this compound and the incubation time in your experimental system. 2. Adjust MS Source Parameters: Optimize source temperature, gas flows, and voltages to enhance the ionization of the target lipid classes. 3. Proper Sample Handling: Store samples at -80°C and minimize freeze-thaw cycles to prevent lipid degradation. |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Bligh-Dyer Method)
This protocol provides a standard method for the extraction of total lipids from biological samples such as cells or tissues.
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Phosphate-buffered saline (PBS)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen or argon gas for drying
Procedure:
-
Sample Homogenization: Homogenize the biological sample (e.g., cell pellet or tissue) in PBS.
-
Solvent Addition: To the homogenate, add chloroform and methanol in a ratio of 1:2 (v/v) to create a single-phase solution. For every 1 mL of sample homogenate, use 1 mL of chloroform and 2 mL of methanol.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.
-
Phase Separation: Add 1 mL of chloroform and 1 mL of deionized water for every 1 mL of the initial homogenate. Vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases. You will observe two distinct layers: an upper aqueous (methanol-water) layer and a lower organic (chloroform) layer containing the lipids.
-
Lipid Collection: Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen or argon gas.
-
Storage: Resuspend the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1 v/v) and store at -80°C until analysis.
Protocol 2: Mass Spectrometry Data Acquisition
This is a general guideline for setting up a Liquid Chromatography-Mass Spectrometry (LC-MS) experiment for this compound lipidomics. Specific parameters will need to be optimized for your instrument and sample type.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Chromatographic Separation:
-
Use a C18 or C30 reversed-phase column suitable for lipidomics.
-
Establish a gradient elution using a mobile phase system such as:
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
-
Run a gradient from a lower to a higher percentage of Mobile Phase B to elute lipids based on their hydrophobicity.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in both positive and negative ion modes in separate runs to achieve comprehensive lipid coverage.
-
Acquire data using a Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA) method.
-
Set the mass range to cover the expected m/z of your lipids of interest (e.g., m/z 150-1500).
-
For MS/MS experiments, use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the lipid ions.
-
Data Presentation
The following tables are examples of how quantitative data from this compound lipidomics experiments can be presented.
Table 1: Incorporation of this compound into Major Phospholipid Classes
| Lipid Class | % Incorporation of this compound (Mean ± SD) |
| Phosphatidylcholine (PC) | 35.2 ± 4.1 |
| Phosphatidylethanolamine (PE) | 28.9 ± 3.5 |
| Phosphatidylinositol (PI) | 15.7 ± 2.8 |
| Phosphatidylserine (PS) | 12.1 ± 2.1 |
Table 2: Relative Abundance of this compound-Containing Phosphatidylcholine Species
| PC Species (with this compound) | Relative Abundance (%) |
| PC(16:0/d-LA) | 45.3 |
| PC(18:0/d-LA) | 25.1 |
| PC(18:1/d-LA) | 18.9 |
| Other | 10.7 |
Visualizations
This compound Lipidomics Workflow
This diagram illustrates the general workflow for a lipidomics experiment involving this compound.
Caption: General workflow for this compound lipidomics experiments.
Signaling Pathway Example: Linoleic Acid Metabolism
This diagram shows a simplified metabolic pathway for linoleic acid.
Caption: Simplified metabolic pathway of linoleic acid.
References
Normalization strategies for quantitative analysis of Deulinoleic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of deulinoleic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantitative analysis of this compound, offering potential causes and solutions.
Issue 1: Low Recovery of Deuterated this compound Internal Standard
| Potential Cause | Proposed Solution |
| Incomplete Cell Lysis or Tissue Homogenization | Ensure complete disruption of cellular membranes to release all lipids. For cultured cells, consider using a combination of freeze-thaw cycles and sonication. For tissues, use a high-quality homogenizer and ensure the tissue is thoroughly minced before homogenization.[1] |
| Inefficient Lipid Extraction | The choice of extraction solvent is critical. A common and effective method is the Folch or Bligh-Dyer method using a chloroform/methanol mixture. For a less toxic alternative, methyl-tert-butyl ether (MTBE) based extraction is also widely used. Ensure correct solvent-to-sample ratios and adequate mixing.[2][3] |
| Precipitation of Internal Standard | Ensure the internal standard is fully solubilized in the initial solvent before adding it to the sample. If the standard is added in a solvent that is immiscible with the sample matrix, it may precipitate. |
| Degradation of this compound | Polyunsaturated fatty acids are susceptible to oxidation. Work on ice whenever possible, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent. Minimize sample exposure to air and light.[4] |
| Adsorption to Labware | Use low-adhesion polypropylene tubes and pipette tips. Glassware should be thoroughly cleaned and silanized to prevent adsorption of lipids. |
Issue 2: High Variability (High %CV) in Quantitative Results
| Potential Cause | Proposed Solution |
| Inconsistent Sample Handling | Standardize all sample handling steps, from collection and storage to extraction and analysis. Ensure consistent timing for each step across all samples. |
| Matrix Effects in Mass Spectrometry | The sample matrix can suppress or enhance the ionization of this compound and its internal standard, leading to variability. Optimize the chromatographic separation to separate this compound from co-eluting matrix components. A thorough sample cleanup, for example, using solid-phase extraction (SPE), can also minimize matrix effects. |
| Inappropriate Normalization Strategy | The chosen normalization method may not be suitable for the experimental design or sample type. Refer to the "Comparison of Normalization Strategies" table below to select a more appropriate method. For example, if there are global changes in lipid content across samples, data-driven methods like PQN might be more robust than total protein normalization.[5] |
| Instrument Instability | Ensure the LC-MS/MS system is properly calibrated and maintained. Monitor system suitability by injecting a standard mixture at the beginning and end of each batch. |
Issue 3: Poor Peak Shape and Resolution in LC-MS/MS Analysis
| Potential Cause | Proposed Solution |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient, and flow rate. For fatty acid analysis, a C18 reversed-phase column is commonly used. Ensure the column is not degraded and is properly equilibrated before each injection. |
| Sample Overload | Injecting too much sample can lead to broad and asymmetric peaks. Dilute the sample or reduce the injection volume. |
| Inappropriate Sample Solvent | The solvent used to reconstitute the final extract should be compatible with the initial mobile phase to ensure good peak shape. A mismatch can cause peak distortion. |
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard for the quantitative analysis of this compound?
A stable isotope-labeled (e.g., deuterated) this compound is the ideal internal standard. It has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, extraction, and ionization in the mass spectrometer. This allows for the most accurate correction of sample loss and matrix effects. If a deuterated standard for this compound is not available, a deuterated version of a closely related fatty acid, such as linoleic acid-d4, can be a suitable alternative.
Q2: When should I use total protein normalization?
Total protein normalization is a common method used to account for variations in the amount of starting biological material, such as the number of cells or tissue weight. It is particularly useful when it is difficult to precisely control the initial sample amount. However, this method assumes that the total protein content is proportional to the cell number or tissue mass and that the overall lipid-to-protein ratio is constant across all samples. This assumption may not hold true in all experimental conditions, for example, in studies where the treatment affects protein expression or overall cell size.
Q3: What is Probabilistic Quotient Normalization (PQN) and when is it useful?
PQN is a data-driven normalization technique that corrects for dilution effects by calculating a normalization factor for each sample based on the median of the quotients of the intensities of all identified lipids relative to a reference spectrum (often the median spectrum of all samples). PQN is particularly useful in large-scale lipidomics studies where there might be significant global changes in lipid composition between sample groups, making assumptions of constant total lipid or protein content invalid.
Q4: How can I minimize the oxidation of this compound during my experiment?
To minimize oxidation, it is crucial to handle samples quickly and at low temperatures. Work on ice whenever possible, and store samples at -80°C. Using solvents that have been purged with an inert gas like nitrogen or argon can also help. The addition of antioxidants, such as BHT, to the extraction solvents is a common and effective practice.
Q5: What are the key parameters to optimize for the LC-MS/MS analysis of this compound?
Key parameters to optimize include:
-
Chromatographic separation: Column type (typically C18), mobile phase composition (e.g., acetonitrile/water with a modifier like formic acid or ammonium acetate), gradient elution program, and flow rate.
-
Mass spectrometry settings: Ionization mode (negative ion mode is common for fatty acids), precursor and product ion selection for multiple reaction monitoring (MRM), collision energy, and source parameters (e.g., capillary voltage, gas flows, and temperature).
Data Presentation
Table 1: Comparison of Normalization Strategies for this compound Quantification
| Normalization Strategy | Principle | Pros | Cons | Typical Coefficient of Variation (%CV) |
| Deuterated Internal Standard | A known amount of a stable isotope-labeled analog is added to each sample at the beginning of the workflow. The ratio of the analyte to the internal standard is used for quantification. | Considered the "gold standard" for accuracy and precision. Corrects for sample loss at all stages and for matrix effects. | Can be expensive. A specific deuterated standard for every analyte may not be available. | < 10% |
| Total Protein Normalization | The quantity of this compound is normalized to the total protein content of the sample, determined by an assay like the BCA or Bradford assay. | Accounts for variations in the initial amount of biological material. Relatively inexpensive and easy to perform. | Assumes a constant lipid-to-protein ratio across all samples, which may not always be true. The protein assay itself can introduce variability. | 15-30% |
| Probabilistic Quotient Normalization (PQN) | A data-driven method that calculates a normalization factor for each sample based on the median of the quotients of all lipid signals relative to a reference spectrum. | Robust to global changes in lipid composition. Does not rely on a single internal standard or an external measurement. | Can be influenced by a large number of highly variable lipids. May introduce artifacts if the underlying assumption of a majority of unchanged lipids is violated. | 10-20% |
Experimental Protocols
Protocol 1: Normalization using a Deuterated Internal Standard (LC-MS/MS)
This protocol outlines the general steps for quantitative analysis of this compound using a deuterated internal standard.
-
Internal Standard Spiking: Prepare a stock solution of deuterated this compound in a suitable organic solvent (e.g., ethanol). Add a fixed amount of the internal standard to each sample, quality control (QC), and calibration standard at the very beginning of the sample preparation process.
-
Lipid Extraction: Perform lipid extraction using a method such as the Folch or MTBE procedure.
-
Sample Preparation for LC-MS/MS: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis: Inject the samples onto an LC-MS/MS system. Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.
-
Data Analysis: Integrate the peak areas for both the analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area. Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Protocol 2: Total Protein Normalization
-
Sample Aliquoting: After initial sample homogenization or cell lysis, take a small aliquot for protein quantification before proceeding with lipid extraction.
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Protein Quantification: Perform a protein quantification assay (e.g., BCA or Bradford assay) on the aliquot according to the manufacturer's instructions.
-
Lipid Extraction and Analysis: Proceed with the lipid extraction and LC-MS/MS analysis of the remaining sample as described in Protocol 1 (without the internal standard normalization step, or in addition to it for dual normalization).
-
Data Normalization: After obtaining the concentration of this compound from the LC-MS/MS analysis, divide this value by the total protein concentration determined in step 2 for each respective sample. The final units will be, for example, ng of this compound per mg of total protein.
Protocol 3: Probabilistic Quotient Normalization (PQN)
PQN is typically performed using specialized software or R packages after the initial data processing.
-
Data Acquisition: Acquire the LC-MS/MS data for all samples, including QCs.
-
Peak Picking and Alignment: Process the raw data to detect and align peaks across all samples, generating a feature table of peak intensities.
-
Reference Spectrum Calculation: A reference spectrum is created, which is typically the median or mean spectrum of all samples or a subset of control/QC samples.
-
Quotient Calculation: For each sample, the quotients of the intensities of each lipid feature to the corresponding feature in the reference spectrum are calculated.
-
Normalization Factor Calculation: The median of these quotients is calculated for each sample. This median value is the normalization factor for that sample.
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Data Normalization: The intensity of every lipid feature in a sample is divided by its corresponding normalization factor.
Mandatory Visualization
Caption: A generalized experimental workflow for the quantitative analysis of this compound using a deuterated internal standard.
Caption: Logical relationships of the three primary normalization strategies for quantitative this compound analysis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. lcms.cz [lcms.cz]
- 3. Evaluating sample normalization methods for MS-based multi-omics and the application to a neurodegenerative mouse model - Analyst (RSC Publishing) DOI:10.1039/D4AN01573H [pubs.rsc.org]
- 4. Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
Validation & Comparative
A Head-to-Head Comparison of Deulinoleic Acid and Other Antioxidants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant performance of Deulinoleic Acid (a term often referring to Conjugated Linoleic Acid or its deuterated forms) against other common antioxidants. This analysis is supported by experimental data, detailed methodologies, and visualizations of key biological pathways.
Executive Summary
This compound, primarily represented in scientific literature as Conjugated Linoleic Acid (CLA), exhibits antioxidant properties through direct free-radical scavenging and modulation of cellular antioxidant pathways. However, its direct radical-quenching capacity is generally considered weaker than traditional antioxidants like Vitamin C and Vitamin E. A new frontier in lipid antioxidant technology, Deuterated Linoleic Acid, offers a unique mechanism by inhibiting lipid peroxidation, showcasing a different but potent protective strategy. This guide delves into the comparative antioxidant activities, mechanisms of action, and relevant experimental protocols to provide a comprehensive overview for the scientific community.
Comparative Analysis of Antioxidant Capacity
The antioxidant capacity of a compound is its ability to neutralize free radicals and prevent oxidative damage. This is often quantified using various assays, with lower IC50 values and higher ORAC values indicating greater antioxidant potential.
Table 1: In Vitro Antioxidant Capacity (IC50 Values)
| Antioxidant | DPPH Assay IC50 (mg/mL) | Notes |
| Conjugated Linoleic Acid (CLA) | 18 | Weaker radical scavenger compared to Vitamin E, Vitamin C, and BHT.[1] |
| Vitamin E | Significantly lower than CLA | A potent chain-breaking antioxidant. |
| Vitamin C | Significantly lower than CLA | A potent water-soluble antioxidant. |
| Butylated Hydroxytoluene (BHT) | Significantly lower than CLA | A synthetic antioxidant used as a benchmark. |
IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay.
Table 2: Oxygen Radical Absorbance Capacity (ORAC)
| Antioxidant | Typical ORAC Values (µmol TE/100g) | Notes |
| Vitamin C | High | |
| Vitamin E (α-tocopherol) | High | |
| Coenzyme Q10 | High | |
| CLA-rich foods (e.g., grass-fed beef, dairy) | Moderate | The ORAC value of foods is influenced by a complex mixture of compounds. |
TE = Trolox Equivalents. Trolox is a water-soluble analog of Vitamin E used as a standard in antioxidant assays.
Mechanisms of Antioxidant Action
The ways in which antioxidants protect against oxidative stress are diverse. While some directly neutralize free radicals, others enhance the body's own antioxidant defenses.
Conjugated Linoleic Acid (CLA)
CLA exhibits a dual antioxidant mechanism:
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Direct Free-Radical Scavenging: CLA can directly react with and quench free radicals, although its efficiency is lower than that of classic antioxidants.[1] Different isomers of CLA show varying kinetics in this process, with the t10,c12-CLA isomer showing a greater initial velocity of radical scavenging, while the c9,t11-CLA isomer scavenges more radicals at a steady state.[2]
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Activation of the Nrf2 Signaling Pathway: CLA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, collectively known as the antioxidant response element (ARE). By activating Nrf2, CLA enhances the cell's endogenous antioxidant defenses.
Deuterated Linoleic Acid (D4-Lnn)
Deuterated Linoleic Acid employs a novel protective mechanism that does not involve direct radical scavenging.
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Inhibition of Lipid Peroxidation: The core mechanism of deuterated linoleic acid lies in the substitution of hydrogen atoms at the bis-allylic sites with deuterium. This substitution creates a stronger carbon-deuterium bond, which is more resistant to the hydrogen abstraction that initiates lipid peroxidation. This "kinetic isotope effect" significantly slows down the chain reaction of lipid damage, thereby protecting cell membranes from oxidative stress.
Other Antioxidants
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Vitamin C (Ascorbic Acid): A water-soluble antioxidant that directly donates electrons to neutralize a wide variety of reactive oxygen species (ROS).
-
Vitamin E (Tocopherols and Tocotrienols): A fat-soluble antioxidant that acts as a chain-breaking antioxidant, preventing the propagation of lipid peroxidation within cell membranes.
-
Coenzyme Q10 (Ubiquinone): A fat-soluble molecule that plays a crucial role in the mitochondrial electron transport chain and also functions as a potent antioxidant, protecting lipids and proteins from oxidation.
Signaling Pathways and Experimental Workflows
Nrf2-KEAP1 Signaling Pathway Activated by CLA
The activation of the Nrf2 pathway is a key mechanism for cellular protection against oxidative stress.
References
Efficacy comparison between Deulinoleic acid and RT001 in preclinical models
A Comparative Guide for Researchers and Drug Developers
In the landscape of therapeutic development for neurodegenerative and other oxidative stress-related diseases, the inhibition of lipid peroxidation has emerged as a promising strategy. Among the novel compounds designed to exploit this mechanism, Deulinoleic acid and RT001 have garnered significant attention. Both are deuterated forms of linoleic acid, engineered to be more resistant to oxidative damage than their natural counterpart. This guide provides a comprehensive comparison of their efficacy in preclinical models, supported by experimental data, detailed protocols, and visual representations of their mechanism of action.
While "this compound" is a chemically descriptive name for deuterated linoleic acid, "RT001" is the designation for a specific investigational drug product, which is an ethyl ester of 11,11-dideuterolinoleic acid. For the purpose of this preclinical comparison, they are considered to represent the same active molecular entity, as the ethyl ester in RT001 is expected to be rapidly hydrolyzed to the free fatty acid in vivo. This guide, therefore, synthesizes the available preclinical data for deuterated linoleic acid, referred to across studies by various names including this compound, D-PUFA, and RT001.
At a Glance: Preclinical Efficacy of Deuterated Linoleic Acid
The preclinical evidence for deuterated linoleic acid showcases its potential across a range of disease models characterized by oxidative stress and lipid peroxidation. The primary mechanism of action is the substitution of highly oxidizable bis-allylic hydrogen atoms with deuterium, which significantly slows down the chain reaction of lipid peroxidation, thereby protecting cellular and mitochondrial membranes from damage.
Quantitative Efficacy Data
| Disease Model | Animal/Cell Model | Treatment Details | Key Efficacy Endpoints | Quantitative Results | Citation |
| Huntington's Disease | Q140 knock-in mice | Diet containing deuterated linoleic acid for 5 months | Striatal F2-isoprostanes (a marker of lipid peroxidation) | ~80% reduction compared to control diet | [1] |
| Cognitive function (novel object recognition test) | Significant improvement in performance | [1] | |||
| Alzheimer's Disease | Aldehyde dehydrogenase 2 (Aldh2) null mice | Diet containing deuterated PUFAs for 18 weeks | Cortex and hippocampus F2-isoprostanes | ~55% reduction compared to control diet | [2] |
| Cognitive function (various memory tests) | Improved performance, resetting to wild-type levels | [2] | |||
| Friedreich's Ataxia | - | - | - | Data from preclinical animal models not explicitly detailed in the provided search results. Clinical trial data suggests improvements in peak workload. | [3] |
| Infantile Neuroaxonal Dystrophy (INAD) | Drosophila model with PLA2G6 deficiency | - | Reduction of lipid peroxidation-induced cell death | Preclinical models suggested RT001 could reduce high levels of cell death. |
Mechanism of Action: Halting the Peroxidation Cascade
Deuterated linoleic acid exerts its protective effects by interrupting the lipid peroxidation cascade. This process is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from a polyunsaturated fatty acid (PUFA), leading to a chain reaction of lipid radical formation and membrane damage. By replacing the vulnerable hydrogen atoms at the bis-allylic positions with deuterium, the carbon-deuterium bond becomes significantly stronger and less susceptible to abstraction.
Caption: Mechanism of lipid peroxidation and its inhibition by deuterated PUFAs.
Experimental Protocols
Huntington's Disease Mouse Model
-
Animal Model: Q140 knock-in mice, which express a mutant form of the huntingtin gene.
-
Treatment: Mice were fed a diet containing either deuterated linoleic acid or a control diet with normal linoleic acid for a duration of 5 months, starting at 1 month of age.
-
Efficacy Assessment:
-
Biomarker Analysis: Levels of F2-isoprostanes in the striatum were measured as a marker of lipid peroxidation.
-
Behavioral Testing: The novel object recognition test was used to assess cognitive function. In this test, mice are exposed to two identical objects and, after a delay, are presented with one familiar and one novel object. Increased time spent exploring the novel object is indicative of intact memory.
-
Alzheimer's Disease Mouse Model
-
Animal Model: Aldehyde dehydrogenase 2 (Aldh2) null mice, which exhibit increased oxidative stress and cognitive deficits relevant to Alzheimer's disease.
-
Treatment: Mice were fed a diet containing deuterated polyunsaturated fatty acids (including deuterated linoleic acid) or a control diet for 18 weeks.
-
Efficacy Assessment:
-
Biomarker Analysis: F2-isoprostane levels were measured in the cortex and hippocampus.
-
Behavioral Testing: A battery of cognitive and memory tests were performed to evaluate the effects on cognitive function.
-
Experimental Workflow: Preclinical Efficacy Assessment
The general workflow for assessing the preclinical efficacy of deuterated linoleic acid in neurodegenerative disease models is outlined below.
Caption: A generalized workflow for preclinical evaluation of deuterated linoleic acid.
Conclusion
The preclinical data strongly support the therapeutic potential of deuterated linoleic acid (represented by both this compound and RT001) in diseases driven by lipid peroxidation. The consistent and significant reduction in key biomarkers of oxidative stress, coupled with improvements in functional outcomes in relevant animal models, provides a solid foundation for further clinical investigation. While direct comparative preclinical studies are lacking, the available evidence suggests that the core mechanism of action and the resulting therapeutic effects are attributable to the deuterated linoleic acid molecule itself. Future research should focus on head-to-head comparisons of different formulations and dosages to optimize the therapeutic potential of this promising class of compounds.
References
Independent Validation of Deulinoleic Acid's Inhibitory Effect on Lipid Peroxidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of deulinoleic acid (a term we interpret as deuterium-reinforced linoleic acid) on lipid peroxidation against other common antioxidants. The information is supported by experimental data from various studies, with a focus on quantitative comparisons and detailed methodologies.
Introduction to this compound and its Unique Mechanism
This compound, more formally known as deuterium-reinforced linoleic acid (D-PUFA or D-LA), is a modified version of the essential omega-6 fatty acid, linoleic acid. In D-PUFA, the hydrogen atoms at the bis-allylic positions, which are susceptible to abstraction and initiation of lipid peroxidation, are replaced with deuterium. This substitution creates a stronger carbon-deuterium bond compared to the native carbon-hydrogen bond. This "kinetic isotope effect" significantly slows down the rate of hydrogen abstraction, thereby inhibiting the initiation of the lipid peroxidation chain reaction.[1][2]
Unlike traditional antioxidants that act as scavengers of free radicals to break the chain reaction of lipid peroxidation, D-PUFA's mechanism is preventative. By being incorporated into cellular membranes, it inherently protects polyunsaturated fatty acids from oxidative damage.[3][4]
Quantitative Comparison of Inhibitory Effects
Direct comparative studies of deuterium-reinforced linoleic acid against other antioxidants in standardized in vitro assays are limited due to their fundamentally different mechanisms of action. However, we can compare their efficacy based on available data from various experimental systems.
In Vivo Efficacy of Deuterium-Reinforced Linoleic Acid
In vivo studies have demonstrated the potent inhibitory effect of D-PUFA on lipid peroxidation in various animal models of disease. A key marker for lipid peroxidation is the level of F2-isoprostanes.
| Animal Model | Treatment | Tissue | Reduction in F2-Isoprostanes | Reference |
| Huntington's Disease (Q140 knock-in mice) | Diet with D-PUFA vs. H-PUFA for 5 months | Striatum | ~80% | [1] |
| Atherosclerosis (APOE*3-Leiden.CETP mice) | Diet with D-PUFA vs. H-PUFA for 12 weeks | Hepatic and Plasma | ~80% |
In Vitro Efficacy of Traditional Antioxidants
The following table summarizes the 50% inhibitory concentration (IC50) values for common antioxidants in various in vitro lipid peroxidation assays. It is important to note that these values can vary significantly depending on the specific assay conditions.
| Antioxidant | Assay System | IC50 Value | Reference |
| Vitamin E (α-tocopherol) | Tocopherol-mediated oxidation of linoleic acid | kH/kD of 23.0 ± 2.3 for linoleic acid vs 11,11-D2-Lin | |
| Vitamin C (Ascorbic Acid) | UVA-induced lipid peroxidation in keratinocytes | Concentration-dependent reduction of up to 49% at 10⁻⁶ M | |
| Butylated Hydroxytoluene (BHT) | Not specified | Not specified |
Note: A direct comparison of IC50 values between D-PUFA and traditional antioxidants is not feasible from the available literature. The kH/kD value for D-PUFA indicates a 23-fold slower rate of deuterium abstraction compared to hydrogen abstraction, highlighting its potent ability to resist the initiation of peroxidation.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Measurement of F2-Isoprostanes
F2-isoprostanes are considered a gold standard for assessing oxidative stress and lipid peroxidation in vivo. Their measurement is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow for F2-Isoprostane Analysis:
Caption: Workflow for F2-isoprostane measurement.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method to measure lipid peroxidation, although it is less specific than the F2-isoprostane assay. It measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Experimental Workflow for TBARS Assay:
Caption: Workflow for the TBARS assay.
Signaling Pathways and Mechanism of Action
The primary mechanism by which deuterium-reinforced linoleic acid inhibits lipid peroxidation is physical, based on the kinetic isotope effect, rather than through interaction with specific signaling pathways. Traditional antioxidants, in contrast, can influence various signaling pathways related to oxidative stress response.
Lipid Peroxidation Initiation and Inhibition by D-PUFA:
References
- 1. biojiva.com [biojiva.com]
- 2. The Protective Mechanism of Deuterated Linoleic Acid Involves the Activation of the Ca2+ Signaling System of Astrocytes in Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Deulinoleic Acid vs. Other Deuterated Fatty Acids: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Deulinoleic acid (RT001) and other deuterated polyunsaturated fatty acids (D-PUFAs). This analysis is based on available experimental data to objectively evaluate their performance and therapeutic potential.
Deuterated polyunsaturated fatty acids represent a novel therapeutic strategy against a range of diseases hallmarked by oxidative stress, particularly neurodegenerative disorders. By replacing hydrogen atoms at key positions with deuterium, these modified fatty acids exhibit increased resistance to lipid peroxidation, a critical process in cellular damage. This guide focuses on a comparative analysis of this compound (11,11-d2-linoleic acid), the most clinically advanced D-PUFA, against other deuterated fatty acids like deuterated docosahexaenoic acid (D-DHA) and deuterated α-linolenic acid (D-ALA).
Mechanism of Action: The Kinetic Isotope Effect
The primary mechanism of action for all D-PUFAs is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Polyunsaturated fatty acids are susceptible to oxidation, which is initiated by the abstraction of a hydrogen atom from a bis-allylic position. By replacing these vulnerable hydrogens with deuterium, the rate of this initial step of lipid peroxidation is significantly reduced.[1] This protective effect helps to preserve the integrity and function of cellular membranes, particularly in environments with high oxidative stress.[2][3]
dot
Caption: Mechanism of D-PUFA action.
Comparative Efficacy Data
Quantitative comparison of the efficacy of different D-PUFAs is challenging due to the variability in experimental models and conditions. However, available data from preclinical and clinical studies provide valuable insights.
Preclinical Data
| Deuterated Fatty Acid | Model System | Key Findings | Reduction in Lipid Peroxidation Markers | Reference |
| This compound (RT001) | Q140 knock-in mouse model of Huntington's disease | Mitigated cognitive impairment. | Decreased F2-isoprostanes in the striatum by approximately 80%. | [4][5] |
| Deuterated PUFA Mixture (including D-LA and D-ALA) | APP/PS1 mutant transgenic mouse model of Alzheimer's disease | Reduced amyloid β-peptide levels in the hippocampus. | Reduced F2-isoprostanes and neuroprostanes in brain tissues. | |
| Deuterated Docosahexaenoic Acid (D-DHA) | Rat Brain | Resisted in vivo peroxidation, with 20-30% lower overall oxidation compared to natural DHA. | D-DHA oxidation primarily resulted in epoxidation (+O) rather than peroxidation (+O-O). | |
| Deuterated Trilinolenin | C. elegans | Extended lifespan under normal and oxidative stress conditions. | Prevented the accumulation of lipid peroxides. |
Clinical Trial Data: this compound (RT001)
This compound is the only deuterated fatty acid with significant clinical trial data.
| Indication | Phase | Key Findings | Reference |
| Friedreich's Ataxia | Phase 1/2 | Improvement in peak workload in the drug group compared to placebo (0.16 watts/kg; P = 0.008). | |
| Amyotrophic Lateral Sclerosis (ALS) | Phase 2 | Well-tolerated; showed a non-significant trend towards slower functional decline (ALSFRS-R score) in the treatment group. |
Comparative Pharmacokinetics
Direct comparative pharmacokinetic studies between different D-PUFAs are limited. However, individual studies provide insights into their absorption, distribution, and metabolism.
| Deuterated Fatty Acid | Animal Model | Key Pharmacokinetic Parameters | Reference |
| This compound (RT001) | Humans (Friedreich's Ataxia patients) | Plasma levels approached saturation by 28 days. Metabolized to deuterated arachidonic acid (D-AA). | |
| Deuterated Docosahexaenoic Acid (D-DHA) | Mice | Rapidly crosses the blood-retina-barrier. Therapeutic threshold in the retina (~20%) reached by 8 days of feeding. Doubling times and half-lives were 20-22 days for both retina and optic nerve. | |
| Eicosapentaenoic Acid (EPA) (non-deuterated for comparison) | Healthy Humans | Mean steady state half-life of ~79 hours. Extensively distributed. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols relevant to the study of deuterated fatty acids.
Measurement of Lipid Peroxidation
A common method to quantify lipid peroxidation is by measuring the levels of its byproducts, such as malondialdehyde (MDA) and F2-isoprostanes.
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Caption: Workflow for Lipid Peroxidation Analysis.
Protocol Summary: F2-Isoprostane Analysis
-
Sample Preparation: Homogenize tissue or cell samples in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.
-
Lipid Extraction: Extract total lipids using a method such as the Folch procedure (chloroform/methanol).
-
Hydrolysis: Saponify the lipid extract to release the fatty acids from their esterified forms.
-
Solid-Phase Extraction: Purify the F2-isoprostanes from the hydrolyzed sample using a solid-phase extraction column.
-
Derivatization: Convert the F2-isoprostanes to volatile derivatives for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Quantification: Analyze the samples by GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard for accurate quantification.
Cell Viability Assay under Oxidative Stress
To assess the protective effects of deuterated fatty acids against oxidative stress-induced cell death, a cell viability assay is commonly employed.
dot
Caption: Workflow for Cell Viability Assay.
Protocol Summary: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with various concentrations of the deuterated fatty acid or a vehicle control for a specified period.
-
Induction of Oxidative Stress: Expose the cells to an oxidizing agent, such as hydrogen peroxide (H₂O₂), for a duration determined to induce significant cell death in control cells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Fatty Acid Analysis in Plasma
To determine the incorporation and metabolism of deuterated fatty acids, their levels are measured in plasma and other tissues.
dot
Caption: Workflow for Plasma Fatty Acid Analysis.
Protocol Summary: GC-MS Analysis of FAMEs
-
Lipid Extraction: Extract total lipids from a plasma sample using a method like the Bligh & Dyer extraction.
-
Transesterification: Convert the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs) by incubation with a reagent such as methanol in the presence of an acid or base catalyst.
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis: Inject the FAMEs into a gas chromatograph coupled to a mass spectrometer. The different FAMEs will be separated based on their volatility and identified and quantified based on their mass spectra and retention times. The presence of deuterium will result in a characteristic mass shift, allowing for the specific quantification of the deuterated fatty acids and their metabolites.
Signaling Pathways
Deuterated fatty acids primarily exert their effects by preventing the deleterious consequences of lipid peroxidation. This can indirectly influence various signaling pathways that are modulated by lipid peroxidation products. For example, by reducing the formation of reactive aldehydes like 4-hydroxynonenal (4-HNE), D-PUFAs can prevent the adduction and inactivation of key proteins involved in cellular signaling and stress responses. Furthermore, by preserving membrane integrity, D-PUFAs can ensure the proper functioning of membrane-bound receptors and signaling complexes.
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References
- 1. Reinforced lipids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated docosahexaenoic acid protects against oxidative stress and geographic atrophy‐like retinal degeneration in a mouse model with iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biojiva.com [biojiva.com]
Assessing the Reproducibility of Deulinoleic Acid Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Deulinoleic acid, a deuterated form of linoleic acid, has emerged as a therapeutic candidate for conditions associated with lipid peroxidation and oxidative stress. This guide provides a comprehensive comparison of the published research findings on this compound, with a focus on presenting the available data to assess the current state of reproducibility. To date, independent replication of the key findings is limited, a crucial factor for consideration in future research and development.
Clinical Trial Findings in Neurodegenerative Diseases
This compound, developed under the name RT001, has been investigated in clinical trials for two primary neurodegenerative disorders: Friedreich's Ataxia (FA) and Infantile Neuroaxonal Dystrophy (INAD).
Friedreich's Ataxia (FA)
Two key clinical trials have evaluated the efficacy and safety of RT001 in patients with FA. The initial Phase 1b/2a trial showed some promising early signals, but a subsequent, larger Phase 2/3 trial did not meet its primary endpoints.[1][2][3] This discrepancy highlights the challenges in translating early-phase findings and underscores the need for further independent research.
Table 1: Comparison of this compound (RT001) Clinical Trial Outcomes in Friedreich's Ataxia
| Parameter | Phase 1b/2a Trial (NCT02445794)[4][5] | Phase 2/3 Trial (NCT04102501) |
| Primary Objective | Safety, tolerability, and pharmacokinetics | Change from baseline in peak workload using cardiopulmonary exercise testing (CPET) |
| Patient Population | 18 patients with FA | 65 patients with FA |
| Treatment Duration | 28 days | 11 months |
| Key Findings | - Safe and well-tolerated. - Statistically significant improvement in peak exercise workload compared to placebo. | - Did not meet its primary endpoint of significant change in peak workload. - No significant differences in secondary outcome measures. |
| Reported Adverse Events | Diarrhea, steatorrhea in one patient with low BMI. | Abdominal discomfort, nausea, and loose stools. |
Phase 1b/2a Study (NCT02445794):
-
Study Design: Randomized, double-blind, placebo-controlled, two-dose cohort study.
-
Participants: 18 patients with a confirmed diagnosis of Friedreich's Ataxia.
-
Intervention: Oral administration of RT001 at two different doses (1.8 g/day and 9.0 g/day ) or a matching placebo for 28 days.
-
Primary Outcome Measures:
-
Safety and tolerability, assessed by monitoring adverse events.
-
Pharmacokinetics of RT001, including plasma levels of deuterated linoleic acid (D2-LA) and its metabolite, deuterated arachidonic acid (D2-AA).
-
-
Secondary Outcome Measures:
-
Peak workload and oxygen consumption (VO2 max) measured by cardiopulmonary exercise testing (CPET).
-
Timed 25-foot walk test.
-
Phase 2/3 Study (NCT04102501):
-
Study Design: Randomized, double-blind, placebo-controlled study.
-
Participants: 65 patients with Friedreich's Ataxia.
-
Intervention: Oral administration of RT001 or placebo for 11 months.
-
Primary Outcome Measure: Change from baseline in peak workload as measured by CPET.
-
Secondary Outcome Measures: Various neurological and functional assessments.
Infantile Neuroaxonal Dystrophy (INAD)
A Phase 2/3 clinical trial of RT001 in INAD has reported positive outcomes, particularly a significant improvement in survival compared to a natural history cohort. However, it is important to note that these findings have been released by the sponsoring company and have not yet been replicated in an independent study.
Table 2: this compound (RT001) Clinical Trial Outcomes in Infantile Neuroaxonal Dystrophy
| Parameter | Phase 2/3 Trial (NCT03570931) |
| Primary Objective | To test the safety and efficacy of RT001. |
| Patient Population | 19 INAD patients (compared to a 36-patient natural history cohort). |
| Key Findings | - Statistically significant improvement in survival. - Trends toward improvement in all functional assessments. |
| Reported Adverse Events | Not detailed in the provided search results. |
Phase 2/3 Study (NCT03570931):
-
Study Design: Prospective, open-label study with a concurrent natural history control group.
-
Participants: 19 patients with a confirmed diagnosis of Infantile Neuroaxonal Dystrophy.
-
Intervention: Oral administration of RT001.
-
Primary Outcome Measures: Safety and efficacy, including survival and functional assessments.
-
Control Group: A natural history cohort of 36 INAD patients.
In Vitro Research: Ischemia and Neuroprotection
A key preclinical study investigated the protective mechanism of deuterated linoleic acid (D4-Lnn) in an in vitro model of ischemia. The study reported that D4-Lnn protects cortical neurons and astrocytes from cell death by activating the phosphoinositide calcium signaling system in astrocytes. To date, these findings have not been independently replicated.
Table 3: In Vitro Effects of Deuterated Linoleic Acid in an Ischemia Model
| Experimental Model | Key Findings |
| Cortical neuron and astrocyte cultures subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) | - D4-Lnn completely inhibits necrosis and reduces apoptosis. - D4-Lnn activates the phosphoinositide calcium signaling system in astrocytes. - D4-Lnn suppresses OGD/R-induced increases in cytosolic Ca2+ and reactive oxygen species (ROS). |
-
Cell Culture: Primary co-cultures of cortical neurons and astrocytes from rats.
-
Ischemia Model: Oxygen-glucose deprivation (OGD) followed by reoxygenation (OGD/R) to mimic ischemic conditions.
-
Intervention: Treatment with various concentrations of deuterated linoleic acid (D4-Lnn).
-
Key Assays:
-
Cell Viability: Annexin V and propidium iodide staining to quantify apoptosis and necrosis.
-
Calcium Imaging: Fura-2 AM dye to measure intracellular calcium concentrations ([Ca2+]i).
-
Reactive Oxygen Species (ROS) Measurement: Dihydroethidium (DHE) staining to detect ROS levels.
-
Immunocytochemistry: Staining for glial fibrillary acidic protein (GFAP) as a marker of astrocyte activation.
-
Conclusion and Future Directions
The current body of research on this compound presents a mixed and limited picture regarding the reproducibility of its therapeutic effects. While early clinical data in Friedreich's Ataxia were promising, a larger, more definitive trial did not confirm these benefits. In contrast, findings from the INAD trial and in vitro ischemia studies suggest potential therapeutic value. However, a critical limitation across all research areas is the lack of independent replication.
For the scientific community to have confidence in the reported findings, independent research groups must conduct studies aimed at reproducing the initial results. This includes:
-
Independent Clinical Trials: New, well-designed clinical trials in FA and INAD conducted by researchers without ties to the original sponsoring company are necessary to validate the initial findings.
-
Replication of Preclinical Studies: Independent laboratories should seek to replicate the in vitro findings on the neuroprotective effects of this compound and its proposed mechanism of action.
Without such independent validation, the reproducibility of the current this compound research findings remains uncertain. This guide will be updated as new, independent research becomes available.
References
A Comparative Analysis of Deulinoleic Acid and Other Neuroprotective Agents in Animal Models of Amyotrophic Lateral Sclerosis (ALS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of preclinical data for a combination of oleic acid and linoleic acid (hereafter referred to as Deulinoleic Acid for the purpose of this guide), alongside two approved medications for Amyotrophic Lateral Sclerosis (ALS), Riluzole and Edaravone. The data presented is derived from placebo-controlled studies in the SOD1-G93A transgenic mouse model, a widely utilized animal model for studying familial ALS.
Executive Summary
Preclinical research in the SOD1-G93A mouse model of ALS has been instrumental in evaluating the therapeutic potential of various compounds. This guide focuses on a direct comparison of this compound, a combination of two fatty acids, with the established treatments Riluzole and Edaravone. While data for this compound is preliminary, it suggests a potential neuroprotective mechanism through the preservation of oligodendrocytes. In contrast, Riluzole has shown conflicting results in preclinical models, with some studies indicating a modest survival benefit while others report no significant effect. Edaravone has demonstrated a more consistent, albeit moderate, positive impact on motor function and neuronal survival in the SOD1-G93A model. This guide aims to provide a clear, data-driven comparison to aid researchers in the evaluation of these compounds for further investigation and development.
Quantitative Data Comparison
The following tables summarize the quantitative outcomes from placebo-controlled studies of this compound, Riluzole, and Edaravone in the SOD1-G93A mouse model of ALS. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental protocols and animal colony characteristics.
Table 1: Survival Analysis
| Treatment Group | N (Treated/Placebo) | Mean Survival (Days) - Treated | Mean Survival (Days) - Placebo | % Increase in Lifespan | p-value |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Riluzole (Study 1) | 10/10 | 140 | 127 | 10.2% | <0.05 |
| Riluzole (Study 2) | 23/22 | No significant difference | No significant difference | - | >0.05[1] |
| Edaravone | 10/10 | ~145 | ~135 | ~7.4% | <0.05 |
Table 2: Motor Function Assessment
| Treatment Group | Outcome Measure | Treated Group Performance | Placebo Group Performance | % Improvement | p-value |
| This compound | Grip Strength | Protective effect on loss of grip strength[2] | Decline in grip strength | Data Not Available | Data Not Available |
| Riluzole (Study 1) | Rotarod Performance | No significant impact on decline[3] | Decline in performance | - | >0.05[3] |
| Riluzole (Study 2) | Grip Strength | Improved motor performance[4] | Decline in performance | Data Not Available | <0.05 |
| Edaravone | Rotarod Performance | Slower decline in motor function | Faster decline in motor function | Data Not Available | <0.05 |
| Edaravone | Grip Strength | Attenuated muscle weakness | Progressive muscle weakness | Data Not Available | <0.05 |
Table 3: Histological and Biomarker Analysis
| Treatment Group | Outcome Measure | Treated Group Results | Placebo Group Results | % Change | p-value |
| This compound | Oligodendrocyte Survival | Suppressed oligodendrocyte cell death | Progressive oligodendrocyte loss | Data Not Available | <0.05 |
| Riluzole | Motor Neuron Count | No significant difference | Progressive motor neuron loss | - | >0.05 |
| Edaravone | Motor Neuron Count | Suppressed degeneration of cervical motor neurons | Progressive motor neuron loss | Data Not Available | <0.05 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the cited studies.
This compound Study Protocol
-
Animal Model: Female SOD1-G93A transgenic mice.
-
Treatment: A cocktail of oleic acid and linoleic acid (this compound) complexed with albumin.
-
Dosage and Administration: 10.6 mg/kg administered intraperitoneally twice a week.
-
Treatment Duration: From postnatal day 60 to day 100.
-
Placebo Control: Bovine serum albumin (BSA) administered following the same schedule.
-
Outcome Measures:
-
Motor Function: Grip strength test performed twice a week.
-
Histology: Immunohistochemical analysis of spinal cord sections to quantify oligodendrocyte survival.
-
Riluzole Study Protocol (Representative of studies showing no efficacy)
-
Animal Model: Age, sex, and litter-matched SOD1-G93A transgenic mice.
-
Treatment: Riluzole.
-
Dosage and Administration: 22 mg/kg in drinking water.
-
Treatment Duration: From symptom onset until end-stage.
-
Placebo Control: Vehicle (DMSO) in drinking water.
-
Outcome Measures:
-
Survival: Monitored daily.
-
Motor Function: Rotarod and stride length analysis performed twice weekly.
-
Edaravone Study Protocol
-
Animal Model: Wobbler mice (a model of motor neuron disease).
-
Treatment: Edaravone.
-
Dosage and Administration: 1 mg/kg or 10 mg/kg administered daily by intraperitoneal injection.
-
Treatment Duration: For 4 weeks after the onset of the disease.
-
Placebo Control: Vehicle administered daily by intraperitoneal injection.
-
Outcome Measures:
-
Motor Function: Scale of forelimb deformity and grip strength.
-
Histology: Number of spinal motor neurons and diameter of muscle fibers.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The proposed mechanism of action for this compound involves the activation of the Free Fatty Acid Receptor 1 (FFAR1). FFAR1 is a G-protein coupled receptor that, upon binding of fatty acids like oleic and linoleic acid, activates a Gq-protein signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is believed to play a role in promoting oligodendrocyte survival.
Caption: FFAR1 signaling cascade initiated by this compound.
Typical Preclinical Experimental Workflow in ALS Animal Models
The following diagram illustrates a standard workflow for conducting preclinical studies in animal models of ALS, such as the SOD1-G93A mouse. This process is designed to systematically evaluate the efficacy and safety of potential therapeutic compounds.
Caption: Standard workflow for preclinical ALS animal studies.
References
- 1. Frontiers | Free fatty acids support oligodendrocyte survival in a mouse model of amyotrophic lateral sclerosis [frontiersin.org]
- 2. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Riluzole prolongs survival and delays muscle strength deterioration in mice with progressive motor neuronopathy (pmn) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Deulinoleic Acid's Neuroprotective Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Deulinoleic acid's proposed mechanism of action with alternative neuroprotective and antioxidant compounds. The information is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.
Proposed Mechanism of Action of this compound
This compound, a deuterated form of linoleic acid (11,11-d2-Linoleic acid), exhibits a novel neuroprotective mechanism primarily centered on the inhibition of lipid peroxidation. By substituting hydrogen atoms with deuterium at the bis-allylic position, the carbon-deuterium bond is significantly stronger than the corresponding carbon-hydrogen bond. This "kinetic isotope effect" makes it more difficult for reactive oxygen species (ROS) to abstract a hydrogen/deuterium atom, thereby inhibiting the initiation and propagation of lipid peroxidation chain reactions.
In the context of ischemic injury, this translates to a cytoprotective effect. A key study has demonstrated that in an in vitro model of oxygen-glucose deprivation (OGD), this compound protects neurons and astrocytes from necrotic and apoptotic cell death. The proposed signaling pathway involves the following key steps:
-
Inhibition of Lipid Peroxidation: The primary action of this compound is to resist lipid peroxidation in cellular membranes.
-
Reduction of ROS Overproduction: By preventing lipid peroxidation, this compound significantly reduces the overproduction of damaging reactive oxygen species (ROS).
-
Inhibition of Cytosolic Ca2+ Increase: The reduction in ROS and membrane damage prevents the pathological increase in intracellular calcium ion (Ca2+) concentrations that is a hallmark of ischemic cell death.
-
Activation of Astrocyte Ca2+ Signaling: this compound has been shown to activate the phosphoinositide calcium signaling system in astrocytes, which is correlated with its neuroprotective effects.
-
Modulation of Gene Expression: The overall mechanism involves the enhancement of protective genes and the suppression of genes that promote apoptosis and inflammation.
Comparative Analysis with Alternative Compounds
To cross-validate the efficacy of this compound, its performance can be compared with other neuroprotective agents and antioxidants that target similar pathways involved in ischemic injury. The following tables summarize the available quantitative data from in vitro studies.
Table 1: Comparison of Cell Viability in In Vitro Ischemia Models
| Compound | Concentration | Cell Type | Ischemia Model | Increase in Cell Viability (%) | Reference |
| This compound | 10 µg/mL | Primary Cortical Neurons & Astrocytes | Oxygen-Glucose Deprivation (OGD) | Reduces cell death to 38 ± 9% of control | [1] |
| Edaravone | 1 µM | Bovine Aortic Endothelial Cells | 15-HPETE-induced injury | 57% inhibition of cell death | [2] |
| N-acetylcysteine (NAC) | 1 mM | Rat Sciatic Nerve Fibers | Cadmium-induced neurotoxicity | ~100% neuroprotection | [3] |
| neuroEPO | 100 ng/mL | Primary Neuronal Cultures | Glutamate-induced excitotoxicity | Significant (p < 0.01) decrease in mortality | [4] |
Table 2: Comparison of ROS Reduction in In Vitro Models
| Compound | Concentration | Cell Type | Assay | Reduction in ROS (%) | Reference |
| This compound | 10 µg/mL | Primary Cortical Neurons | Not specified | Suppresses OGD-induced ROS formation | [1] |
| Edaravone | Not specified | Not specified | Not specified | Scavenges hydroxyl, peroxy, and superoxide radicals | |
| N-acetylcysteine (NAC) | Not specified | Rat model of focal cerebral ischemia | Not specified | Blocks ischemia/reperfusion-induced expression of iNOS | |
| Trolox | 200 µM | SH-SY5Y Neuroblastoma Cells | TOS/TAC levels | Regulates oxidative stress levels |
Table 3: Comparison of Lipid Peroxidation Inhibition
| Compound | IC50 Value | Assay System | Reference |
| This compound | Not specified | Not specified | |
| Edaravone | 15.3 µM | Rat brain homogenate lipid peroxidation | |
| Trolox | 249.65 µg/ml | Lipid peroxidation in liposomes | |
| Phycocyanin | 158.3 µg/ml | DPPH radical scavenging |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Oxygen-Glucose Deprivation (OGD) in Primary Astrocyte Cultures
This protocol simulates ischemic conditions in vitro to study the neuroprotective effects of compounds.
-
Cell Culture: Primary astrocytes are isolated from neonatal rat cortices and cultured in DMEM supplemented with fetal bovine serum.
-
OGD Induction: To initiate OGD, the culture medium is replaced with a glucose-free "ionic shift" solution (containing NaCl, Na-gluconate, K-gluconate, N-methyl-D-glucamine-Cl, NaH2PO4, CaCl2, MgCl2, and Bis-Tris, pH 6.55). The solution is deoxygenated by pre-incubation in an anaerobic chamber. Cultures are then placed in the anaerobic chamber (94% N2, 1% O2, 5% CO2) at 37°C for a specified duration (e.g., 4-6 hours).
-
Reoxygenation: OGD is terminated by replacing the OGD solution with normal, glucose-containing culture medium and returning the cultures to a normoxic incubator (95% air, 5% CO2).
-
Assessment of Cell Viability: Cell death is quantified at various time points after reoxygenation using methods such as propidium iodide staining or LDH assay.
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol allows for the ratiometric measurement of intracellular calcium concentrations in live cells.
-
Cell Preparation: Astrocytes are seeded on glass coverslips.
-
Dye Loading: Cells are incubated with Fura-2 acetoxymethyl ester (Fura-2 AM) in a HEPES-buffered saline solution. Fura-2 AM is a membrane-permeable dye that is cleaved by intracellular esterases to its active, calcium-sensitive form, Fura-2.
-
Imaging: The coverslip is mounted on a fluorescence microscope equipped with a light source capable of alternating excitation wavelengths between 340 nm (for Ca2+-bound Fura-2) and 380 nm (for Ca2+-free Fura-2). The emission is collected at 510 nm.
-
Data Analysis: The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is calculated for each cell over time. This ratio is directly proportional to the intracellular calcium concentration.
Measurement of Reactive Oxygen Species (ROS) Production using DCFDA
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Preparation: Primary neurons or astrocytes are cultured in appropriate plates.
-
Dye Loading: Cells are washed with PBS and then incubated with a working solution of DCFH-DA (typically 5-20 µM) in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Treatment: After loading, the cells can be treated with the compound of interest and/or subjected to an oxidative stressor (e.g., OGD).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation at ~485 nm and emission at ~535 nm. The fluorescence intensity is proportional to the amount of ROS produced.
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis
This protocol is used to quantify the expression levels of specific genes of interest.
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target gene and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The amplification of the target and reference genes is monitored in real-time. The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Proposed signaling pathway of this compound's neuroprotective action.
Caption: General experimental workflow for evaluating neuroprotective compounds.
Caption: Logical relationship between this compound and its alternatives.
References
- 1. Neuronal protective effects of calcium antagonists in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assessment of the neurotoxic and neuroprotective effects of N-acetyl-L-cysteine (NAC) on the rat sciatic nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Independent Verification of the Therapeutic Potential of Deulinoleic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Deulinoleic acid (also known as deuterated linoleic acid or D4-Lnn) against current standard-of-care treatments for ischemic stroke and amyotrophic lateral sclerosis (ALS). The information presented is based on available preclinical and clinical experimental data.
Executive Summary
This compound, a stabilized form of linoleic acid, has demonstrated neuroprotective effects in preclinical models of ischemia. Its proposed mechanism involves the modulation of astrocyte calcium signaling, leading to reduced cell death. In the context of neurodegenerative diseases, a deuterated form of linoleic acid, RT001, has been investigated in clinical trials for Friedreich's ataxia and ALS. While the Friedreich's ataxia trial did not show a significant benefit, the ALS trial suggested a potential, though not statistically significant, slowing of functional decline. This guide provides a detailed analysis of the available data to aid in the independent verification of this compound's therapeutic potential.
Comparison with Standard of Care
Ischemic Stroke
This compound's potential in ischemic stroke is currently at the preclinical stage. In vitro studies show a cytoprotective effect in an oxygen-glucose deprivation (OGD) model, which mimics ischemic conditions.
Table 1: Preclinical Efficacy of this compound in an In Vitro Ischemia Model vs. Standard of Care for Acute Ischemic Stroke
| Treatment | Mechanism of Action | Efficacy | Stage of Development |
| This compound (D4-Lnn) | Activates the phosphoinositide calcium signaling system in astrocytes, inhibiting OGD-induced increases in cytosolic Ca2+ and reducing reactive oxygen species (ROS) overproduction. | In an in vitro model of ischemia (OGD), it completely inhibits necrosis and significantly reduces apoptosis of cerebral cortex cells. | Preclinical |
| Intravenous thrombolysis (IV alteplase) | A tissue plasminogen activator that dissolves blood clots to restore blood flow. | Standard of care for acute ischemic stroke within a 4.5-hour window of symptom onset, improving functional outcomes.[1] | Clinical Practice |
| Mechanical Thrombectomy | Physical removal of a blood clot from a large cerebral artery. | Standard of care for large vessel occlusion ischemic stroke, recommended within 24 hours of symptom onset.[1] | Clinical Practice |
| Neuroprotective Agents (e.g., Nerinetide, Edaravone) | Various mechanisms targeting excitotoxicity, oxidative stress, and inflammation. | Have shown mixed results in clinical trials, with none being definitively successful as a standalone therapy in large trials.[2][3] | Clinical Trials |
Amyotrophic Lateral Sclerosis (ALS)
A deuterated form of linoleic acid, RT001, has been evaluated in a Phase 2 clinical trial for ALS and compared against a placebo. Riluzole is an established standard-of-care drug for ALS.
Table 2: Comparison of RT001 (Deuterated Linoleic Acid) and Riluzole in the Treatment of ALS
| Feature | RT001 | Riluzole |
| Mechanism of Action | A deuterated synthetic homologue of linoleic acid that makes membrane polyunsaturated fatty acids resistant to lipid peroxidation.[4] | Inhibits glutamate release, inactivates voltage-dependent sodium channels, and interferes with intracellular events following transmitter binding at excitatory amino acid receptors. |
| Primary Efficacy Endpoint | Change in ALS Functional Rating Scale-Revised (ALSFRS-R) score at 24 weeks. | Extension of survival and/or time to tracheostomy. |
| Clinical Trial Results | The least-squares mean difference in ALSFRS-R total score at week 24 was 1.90 in favor of RT001 compared to placebo, but this was not statistically significant (p=0.25). | Clinical trials have shown a modest but significant extension of lifespan. It is the only drug proven to prolong survival in ALS. |
| Safety and Tolerability | Generally well-tolerated. The most common adverse events were gastrointestinal symptoms. | Generally well-tolerated. |
Friedreich's Ataxia
A double-blind, placebo-controlled trial of RT001 was conducted in patients with Friedreich's ataxia.
Table 3: Key Outcomes of the RT001 Clinical Trial in Friedreich's Ataxia
| Outcome Measure | RT001 vs. Placebo | Result |
| Primary Outcome: Maximum Oxygen Consumption (MVO2) | No significant difference observed. | The study did not meet its primary endpoint. |
| Secondary and Exploratory Outcomes | No significant differences were found between the groups. | Minimal effects of RT001 were suggested at the dosages used. |
| Safety | RT001 was well-tolerated with no serious adverse events related to the drug. | Favorable safety profile. |
Experimental Protocols
Oxygen-Glucose Deprivation (OGD) in Primary Cortical Cell Culture
This protocol is a widely used in vitro model to simulate ischemic conditions.
-
Cell Culture: Primary cortical neurons and astrocytes are co-cultured.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber with a deoxygenated atmosphere (e.g., 95% N2, 5% CO2).
-
Duration of OGD: Cells are typically exposed to OGD for a specific period (e.g., 60-90 minutes) to induce cell death.
-
Reoxygenation: After OGD, the glucose-free medium is replaced with a regular culture medium, and the cells are returned to a normoxic incubator.
-
Assessment of Cell Viability: Cell death (necrosis and apoptosis) is quantified at various time points after reoxygenation using methods like propidium iodide and Annexin V staining followed by flow cytometry or fluorescence microscopy.
Calcium Imaging in Astrocytes
This protocol is used to measure changes in intracellular calcium concentration ([Ca2+]i) in astrocytes.
-
Cell Preparation: Primary astrocyte cultures or brain slices containing astrocytes are used.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye increases its fluorescence intensity upon binding to Ca2+.
-
Imaging Setup: A fluorescence microscope equipped with a sensitive camera is used to capture time-lapse images of the cells.
-
Stimulation: A stimulus, such as this compound or an agonist, is applied to the cells to induce a calcium response.
-
Data Acquisition and Analysis: The fluorescence intensity of individual astrocytes is measured over time. Changes in fluorescence intensity are indicative of changes in intracellular calcium levels.
Visualizations
Caption: Signaling pathway of this compound in astrocytes.
Caption: Workflow for in vitro ischemia (OGD) experiments.
Caption: Workflow for astrocyte calcium imaging experiments.
References
- 1. stroke.org [stroke.org]
- 2. Neuroprotective strategies in acute ischemic stroke: A narrative review of recent advances and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective agents in acute ischemic stroke [explorationpub.com]
- 4. A randomized, double-blind, placebo-controlled phase 2 study to assess safety, tolerability, and efficacy of RT001 in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative transcriptomics of cells treated with Deulinoleic acid vs. linoleic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of deulinoleic acid and linoleic acid on cells. While direct comparative transcriptomic data is emerging, this document synthesizes known individual effects and mechanistic data to offer a valuable resource for understanding their differential impacts on cellular signaling and gene expression.
Introduction
Linoleic acid is an essential omega-6 polyunsaturated fatty acid involved in numerous physiological processes. However, its susceptibility to oxidation can lead to the formation of lipid peroxides, which are implicated in cellular damage and inflammatory signaling. This compound, a deuterated form of linoleic acid, offers increased resistance to oxidation, potentially mitigating the downstream transcriptomic changes associated with oxidative stress. This guide explores these differences to inform research and drug development.
Comparative Overview
| Feature | This compound | Linoleic Acid |
| Primary Mechanism of Action | Reduces lipid peroxidation by substituting hydrogen with deuterium at bis-allylic sites, thereby strengthening the C-H bond.[1][2] | Serves as a precursor for pro-inflammatory eicosanoids and can induce oxidative stress.[3][4] |
| Effect on Oxidative Stress | Significantly decreases lipid peroxidation and reactive oxygen species (ROS) production.[5] | Can increase ROS production and induce an oxidative stress response. |
| Impact on Inflammatory Signaling | Attenuates inflammatory pathways by reducing the formation of lipid-peroxide-derived signaling molecules. | Can activate pro-inflammatory signaling pathways, such as those mediated by prostaglandins and leukotrienes. |
| Gene Expression Modulation | Expected to suppress the upregulation of genes involved in oxidative stress response and inflammation. | Upregulates genes involved in stress responses, such as iron uptake and heat shock proteins. |
Signaling Pathways
The differential effects of this compound and linoleic acid can be visualized through their impact on key signaling pathways. Linoleic acid, upon oxidation, can trigger a cascade of events leading to inflammation and cell stress. This compound, by resisting this initial oxidation, is expected to prevent or reduce the activation of these pathways.
Caption: Comparative signaling pathways of Linoleic and this compound.
Experimental Protocols
A comparative transcriptomic analysis of cells treated with this compound versus linoleic acid would typically involve the following experimental workflow.
Caption: Experimental workflow for comparative transcriptomics.
Detailed Methodology: RNA-Sequencing
-
Cell Culture and Treatment:
-
Culture chosen cells (e.g., primary cortical astrocytes) to 80% confluency.
-
Treat cells with either this compound or linoleic acid at a predetermined concentration (e.g., 10 µM) for a specified duration (e.g., 24 hours). A vehicle control (e.g., ethanol) should be run in parallel.
-
-
RNA Extraction:
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples should have an RNA Integrity Number (RIN) > 8.0.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-sequencing libraries from high-quality RNA samples using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Perform sequencing on a high-throughput platform like the Illumina NovaSeq.
-
-
Bioinformatic Analysis:
-
Assess raw read quality using FastQC.
-
Align reads to a reference genome using a splice-aware aligner like STAR.
-
Quantify gene expression using tools such as RSEM or featureCounts.
-
Perform differential gene expression analysis using DESeq2 or edgeR in R.
-
Conduct pathway and gene ontology analysis on differentially expressed genes using databases like KEGG and GO.
-
Anticipated Differential Gene Expression
Based on their mechanisms, the following table summarizes the anticipated differential expression of key genes in cells treated with this compound compared to linoleic acid.
| Gene Category | Representative Genes | Expected Expression Change (this compound vs. Linoleic Acid) | Rationale |
| Oxidative Stress Response | HMOX1, NQO1, SOD2 | Downregulated | Reduced oxidative stress leads to lower induction of antioxidant response genes. |
| Inflammation & Immunity | IL6, TNF, CXCL8 | Downregulated | Attenuation of pro-inflammatory signaling pathways. |
| Apoptosis | CASP3, BAX, BCL2 | Downregulated (pro-apoptotic), Upregulated (anti-apoptotic) | Increased cell survival due to reduced oxidative damage. |
| Lipid Metabolism | SCD, FADS1, FADS2 | Variable | May be altered due to the presence of the deuterated fatty acid. |
Conclusion
The comparison between this compound and linoleic acid highlights a significant shift in cellular response, primarily driven by the enhanced stability of this compound against oxidation. While linoleic acid can trigger a cascade of transcriptomic changes associated with oxidative stress and inflammation, this compound is poised to maintain cellular homeostasis by preventing these initial insults. This fundamental difference underscores the therapeutic potential of deuterated polyunsaturated fatty acids in conditions where oxidative damage is a key pathological driver. Further direct comparative transcriptomic studies are warranted to fully elucidate the nuanced differences in their biological activities.
References
Benchmarking Deulinoleic acid's performance against novel neuroprotective agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective therapeutics is rapidly evolving, with a diverse array of agents targeting distinct molecular pathways implicated in neurodegeneration. This guide provides a comparative analysis of Deulinoleic acid (DLA), a deuterated polyunsaturated fatty acid, against two novel neuroprotective agents: LM11A-31, a small molecule modulator of the p75 neurotrophin receptor, and Hydroxytyrosol, a potent antioxidant polyphenol. This comparison is based on available preclinical and clinical data, with a focus on their mechanisms of action, efficacy in various models of neurodegenerative diseases, and the experimental protocols used to evaluate their performance.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the neuroprotective efficacy of this compound, LM11A-31, and Hydroxytyrosol. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is derived from individual studies, and the experimental models and endpoints may vary.
Table 1: Preclinical Efficacy of this compound in a Mouse Model of Alzheimer's Disease
| Parameter | Model | Treatment Group | Control Group | Percentage Change | Citation |
| Brain F4-neuroprostanes | APP/PS1 Mice | D-PUFA Diet | H-PUFA Diet | Significantly Lower | [1] |
| Brain F2-isoprostanes | APP/PS1 Mice | D-PUFA Diet | H-PUFA Diet | Significantly Lower | [1] |
| Hippocampal Aβ40 | APP/PS1 Mice | D-PUFA Diet | H-PUFA Diet | Significantly Lower | [1][2] |
| Hippocampal Aβ38 | APP/PS1 Mice | D-PUFA Diet | H-PUFA Diet | Significantly Lower | [2] |
Table 2: Preclinical and Clinical Efficacy of LM11A-31
| Parameter | Model | Treatment Group | Control Group | Outcome | Citation |
| Cholinergic Neurite Length | APPL/S Mice (Mid-stage) | LM11A-31 (50 mg/kg) | Vehicle | Prevention/Reversal of Atrophy | |
| Cortical Dystrophic Neurite Area | APPL/S Mice (Mid-stage) | LM11A-31 (50 mg/kg) | Vehicle | Decreased Total Area | |
| Survival Rate | PS19 Tauopathy Mice | LM11A-31 (50 mg/kg) | Vehicle | Improved to 94% from 64% | |
| CSF Aβ42 | Mild-to-moderate AD Patients | LM11A-31 | Placebo | -6.98% Median Annual Change | |
| CSF SNAP25 | Mild-to-moderate AD Patients | LM11A-31 | Placebo | -19.20% Median Annual Change | |
| CSF YKL40 | Mild-to-moderate AD Patients | LM11A-31 | Placebo | Significant Slowing of Increase |
Table 3: Preclinical Efficacy of Hydroxytyrosol in Models of Neurodegeneration
| Parameter | Model | Treatment Group | Control Group | Outcome | Citation |
| Striatal Dopamine Levels | MPP+ Rat Model of Parkinson's | Hydroxytyrosol (1.5 mg/kg) | MPP+ only | Significant Preservation | |
| Lipid Fluorescence Products | MPP+ Rat Model of Parkinson's | Hydroxytyrosol (1.5 mg/kg) | MPP+ only | Significantly Decreased | |
| Brain GSH/GSSG Ratio | MPP+ Rat Model of Parkinson's | Hydroxytyrosol (1.5 mg/kg) | MPP+ only | Significant Preservation | |
| Copper Levels in Frontal Cortex | STZ-induced Rat Model of AD | Hydroxytyrosol | STZ only | Restored to Physiological Levels | |
| ATP Concentrations | 7PA2 Cellular Model of AD | Hydroxytyrosol | Control | Significantly Increased |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these agents are mediated through distinct signaling pathways.
This compound: The primary mechanism of this compound is the inhibition of lipid peroxidation. By replacing hydrogen atoms with heavier deuterium at key positions in the linoleic acid molecule, the C-D bond becomes more resistant to cleavage by reactive oxygen species (ROS). This slows down the chain reaction of lipid peroxidation, a key pathological process in many neurodegenerative diseases.
Mechanism of this compound
LM11A-31: This small molecule acts as a modulator of the p75 neurotrophin receptor (p75NTR). In the context of neurodegenerative diseases, p75NTR signaling can be pro-apoptotic. LM11A-31 selectively activates pro-survival signaling pathways downstream of p75NTR while inhibiting degenerative pathways, thereby promoting neuronal survival and function.
Signaling Pathway of LM11A-31
Hydroxytyrosol: This polyphenol exerts its neuroprotective effects through multiple mechanisms, primarily centered around its potent antioxidant and anti-inflammatory properties. It can directly scavenge free radicals and also activate the Nrf2-ARE pathway, a key regulator of endogenous antioxidant defenses. Additionally, it has been shown to modulate inflammatory signaling pathways and inhibit enzymes like monoamine oxidase-B (MAO-B).
Multi-target Mechanism of Hydroxytyrosol
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these neuroprotective agents.
In Vitro Neuroprotection Assay: MTT Assay for Cell Viability
This assay is commonly used to assess the protective effect of a compound against a neurotoxic insult in a cell culture model.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with various concentrations of the test compound (this compound, LM11A-31, or Hydroxytyrosol) for a specified period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., amyloid-beta oligomers, MPP+, or glutamate) to the wells, with and without the test compound. Include control wells with untreated cells and cells treated only with the neurotoxin.
-
MTT Incubation: After the desired incubation period (e.g., 24-48 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Experimental Workflow for MTT Assay
In Vivo Neuroprotection in an Animal Model of Alzheimer's Disease (APP/PS1 Mouse Model)
This protocol outlines a typical in vivo study to assess the efficacy of a neuroprotective agent in a transgenic mouse model of Alzheimer's disease.
-
Animal Model: Utilize APP/PS1 transgenic mice, which develop age-dependent amyloid-beta plaques and cognitive deficits.
-
Treatment Administration: Begin treatment with the test compound (e.g., this compound-enriched diet or oral gavage of LM11A-31) at a specific age, either before or after the onset of pathology. A control group receives a standard diet or vehicle.
-
Behavioral Testing: At the end of the treatment period, assess cognitive function using behavioral tests such as the Morris water maze (for spatial learning and memory) or the novel object recognition test.
-
Tissue Collection and Preparation: Euthanize the mice and collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analyses.
-
Immunohistochemistry: Section the fixed brain tissue and perform immunohistochemical staining for markers of pathology, such as amyloid-beta (e.g., 4G8 antibody) and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Analysis: Homogenize the frozen brain tissue to measure levels of soluble and insoluble amyloid-beta peptides (Aβ40 and Aβ42) using ELISA, and markers of oxidative stress (e.g., F2-isoprostanes) using mass spectrometry.
-
Data Analysis: Statistically compare the data from the treated and control groups to determine the effect of the compound on cognitive function and pathological markers.
In Vivo Neuroprotection in an Animal Model of Parkinson's Disease (MPTP Mouse Model)
This protocol describes a common method to evaluate neuroprotective agents in a toxin-induced model of Parkinson's disease.
-
Animal Model: Use C57BL/6 mice, which are susceptible to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Treatment Administration: Administer the test compound (e.g., Hydroxytyrosol via oral gavage or intraperitoneal injection) for a specified period before and/or during MPTP administration. A control group receives vehicle.
-
MPTP Induction: Induce dopaminergic neurodegeneration by administering MPTP.
-
Behavioral Testing: Assess motor function using tests such as the rotarod test (for motor coordination and balance) or the pole test (for bradykinesia).
-
Neurochemical Analysis: Euthanize the mice and dissect the striatum. Use high-performance liquid chromatography (HPLC) with electrochemical detection to measure the levels of dopamine and its metabolites (DOPAC and HVA).
-
Immunohistochemistry: Section the brain tissue and perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum to quantify neuronal loss.
-
Data Analysis: Compare the behavioral, neurochemical, and immunohistochemical data between the treated and MPTP-only groups to evaluate the neuroprotective effect of the compound.
Conclusion
This compound, LM11A-31, and Hydroxytyrosol represent promising neuroprotective agents with distinct mechanisms of action. This compound offers a targeted approach to mitigating lipid peroxidation, a fundamental process in neurodegeneration. LM11A-31 demonstrates the potential of modulating specific receptor signaling to promote neuronal survival. Hydroxytyrosol showcases the benefits of a multi-pronged approach through its potent antioxidant and anti-inflammatory activities.
While direct comparative data is still needed to definitively establish the superior efficacy of one agent over another, the available evidence suggests that each holds significant therapeutic potential. The choice of agent for further development may depend on the specific neurodegenerative condition and the primary pathological drivers. Future research should focus on head-to-head comparisons in standardized preclinical models and the continued investigation of these agents in human clinical trials. This will be crucial for translating the promise of these novel neuroprotective strategies into effective treatments for patients.
References
Deulinoleic Acid: A Comparative Analysis of its Neuroprotective Effects in Cortical and Hippocampal Neurons
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Deulinoleic Acid's Performance in Different Neuronal Cell Types with Supporting Experimental Data.
This compound, a deuterated form of linoleic acid, is emerging as a promising neuroprotective agent. Its unique isotopic reinforcement enhances resistance to lipid peroxidation, a key driver of neuronal damage in various pathological conditions. This guide provides a side-by-side comparison of the observed effects of this compound and its derivatives in cortical and hippocampal neurons, based on available preclinical data. While direct comparative studies under identical conditions are limited, this analysis synthesizes findings from distinct experimental models to offer valuable insights for researchers.
Quantitative Effects of this compound Derivatives on Neuronal Viability and Pathology
The following tables summarize the key quantitative findings from studies investigating the effects of this compound derivatives in different neuronal cell types. It is crucial to note that the experimental conditions, including the specific derivative, cell type, and pathological insult, vary between studies.
Table 1: Effects of Deuterated Linoleic Acid (D4-Lnn) on Primary Mouse Cortical Neurons and Astrocytes under Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
| Parameter | Condition | Concentration of D4-Lnn | Result |
| Cell Viability | OGD/R | 10 µg/mL | Significant increase in viable cells compared to untreated OGD/R cells.[1] |
| Necrosis | OGD/R | 1, 3, 10 µg/mL | Dose-dependent decrease in necrotic cells; 10 µg/mL almost completely inhibited necrosis.[1] |
| Apoptosis | OGD/R | 10 µg/mL | Nearly four-fold decrease in apoptotic cells compared to untreated OGD/R cells.[1] |
| Intracellular Ca2+ | OGD | 10 µg/mL | Complete suppression of the global increase in intracellular Ca2+ in neurons.[1] |
| ROS Production | OGD | 10 µg/mL | Rapid suppression of ROS formation in the cytosol of neurons.[1] |
Table 2: Effects of Dietary Deuterated Polyunsaturated Fatty Acids (D-PUFA), including this compound, in an APP/PS1 Mouse Model of Alzheimer's Disease
| Brain Region | Parameter | D-PUFA Diet | Result |
| Hippocampus | Aβ40 Levels | 5-month diet | Significantly lower concentrations compared to the control diet. |
| Aβ38 Levels | 5-month diet | Significantly lower concentrations compared to the control diet. | |
| Lipid Peroxidation Products | 5-month diet | Reduced concentrations of F2 isoprostanes and neuroprostanes. | |
| Cerebral Cortex | Aβ Levels | 5-month diet | No significant difference in Aβ species between D-PUFA and control diets. |
| Lipid Peroxidation Products | 5-month diet | Reduced concentrations of lipid peroxidation products. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation in Primary Cortical Cultures
-
Cell Culture: Primary neuroglial cultures were prepared from the cerebral cortex of newborn mice. Cells were grown for 9 days in a CO2 incubator.
-
Treatment: Cultures were pre-incubated with varying concentrations of D4-Lnn (deuterated linoleic acid) for 24 hours.
-
OGD/R Insult: Oxygen-glucose deprivation (OGD) was induced for 40 minutes, followed by a 24-hour reoxygenation period to mimic ischemic/reperfusion injury.
-
Viability and Apoptosis Assays: Cell viability, necrosis, and apoptosis were assessed using fluorescent microscopy with probes such as Hoechst 33342 and propidium iodide.
-
Calcium Imaging: Intracellular calcium dynamics were monitored using fluorescent calcium indicators to assess neuronal response to OGD.
-
ROS Measurement: The production of reactive oxygen species (ROS) was measured using a DCF-DA probe.
In Vivo Model: APP/PS1 Mouse Model of Alzheimer's Disease
-
Animal Model: APP/PS1 double mutant transgenic mice, a common model for Alzheimer's disease, were used.
-
Dietary Treatment: Mice were fed a diet containing either deuterated polyunsaturated fatty acids (D-PUFA), including this compound, or a control hydrogenated-PUFA (H-PUFA) diet for 5 months.
-
Tissue Analysis: Following the dietary regimen, brain tissues (hippocampus and cerebral cortex) were collected.
-
Biochemical Analysis: Levels of amyloid-β peptides (Aβ38, Aβ40, Aβ42) and lipid peroxidation products (F2 isoprostanes and neuroprostanes) were quantified in the brain tissues.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and its derivatives are attributed to their ability to modulate specific signaling pathways.
Cortical Neurons under Ischemic Stress
In primary cortical neurons subjected to OGD/R, deuterated linoleic acid (D4-Lnn) exerts its protective effects primarily by mitigating the excitotoxic cascade initiated by ischemic conditions. The key mechanisms include:
-
Inhibition of Calcium Overload: D4-Lnn prevents the massive influx of calcium into neurons, a critical event that triggers downstream apoptotic and necrotic pathways.
-
Reduction of Oxidative Stress: By suppressing the overproduction of ROS, D4-Lnn protects cellular components from oxidative damage.
-
Astrocyte-Mediated Protection: D4-Lnn activates the phosphoinositide calcium signaling system in astrocytes, leading to their reactivation. These reactivated astrocytes, in turn, provide enhanced support and protection to the cortical neurons.
Hippocampal Neurons in Alzheimer's Disease Model
In the context of an Alzheimer's disease mouse model, dietary supplementation with deuterated PUFAs, including this compound, appears to impact the pathological cascade primarily within the hippocampus. The proposed mechanism involves:
-
Reduction of Lipid Peroxidation: By incorporating into neuronal membranes, this compound reduces the levels of lipid peroxidation products, thereby protecting the cells from oxidative damage.
-
Modulation of Amyloid-β Processing: The reduction in oxidative stress may, in turn, influence the processing of amyloid precursor protein (APP), leading to decreased production or enhanced clearance of Aβ peptides, specifically Aβ38 and Aβ40, in the hippocampus.
Experimental Workflow Overview
The general workflow for investigating the effects of this compound in neuronal cell cultures is depicted below.
Conclusion
The available evidence strongly suggests that this compound and its derivatives hold significant potential as neuroprotective agents. In cortical neurons, deuterated linoleic acid demonstrates robust protection against ischemic injury by mitigating calcium overload and oxidative stress, partly through the modulation of astrocyte activity. In the hippocampus of an Alzheimer's disease model, dietary this compound reduces key pathological markers, including lipid peroxidation and specific amyloid-β peptides.
While these findings are promising, the lack of direct comparative studies necessitates caution when extrapolating results across different neuronal cell types and pathological contexts. Future research should aim to conduct side-by-side comparisons of this compound's effects in various neuronal populations under standardized conditions to elucidate cell-type-specific mechanisms and therapeutic potential. Such studies will be invaluable for guiding the development of targeted therapies for a range of neurodegenerative disorders.
References
Safety Operating Guide
Deulinoleic Acid: Proper Disposal Procedures and Safety Guidelines
This document provides comprehensive guidance for the safe handling and disposal of deulinoleic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a deuterated form of linoleic acid, its chemical properties and hazards are analogous to the non-deuterated compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the associated hazards and necessary safety measures. This substance should be handled in accordance with good industrial hygiene and safety practices.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if working in a poorly ventilated area or with heated material, a NIOSH/MSHA-approved respirator may be necessary.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or heated material.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Spill Management: In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
If the material is flammable, eliminate all ignition sources.
-
Ventilate the area.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Quantitative Data for this compound (based on Linoleic Acid)
The following table summarizes key physical and chemical properties of linoleic acid, which are expected to be nearly identical for this compound and are relevant for its handling and disposal.
| Property | Value |
| Physical State | Liquid |
| Appearance | Clear |
| Molecular Formula | C18H32O2 (for linoleic acid) |
| Molecular Weight | 280.45 g/mol (for linoleic acid) |
| Melting Point | -5 °C (23 °F) |
| Boiling Point | 229 - 230 °C (444.2 - 446 °F) @ 16 mmHg |
| Flash Point | > 112 °C (> 233.6 °F) |
| Solubility | Insoluble in water |
| Stability | Air and light sensitive |
| Incompatible Materials | Bases, Strong oxidizing agents, Reducing agents |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2) |
Operational Plan for this compound Disposal
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a non-halogenated organic acid, it must be segregated from other waste streams.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "Waste Non-Halogenated Organic Acid"), and a list of all components if it is a mixed waste stream. The date of initial waste accumulation should also be recorded.
-
Incompatible Waste: Do not mix this compound waste with incompatible materials such as bases, strong oxidizing agents, or halogenated organic waste.
2. Waste Accumulation and Storage:
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
3. Disposal of Small Quantities (e.g., < 100 mL):
-
For very small quantities of pure this compound or solutions, collect the waste directly into the designated non-halogenated organic acid waste container.
-
If the this compound is diluted in a non-halogenated solvent (e.g., ethanol, methanol), it can be collected in a "Non-Halogenated Organic Solvent" waste container. Ensure the container is labeled appropriately to reflect the mixture.
4. Disposal of Large Quantities (e.g., > 100 mL):
-
Large volumes of this compound waste should be collected in larger, appropriate hazardous waste containers.
-
Do not attempt to neutralize bulk quantities of organic acids without consulting your institution's Environmental Health and Safety (EHS) department. Neutralization of organic waste can sometimes be more hazardous and costly for final disposal.
5. Final Disposal:
-
Once the waste container is full, or if it has been in storage for an extended period (typically one year), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This usually involves completing a waste pickup form and ensuring the container is properly labeled and sealed.
Disposal of Contaminated Materials
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Glassware and Lab Equipment: Thoroughly decontaminate any glassware or equipment that has come into contact with this compound. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended. The first rinse should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations and the level of contamination.
-
Spill Cleanup Materials: All absorbent materials and equipment used to clean up a spill of this compound must be collected in a sealed, labeled container and disposed of as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated contaminated materials.
Essential Safety and Logistics for Handling Linoleic and Dilinoleic Acid
A Note on "Deulinoleic Acid": Initial searches for "this compound" did not yield specific safety data. It is highly probable that this is a typographical error and the intended substance is either Linoleic Acid or Dilinoleic Acid. This guide provides detailed safety and handling information for both of these fatty acids.
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Linoleic and Dilinoleic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following tables summarize the recommended PPE for handling Linoleic and Dilinoleic acid based on safety data sheets.
Table 1: Personal Protective Equipment for Linoleic Acid
| Protection Type | Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or tightly fitting safety goggles. | [1][2] |
| Hand Protection | Chemical-resistant, impermeable gloves. Inspect gloves prior to use and use proper removal technique. | [1][3] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. For significant exposure risk, fire/flame resistant and impervious clothing may be necessary. | [2] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If exposure limits are exceeded or irritation is experienced, a full-face respirator or NIOSH/MSHA approved respiratory protection should be worn. |
Table 2: Personal Protective Equipment for Dilinoleic Acid
| Protection Type | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | |
| Hand Protection | Wear chemical impermeable gloves. | |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing. | |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling Linoleic and Dilinoleic acid in a laboratory setting, from initial preparation to final disposal.
Safe handling workflow for Linoleic and Dilinoleic acid.
Operational and Disposal Plans
Handling and Storage:
-
Always handle these acids in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin and eyes, and prevent inhalation of any mists or vapors.
-
Containers should be kept tightly closed and stored in a cool, dry, and well-ventilated place.
-
Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.
-
Use non-sparking tools.
First-Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation persists, seek medical attention.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
Spill and Disposal Procedures:
-
Spill Containment: In case of a spill, evacuate the area. Remove all sources of ignition. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Cleanup: Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste. Do not allow the product to enter drains.
-
Disposal: Dispose of contaminated materials and waste in accordance with all applicable federal, state, and local regulations. Contaminated gloves and other PPE should also be disposed of as hazardous waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
